molecular formula C10H9NO3 B1487474 5-Methoxy-2-oxoindoline-3-carbaldehyde CAS No. 52508-88-0

5-Methoxy-2-oxoindoline-3-carbaldehyde

Cat. No.: B1487474
CAS No.: 52508-88-0
M. Wt: 191.18 g/mol
InChI Key: OOQUAIXBELNELL-UHFFFAOYSA-N
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Description

5-Methoxy-2-oxoindoline-3-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-12)10(13)11-9/h2-5,8H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQUAIXBELNELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672516
Record name 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52508-88-0
Record name 2,3-Dihydro-5-methoxy-2-oxo-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52508-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-2-oxoindoline-3-carbaldehyde is a highly functionalized heterocyclic compound built upon the privileged oxindole scaffold. This molecule has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its unique structural arrangement, featuring a reactive aldehyde group appended to the C3 position of the 5-methoxy-substituted oxindole core, renders it an exceptionally versatile building block.[1] This guide provides an in-depth exploration of its chemical properties, established synthetic routes, reactivity profile, and its critical role as a precursor to a diverse range of biologically active molecules, including potent enzyme inhibitors.[1][2]

Physicochemical and Spectroscopic Properties

This compound typically presents as a yellow solid and is valued for its utility as a synthetic intermediate in the creation of complex organic structures.[1] Its reactivity is largely defined by the interplay between the electron-donating methoxy group on the aromatic ring and the electrophilic aldehyde functionality.

Core Chemical Attributes

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource(s)
CAS Number 52508-88-0[1][3]
Molecular Formula C₁₀H₉NO₃[1][3]
Molecular Weight 191.18 g/mol [1]
Appearance Yellow solid[1]
Boiling Point 378.4±42.0 °C (Predicted)[3]
Density 1.349±0.06 g/cm³ (Predicted)[3]
pKa 6.25±0.20 (Predicted)[3]
Storage Store at 0-8°C under inert gas (Nitrogen or Argon)[1][3]
Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals that correspond to each unique proton in the molecule. Key expected resonances would include a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9-10 ppm), a singlet for the methoxy group (-OCH₃) protons (around δ 3.8 ppm), and distinct aromatic protons on the benzene ring, along with a signal for the N-H proton of the oxindole ring. The exact chemical shifts and coupling constants can vary slightly depending on the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each carbon atom. The carbonyl carbon of the aldehyde will appear significantly downfield (around 185-200 ppm), as will the C2-carbonyl of the oxindole ring (around 170-180 ppm). Other characteristic signals include the methoxy carbon (around 55-60 ppm) and the various aromatic and sp³-hybridized carbons of the oxindole core.

  • IR (Infrared) Spectroscopy: The IR spectrum is instrumental in identifying the key functional groups. A strong absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibrations of both the aldehyde and the lactam (oxindole) carbonyl groups. Another key feature is the N-H stretching vibration, typically appearing as a broad band around 3200-3400 cm⁻¹.[4] The C-H stretch of the aldehyde group is also characteristically observed as a pair of weak bands around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.1.

Synthesis and Mechanism

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 5-methoxy-2-oxindole.[5] This reaction is a powerful tool for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[6][7][8]

The Vilsmeier-Haack Reaction

The reaction involves the treatment of the starting material, 5-methoxy-2-oxindole, with a Vilsmeier reagent.[9] This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6][9]

Causality Behind Experimental Choices:

  • Substrate: 5-methoxy-2-oxindole is used as the starting material because the oxindole ring system is sufficiently electron-rich to undergo electrophilic aromatic substitution. The methoxy group at the 5-position further activates the ring towards this substitution.

  • Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as an activating agent, converting the relatively unreactive amide into a highly electrophilic species known as the Vilsmeier reagent (a chloroiminium salt).[8][9]

  • Reaction Conditions: The reaction is typically carried out at controlled, low temperatures to manage its exothermicity and prevent side reactions. The subsequent hydrolysis step is crucial to convert the intermediate iminium salt into the final aldehyde product.[9]

Visualizing the Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product SM1 5-Methoxy-2-oxindole Step2 Electrophilic Aromatic Substitution at C3 SM1->Step2 SM2 DMF + POCl3 Step1 Formation of Vilsmeier Reagent (Chloroiminium Salt) SM2->Step1 Step1->Step2 Electrophile Step3 Hydrolysis Step2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-methoxy-2-oxindole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the freshly prepared Vilsmeier reagent, again maintaining a low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. This step hydrolyzes the intermediate iminium salt.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde group, which can participate in a wide array of chemical transformations. This makes it an invaluable intermediate for constructing more complex molecular architectures.[1]

Key reactions include:

  • Knoevenagel Condensation: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a basic catalyst. This reaction is fundamental in forming a new carbon-carbon double bond at the C3-position and is a key step in the synthesis of many kinase inhibitors, such as Sunitinib.[2][10]

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to various vinyl-substituted oxindoles.

  • Reductive Amination: The aldehyde can be converted into a variety of secondary and tertiary amines through reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further avenues for functional group manipulation.

Visualizing Core Reactivity

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxindole core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This compound is a prime example of a building block that leverages this scaffold.[11][12][13]

  • Kinase Inhibitors: Its most prominent application is in the synthesis of tyrosine kinase inhibitors.[2] A notable example is its use as a key intermediate in the synthesis of analogs of Sunitinib (Sutent®), an FDA-approved multi-targeted receptor tyrosine kinase inhibitor used in the treatment of certain cancers.[2][14][15][16] The Knoevenagel condensation of this compound with a substituted pyrrole derivative is a crucial step in constructing the core structure of these inhibitors.[2]

  • Other Therapeutic Areas: Beyond oncology, derivatives of this compound have been explored for their potential anti-inflammatory and neuroprotective properties.[1][4] Its ability to serve as a starting point for diverse chemical modifications allows for the creation of compound libraries for screening against a wide range of therapeutic targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably a fume hood.[17][18] Avoid inhalation of dust and contact with skin and eyes.[18][19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][19]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[1][17]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17]

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, provides chemists with a powerful tool for the efficient construction of complex, biologically active molecules. Its proven utility in the synthesis of kinase inhibitors underscores its importance and ensures its continued relevance in the pursuit of novel therapeutics.

References

A Comprehensive Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methoxy-2-oxoindoline-3-carbaldehyde is a highly functionalized heterocyclic compound built upon the privileged 2-oxindole scaffold. This unique molecular architecture, featuring reactive aldehyde and electron-donating methoxy functionalities, establishes it as a valuable and versatile intermediate in synthetic organic chemistry. Its significance is particularly pronounced in the field of medicinal chemistry, where it serves as a crucial building block for the synthesis of complex bioactive molecules. Researchers leverage this compound's reactivity to develop novel therapeutic agents, particularly in the realms of oncology, anti-inflammatory medicine, and neuropharmacology.[1] This guide provides an in-depth examination of its chemical identity, synthesis, and applications for professionals in research and drug development.

Section 1: Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for scientific rigor. The structural nuances of this molecule are captured in its formal nomenclature and identifying codes.

IUPAC Name: 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde

Common Synonyms:

  • 3-Formyl-5-methoxy-2-oxindole

  • 5-Methoxy-2-indolone-3-carboxaldehyde

Physicochemical Properties and Identifiers

The key properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

IdentifierValueReference
CAS Number 52508-88-0[1][2]
Molecular Formula C₁₀H₉NO₃[1][3]
Molecular Weight 191.19 g/mol [1][3]
Appearance Yellow solid[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions Store at 0-8°C[1]

Section 2: Synthesis via Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5][6] This powerful formylation technique is exceptionally well-suited for electron-rich aromatic and heteroaromatic systems, such as the 5-methoxy-2-oxindole precursor.

Causality of the Vilsmeier-Haack Reaction

The reaction's efficacy hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, typically phosphorus oxychloride (POCl₃).[6][7] The electron-donating methoxy group on the oxindole ring activates the aromatic system, while the endocyclic amide nitrogen directs the electrophilic attack to the C3 position, making the formylation both regioselective and efficient.

Reaction Mechanism

The synthesis proceeds through a well-established, three-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the elimination of a dichlorophosphate anion and the formation of the highly electrophilic chloroiminium cation, which is the active formylating agent.

  • Electrophilic Aromatic Substitution: The C3 position of 5-methoxy-2-oxindole, existing in tautomeric equilibrium with its enol form, acts as a nucleophile and attacks the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the benzene ring.

  • Hydrolysis: Aromatization is restored, and the resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup. This final step liberates the aldehyde and regenerates DMF, yielding the target product, this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety.

Materials and Reagents:

  • 5-Methoxy-2-oxindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Crushed ice

  • Anhydrous magnesium sulfate

  • Round-bottom flask, two-necked

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask to 0°C using an ice bath.

    • Causality: Cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation and side reactions.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring over 30-40 minutes.[8] Maintain the temperature at 0-5°C throughout the addition.[8] Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, 5-methoxy-2-oxindole, in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a temperature between 60-80°C for 5-8 hours, monitoring progress by Thin Layer Chromatography (TLC).[8]

    • Insight: The optimal temperature and time depend on the substrate's reactivity; heating drives the electrophilic substitution to completion.[4]

  • Workup and Quenching: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice and saturated sodium bicarbonate solution with vigorous stirring.

    • Trustworthiness: This step hydrolyzes the intermediate iminium salt and neutralizes the acidic reaction conditions. The slow addition is crucial to manage the effervescence and exothermic nature of the quench.

  • Isolation: The product often precipitates as a solid. Isolate the crude product by vacuum filtration, washing thoroughly with cold water. If the product remains in solution, perform an extraction with a suitable organic solvent like DCM or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final, pure this compound.

Visualization of Synthetic Workflow

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Core Reaction cluster_workup Workup & Purification DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 (Activator) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Formylation Substrate 5-Methoxy-2-oxindole Substrate->Intermediate Electrophilic Attack Hydrolysis Aqueous Hydrolysis (Ice / NaHCO3) Intermediate->Hydrolysis Product Final Product Hydrolysis->Product Purify Purification (Recrystallization) Product->Purify

Caption: Vilsmeier-Haack synthesis workflow.

Section 3: Applications in Research and Drug Development

The 2-oxindole core is a well-established "privileged scaffold" in medicinal chemistry, and the addition of methoxy and aldehyde groups makes this particular derivative a powerful starting point for creating diverse molecular libraries.[9]

  • Anti-Cancer Drug Design: The compound is a key intermediate for synthesizing kinase inhibitors. The oxindole scaffold can mimic the hydrogen bonding pattern of ATP, enabling compounds to bind to the active sites of kinases involved in cancer cell proliferation. It is used to develop agents with potential anti-cancer properties.[1] The methoxy group, in particular, has been shown in related indole structures to enhance anticancer activity.[10]

  • Anti-Inflammatory Agents: Indole derivatives, including those with a 5-methoxy substitution, are known to be precursors for molecules with significant anti-inflammatory effects.[11] This compound serves as a starting point for developing inhibitors of inflammatory pathways.[1]

  • Central Nervous System (CNS) Agents: The structural similarity of the indole core to neurotransmitters like serotonin makes its derivatives prime candidates for neurological drug discovery.[12] This compound is utilized in synthesizing potential treatments for neurological disorders.[1]

  • Fluorescent Probes: The aldehyde group provides a reactive handle for conjugation reactions. This allows for the attachment of fluorophores or other reporter molecules, making it a useful precursor for creating fluorescent probes for real-time biological imaging and diagnostics.[1]

Visualization of Application Pathways

G cluster_apps Therapeutic & Research Applications Core 5-Methoxy-2-oxoindoline- 3-carbaldehyde Cancer Anti-Cancer Agents (e.g., Kinase Inhibitors) Core->Cancer Inflammation Anti-Inflammatory Compounds Core->Inflammation CNS CNS-Active Agents (Neurological Disorders) Core->CNS Probes Fluorescent Probes (Bio-imaging) Core->Probes

Caption: Key application pathways from the core scaffold.

References

An In-depth Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxindole Scaffold

The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2][3] This bicyclic lactam, consisting of a fused benzene and pyrrolidinone ring system, is prevalent in numerous natural products and has been extensively utilized in the synthesis of clinically significant pharmaceuticals.[2][3] Within this esteemed class of compounds, 5-Methoxy-2-oxoindoline-3-carbaldehyde (CAS No. 52508-88-0) emerges as a pivotal intermediate, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Its unique structural features, namely the electron-donating methoxy group at the 5-position and the reactive aldehyde at the 3-position, render it an invaluable building block for drug discovery programs targeting a spectrum of diseases, most notably cancer.[4] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a research and development setting.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 52508-88-0[4]
Molecular Formula C₁₀H₉NO₃[4]
Molecular Weight 191.19 g/mol [5]
Appearance Yellow solid[4]
Purity ≥ 95% (by NMR)
Melting Point 180 - 184 °C[6]
Solubility Soluble in organic solvents such as DMSO and DMF.General Knowledge
Storage Store at 0-8°C[4]

Note: Some data, such as purity, may vary by supplier.

Safety and Handling

Based on the Material Safety Data Sheet (MSDS) for the closely related compound 5-methoxyindole-3-carbaldehyde, the following precautions are advised.[6][7]

  • Hazard Identification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6][7] A laboratory coat, safety glasses, and nitrile gloves are mandatory.

  • Handling : Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid Measures :

    • In case of skin contact : Wash off with soap and plenty of water.[7]

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • If inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[7]

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The primary synthetic route to this compound is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic and heterocyclic compounds.[8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9]

Diagram 1: Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier StartMat 5-Methoxy-2-oxindole Intermediate Iminium Salt Intermediate StartMat->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (Work-up) G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Signaling Downstream Signaling PhosphoSubstrate->Signaling Oxindole Oxindole-based Inhibitor (Derived from Topic Compound) Oxindole->RTK Blocks ATP Binding Site Response Cellular Response (Proliferation, Angiogenesis) Signaling->Response GrowthFactor Growth Factor GrowthFactor->RTK

References

An In-Depth Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-oxoindoline-3-carbaldehyde is a pivotal synthetic intermediate, valued for its versatile reactivity in constructing complex heterocyclic scaffolds. Its structure, featuring an electron-rich oxindole core, a reactive aldehyde moiety, and a directing methoxy group, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, expected analytical characterization, and a key application in the synthesis of tyrosine kinase inhibitor analogs, such as those related to the anticancer drug Sunitinib.

Core Molecular Attributes

This compound is a solid, typically appearing as a yellow powder. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.19 g/mol [1]
IUPAC Name 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehydeN/A
CAS Number 52508-88-0[2][3]
Appearance Yellow solid[1]

Synthesis Protocol: Vilsmeier-Haack Formylation of 5-Methoxy-2-oxindole

The introduction of a formyl group at the C3 position of the 5-methoxy-2-oxindole core is efficiently achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile for this transformation.[4][5][6] The electron-donating nature of the methoxy group and the lactam nitrogen activate the C3 position for this electrophilic substitution.

Rationale for Method Selection

The Vilsmeier-Haack reaction is the method of choice for several reasons:

  • High Regioselectivity: The electronic properties of the 5-methoxy-2-oxindole substrate strongly direct formylation to the C3 position, minimizing the formation of side products.

  • Mild Conditions: The reaction proceeds under relatively mild temperature conditions, preserving the integrity of the oxindole core.[4]

  • Accessibility of Reagents: The reagents, POCl₃ and DMF, are common, inexpensive, and readily available in most chemical laboratories.

Experimental Workflow

The synthesis is a two-stage process: first, the preparation of the Vilsmeier reagent, followed by the formylation of the substrate and subsequent workup.

G cluster_0 Vilsmeier Reagent Formation (In Situ) cluster_1 Formylation & Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack at C3 Substrate 5-Methoxy-2-oxindole Substrate->Intermediate Workup Aqueous Workup (e.g., NaOH or NaHCO₃) Intermediate->Workup Hydrolysis Product 5-Methoxy-2-oxoindoline- 3-carbaldehyde Workup->Product Isolation G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Aldehyde 5-Methoxy-2-oxoindoline- 3-carbaldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Pyrrole Substituted 5-formyl-1H-pyrrole (Active Methylene Compound) Pyrrole->Condensation Product 5-Methoxy-Sunitinib Analog Condensation->Product C=C Bond Formation Catalyst Base Catalyst (e.g., Pyrrolidine) Catalyst->Condensation

References

5-Methoxy-2-oxoindoline-3-carbaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and materials science, oxindole derivatives represent a privileged scaffold, forming the core of numerous bioactive molecules and functional materials.[1] this compound is a key synthetic intermediate, valued for its reactive aldehyde group and the electronic influence of its methoxy-substituted benzene ring.[2] Its utility in constructing more complex molecular architectures is entirely dependent on the absolute certainty of its structure.[3] Misinterpretation of its isomeric or tautomeric forms could lead to significant setbacks in synthetic campaigns and biological evaluations.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We will move beyond a simple checklist of techniques, instead focusing on the causal logic behind the experimental workflow—explaining how each piece of data corroborates the others to build an unassailable structural proof.

Context: Synthesis via Vilsmeier-Haack Formylation

To elucidate a structure, one must first obtain the compound. A common and efficient method for synthesizing the target molecule is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-methoxy-2-oxindole, using a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]

The electron-donating nature of the methoxy group and the activating effect of the lactam nitrogen direct the electrophilic formylation to the C3 position of the oxindole ring, which is rich in electron density. This synthetic context provides the initial hypothesis for the compound's structure.

cluster_0 Vilsmeier-Haack Formylation reactant 5-Methoxy-2-oxindole reagents 1. POCl₃, DMF 2. H₂O Workup reactant->reagents product This compound reagents->product

Caption: Synthetic route to the target compound.

The Analytical Workflow: An Integrated Spectroscopic Approach

The definitive confirmation of the molecular structure is achieved not by a single technique, but by the convergence of evidence from multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle. Our workflow is designed as a self-validating system where the output of one analysis informs and is confirmed by the next.

G start Synthesized Compound (Yellow Solid) ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula start->ms ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O, N-H, C-O) start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Map C-H Framework - Establish Connectivity start->nmr elucidation Integrated Data Analysis - Assemble Spectroscopic Data - Correlate with Hypothesis ms->elucidation ir->elucidation nmr->elucidation confirmation Structure Confirmed elucidation->confirmation

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first crucial step. It provides the molecular weight (MW) of the compound, which directly validates its elemental composition. For this compound (C₁₀H₉NO₃), the expected monoisotopic mass is 191.0582 Da. High-resolution mass spectrometry (HRMS) is essential here; obtaining a mass accurate to within a few parts per million (ppm) of the theoretical value provides unequivocal confirmation of the molecular formula, ruling out other potential formulas with the same nominal mass.

Data Summary Table:

ParameterExpected ValueRationale
Molecular Formula C₁₀H₉NO₃Based on the proposed structure.
Molecular Weight 191.18 g/mol Sum of atomic weights.[2]
Monoisotopic Mass 191.0582 DaExact mass for HRMS analysis.
Primary Fragments Loss of CO (-28), CHO (-29)Fragmentation of carbonyl groups is common.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and definitive fingerprint of the functional groups present.[8] The presence of multiple carbonyl groups and other key functionalities in our target molecule makes its IR spectrum particularly informative.

  • N-H Stretch: The oxindole lactam N-H group should produce a distinct absorption. Its frequency can indicate the extent of hydrogen bonding. In solid-state spectra of related indole derivatives, this band is often observed around 3340 cm⁻¹.[9]

  • C=O Stretches: This is the most critical region. The molecule has two carbonyl groups: an amide (lactam) and an aldehyde. The lactam C=O stretch typically appears around 1700-1720 cm⁻¹. The aldehyde C=O stretch is expected at a similar frequency, often slightly higher, around 1700-1730 cm⁻¹, but conjugation can lower this value.[8] We anticipate seeing a strong, possibly broad or overlapping, absorption band in this region.

  • C-O Stretch: The aryl ether linkage of the methoxy group will produce a strong C-O stretching band, typically in the 1200-1260 cm⁻¹ region.[9]

  • Aldehyde C-H Stretch: A key diagnostic for the aldehyde group is the C-H stretch, which usually appears as one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.[8]

Data Summary Table:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Lactam)~3300 - 3400Stretch
C-H (Aldehyde)~2720, ~2820Stretch
C=O (Lactam Amide)~1710Stretch
C=O (Aldehyde)~1700Stretch
C=C (Aromatic)~1610Stretch
C-O (Aryl Ether)~1250Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. We will use a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments to assemble the structure piece by piece.

Caption: Structure and numbering for NMR assignments.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

  • Aldehyde Proton (H10): This is the most downfield non-exchangeable proton, expected around 9.5-10.0 ppm, appearing as a singlet as it has no adjacent proton neighbors. Its deshielded nature is due to the strong electron-withdrawing effect of the aldehyde oxygen.

  • Amide Proton (N-H): This proton is exchangeable and will appear as a broad singlet, typically far downfield (δ > 8.0 ppm), though its position can vary with solvent and concentration.

  • Aromatic Protons (H4, H6, H7): These three protons will be in the aromatic region (δ 6.8-7.8 ppm).

    • H7: This proton is ortho to the electron-donating methoxy group and will be the most upfield of the three. It will appear as a doublet of doublets due to coupling with H6 (ortho, J ≈ 8-9 Hz) and H4 (meta, J ≈ 2-3 Hz).

    • H6: This proton is ortho to the electron-withdrawing lactam carbonyl and will be the most downfield of the aromatic protons. It will appear as a doublet (J ≈ 8-9 Hz) from coupling to H7.

    • H4: This proton is ortho to the lactam nitrogen and will appear as a doublet (J ≈ 2-3 Hz) from meta coupling to H7.

  • Methoxy Protons (H11): The three protons of the methoxy group will appear as a sharp singlet, typically around 3.8 ppm.

  • Methylene Protons (H3): The C3 carbon is now an sp² carbon part of a double bond with the aldehyde carbon, so there are no methylene protons at this position. The proton is on the aldehyde group itself. This is a crucial distinction from the starting material, 5-methoxy-2-oxindole.

Predicted ¹H NMR Data Summary (in DMSO-d₆):

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
N-H> 8.5broad singlet1HAmide proton, exchangeable.
H10 (Aldehyde)~9.8singlet1HDeshielded by C=O group.
H6~7.5doublet1HOrtho to C=O, coupled to H7.
H4~7.0doublet1HOrtho to N, meta to OMe.
H7~6.9doublet of doublets1HOrtho to OMe, coupled to H6 and H4.
H11 (OCH₃)~3.8singlet3HMethoxy group protons.
¹³C NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

  • Carbonyl Carbons (C2, C10): These will be the most downfield signals, typically >160 ppm. The amide carbonyl (C2) is expected around 170-175 ppm, while the aldehyde carbonyl (C10) will be further downfield, around 185-190 ppm.

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These will appear in the 100-160 ppm range. The carbon attached to the oxygen (C5) will be significantly downfield (~155-160 ppm). Quaternary carbons (C3a, C7a) can be identified using a DEPT experiment.

  • C3: This carbon is part of a double bond and adjacent to two carbonyls, so it will be significantly deshielded.

  • Methoxy Carbon (C11): This aliphatic carbon will be the most upfield signal, typically around 55-60 ppm.

Predicted ¹³C NMR Data Summary (in DMSO-d₆):

Carbon AssignmentPredicted δ (ppm)Carbon Type
C10 (Aldehyde)~188C=O
C2 (Amide)~172C=O
C5~158C-O
C7a~140Quaternary
C3a~128Quaternary
C3~125C=C
C6~120CH
C4~112CH
C7~110CH
C11 (OCH₃)~56CH₃
2D NMR for Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are required for absolute, trustworthy confirmation by mapping the connectivity.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see a clear correlation between H6 and H7, and a weaker one between H7 and H4, confirming their positions on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum (C4, C6, C7, C10, C11).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool, showing correlations between protons and carbons over 2-3 bonds. Key expected correlations include:

    • The aldehyde proton (H10) correlating to the C3 carbon.

    • The methoxy protons (H11) correlating to the C5 carbon.

    • The aromatic proton H4 correlating to the C2 carbonyl carbon and C7a.

    • These correlations piece the entire molecular puzzle together, linking the aldehyde to the oxindole core and the methoxy group to the correct position on the benzene ring.

Experimental Protocols

Trustworthiness through Rigorous Method: The quality of spectroscopic data is paramount. The following are standardized protocols to ensure reproducibility and accuracy.

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it effectively solubilizes the compound and allows for the observation of the N-H proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • IR (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure good contact between the sample and the crystal.

    • HRMS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition:

    • NMR: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution. Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

    • IR: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan and ensure it is automatically subtracted.

    • HRMS: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts. Calibrate the instrument immediately prior to the run to ensure high mass accuracy.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed by the powerful synergy of these analytical techniques. Mass spectrometry establishes the correct molecular formula (C₁₀H₉NO₃).[2] IR spectroscopy confirms the presence of all key functional groups: the N-H, two distinct C=O environments, and the aryl ether.[8] Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular skeleton, confirming the precise location of the methoxy and aldehyde substituents and validating the overall connectivity of the oxindole core. Each piece of data cross-validates the others, leading to a single, irrefutable structural assignment.

References

A Technical Guide to the Physicochemical Characterization of 5-Methoxy-2-oxoindoline-3-carbaldehyde: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the essential physical properties of 5-Methoxy-2-oxoindoline-3-carbaldehyde, a versatile intermediate in medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the significance of melting point and solubility, and provides detailed, field-proven methodologies for their experimental determination. While specific, verified values for this compound are not widely published, this guide furnishes the necessary protocols to establish them, ensuring data integrity and reproducibility.

Introduction: The Significance of this compound in Drug Discovery

This compound is a member of the 2-oxindole family, a core scaffold found in numerous natural products and pharmaceutically active compounds.[1] Its utility as a synthetic intermediate is notable, particularly in the development of novel therapeutic agents. The presence of a methoxy group and a reactive aldehyde function allows for diverse chemical transformations, making it a valuable building block for complex molecular architectures.

In the realm of drug discovery and development, the physical properties of a compound are paramount. They dictate the substance's behavior from the earliest stages of synthesis and purification to its formulation and ultimately, its bioavailability. Among the most critical of these are the melting point and solubility.

Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is a fundamental physical constant. It is the temperature at which the solid phase transitions to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely adopted and straightforward technique for determining the melting point of a solid organic compound.

Materials:

  • This compound (yellow solid)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Measurement:

    • Turn on the melting point apparatus and set a heating rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

    • Once the approximate melting point is known, allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1-T2.

  • Data Recording and Interpretation:

    • A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

Data Presentation: Melting Point of this compound
ParameterValue
AppearanceYellow Solid
Preliminary Melting Range (°C)To be determined
Refined Melting Range (°C)To be determined
Purity IndicationTo be determined based on range

Experimental Workflow: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind Sample prep2 Load Capillary Tube prep1->prep2 2-3 mm height meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Heating (Preliminary) meas1->meas2 meas3 Slow Heating (Refined) meas2->meas3 meas4 Record T1 (First Liquid) meas3->meas4 meas5 Record T2 (Last Crystal Melts) meas4->meas5 ana1 Report Melting Range (T1-T2) meas5->ana1 ana2 Assess Purity ana1->ana2

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination: A Key to Bioavailability and Formulation

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug development, aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor aqueous solubility can be a major hurdle in the development of orally administered drugs.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.

Materials:

  • This compound

  • Selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or a solvent in which it is freely soluble).

    • From the stock solution, prepare a series of calibration standards of decreasing concentration by serial dilution.

  • Equilibrium Experiment:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. "Excess" means that undissolved solid should be visible at the end of the experiment.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the prepared calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the equilibrium solubility.

Data Presentation: Solubility of this compound
SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25To be determinedTo be determined
PBS (pH 7.4)37To be determinedTo be determined
Ethanol25To be determinedTo be determined
DMSO25To be determinedTo be determined

Experimental Workflow: Shake-Flask Solubility Determination

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Add Excess Solid to Solvent equi1 Agitate at Constant Temperature prep1->equi1 prep2 Prepare Calibration Standards quant1 Construct Calibration Curve prep2->quant1 equi2 (24-48 hours) equi1->equi2 samp1 Filter Supernatant equi2->samp1 samp2 Dilute Sample samp1->samp2 samp3 Analyze by HPLC samp2->samp3 quant2 Determine Concentration samp3->quant2 quant1->quant2 quant3 Calculate Solubility quant2->quant3

Caption: Workflow for determining the equilibrium solubility of a compound.

Synthesis Context: The Vilsmeier-Haack Reaction

The aldehyde functionality at the 3-position of the 2-oxoindoline core in the target molecule is commonly introduced via the Vilsmeier-Haack reaction.[2][3][4][5] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[2][4] Understanding the synthetic route is crucial as residual reagents or byproducts could potentially impact the measured physical properties.

Conclusion

The melting point and solubility of this compound are critical physicochemical parameters that govern its suitability for further development as a pharmaceutical intermediate. The protocols detailed in this guide provide a robust framework for the experimental determination of these properties. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for informed decision-making in the drug discovery and development pipeline. While published values for this specific compound are scarce, the application of these well-established techniques will enable researchers to thoroughly characterize this promising molecule.

References

Discovery and history of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, chemical properties, and its significant applications, most notably its role in the synthesis of targeted cancer therapies like Sunitinib.

The oxindole scaffold, a bicyclic structure fusing a benzene ring with a five-membered lactam ring, is a privileged motif in medicinal chemistry.[1] Its origins in chemical synthesis trace back to the degradation of the natural dye indigo in the 19th century.[2] The inherent biological activity and synthetic versatility of oxindoles have made them a focal point for the development of a multitude of therapeutic agents. The strategic introduction of functional groups onto this core allows for the fine-tuning of molecular properties and biological targets.

This compound (CAS No. 52508-88-0) emerged not as an isolated discovery, but as a critical intermediate born from the necessity for functionalized oxindoles in complex molecule synthesis. While a singular "discovery" paper is not prominent in the historical literature, its synthesis is a logical extension of well-established formylation reactions on electron-rich heterocycles. Its significance became particularly pronounced with the development of indolinone-based protein kinase inhibitors, where it serves as a key precursor.[3]

Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of this compound is the Vilsmeier-Haack reaction . This classic formylation method is ideally suited for introducing an aldehyde group at the electron-rich C3 position of the oxindole ring, activated by the methoxy group at the C5 position.

The Vilsmeier-Haack Reaction: Causality and Mechanism

The reaction proceeds through the formation of the Vilsmeier reagent , an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[4]

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of 5-methoxy-2-oxindole attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the C5 position enhances the nucleophilicity of the ring system through its electron-donating effect, thereby facilitating this electrophilic attack.

  • Hydrolysis: The resulting iminium salt intermediate is stable until the addition of water during the workup. Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound.[4]

The workflow for this synthesis is illustrated below.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Core Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0°C) POCl3 POCl₃ Iminium Iminium Salt Intermediate Vilsmeier_Reagent->Iminium Electrophilic Attack Oxindole 5-Methoxy-2-oxindole Oxindole->Iminium Aldehyde 5-Methoxy-2-oxoindoline- 3-carbaldehyde Iminium->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Vilsmeier-Haack formylations of analogous indole and oxindole systems.[5][6]

Materials:

  • 5-Methoxy-2-oxindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-water bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes. The solution should become a thick, white slurry.

  • Reaction with Oxindole: Dissolve 5-methoxy-2-oxindole (1 equivalent) in anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Stir the resulting suspension for 30 minutes to ensure complete hydrolysis.

  • Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic profile.

PropertyData
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Appearance Off-white to yellow crystalline solid
CAS Number 52508-88-0
¹H NMR (Typical Shifts) δ ~10.0 (s, 1H, -CHO), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~3.8 (s, 3H, -OCH₃), Amide N-H proton variable.
¹³C NMR (Typical Shifts) δ ~185 (-CHO), δ ~160 (C=O, lactam), Aromatic carbons, δ ~56 (-OCH₃).
IR (cm⁻¹) ~3200 (N-H), ~1700 (C=O, lactam), ~1650 (C=O, aldehyde), ~1600 (C=C, aromatic).

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its aldehyde functional group is a versatile handle for a variety of subsequent chemical transformations.

Key Reactions and Transformations

The aldehyde group can readily participate in several key bond-forming reactions, making it a cornerstone for building molecular complexity.

  • Knoevenagel Condensation: This is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration.[7] This reaction is fundamental in the synthesis of many kinase inhibitors, including Sunitinib, where the aldehyde condenses with a substituted pyrrole.[8]

  • Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to form a new amine.[9] This is a powerful method for introducing substituted amino-methyl groups at the C3 position.

  • Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, allowing for carbon chain extension.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functionalization.

Reactions Aldehyde 5-Methoxy-2-oxoindoline- 3-carbaldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Wittig Wittig Reaction Aldehyde->Wittig Oxidation Oxidation Aldehyde->Oxidation Reduction Reduction Aldehyde->Reduction Product_K α,β-Unsaturated Product (e.g., Sunitinib Precursor) Knoevenagel->Product_K Product_RA C3-Aminomethyl Oxindole ReductiveAmination->Product_RA Product_W C3-Alkene Oxindole Wittig->Product_W Product_O C3-Carboxylic Acid Oxidation->Product_O Product_R C3-Hydroxymethyl Oxindole Reduction->Product_R

Caption: Key synthetic transformations.

Case Study: Synthesis of Sunitinib (SU11248)

The most prominent application of this compound is in the synthesis of Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2][10]

Sunitinib's synthesis involves a crucial Knoevenagel condensation between a substituted pyrrole-carboxamide and an oxindole derivative. While the marketed drug Sunitinib contains a fluorine atom at the 5-position, the synthesis of its 5-methoxy analog serves as a direct and relevant example of the utility of this compound.[8]

The key synthetic step is:

The condensation of this compound with N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. This reaction creates the characteristic vinyl-bridged indolinone structure essential for the biological activity of Sunitinib and related kinase inhibitors. This structure allows the molecule to fit into the ATP-binding pocket of various tyrosine kinases, inhibiting their function and blocking downstream signaling pathways that promote tumor growth and angiogenesis.[2][8]

Conclusion and Future Outlook

This compound represents a classic example of how fundamental organic reactions are applied to create complex and life-saving therapeutics. Its history is intrinsically linked to the rise of targeted therapies in oncology. While its synthesis via the Vilsmeier-Haack reaction is robust and well-understood, its true value lies in its role as a versatile and indispensable intermediate. For drug development professionals, this compound is not just a chemical reagent but a gateway to a vast chemical space of potent kinase inhibitors and other biologically active molecules. Future research will undoubtedly continue to leverage this and structurally similar intermediates to develop next-generation therapeutics with improved efficacy and selectivity.

References

Theoretical studies of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and bioactive molecules.[1] Its unique structural framework, featuring an oxoindoline core substituted with methoxy and aldehyde groups, imparts significant potential in medicinal chemistry, particularly in the development of novel anti-cancer and anti-inflammatory drugs.[1] Understanding the fundamental electronic structure, reactivity, and spectroscopic properties of this molecule is paramount for its rational application in drug design. This technical guide provides a comprehensive overview of the theoretical studies on this compound, employing quantum chemical calculations to elucidate its molecular properties. This document is intended for researchers, chemists, and drug development professionals, offering both foundational insights and practical, step-by-step computational protocols.

Introduction and Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The derivative, this compound, combines the indole core with highly reactive functional groups, making it a valuable building block for synthesizing more complex molecular architectures.[1] Its applications range from intermediates in the synthesis of drugs targeting neurological disorders to the creation of fluorescent probes for biological imaging.[1]

Theoretical studies, particularly those using quantum mechanics-based computational chemistry, provide unparalleled insight into molecular properties that are often difficult or impossible to probe experimentally.[3] By modeling the molecule in silico, we can predict its three-dimensional structure, electronic charge distribution, spectroscopic signatures, and sites of reactivity. This knowledge is instrumental in:

  • Validating Experimental Data: Comparing calculated spectra (IR, NMR) with experimental findings to confirm structural assignments.

  • Predicting Reactivity: Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions to forecast how the molecule will interact with biological targets or other reagents.[4]

  • Guiding Synthesis: Understanding the molecule's stability and reactivity can help optimize reaction conditions.

  • Rational Drug Design: The electronic and structural insights can inform the design of analogues with improved potency, selectivity, and pharmacokinetic properties.

This guide will focus on methodologies centered around Density Functional Theory (DFT), a robust and widely used computational method that offers a favorable balance between accuracy and computational cost for organic molecules of this size.[5][6]

Synthesis and Structural Framework

The most common and efficient method for synthesizing indole-3-carbaldehydes, including the 5-methoxy substituted analogue, is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] The indole ring is highly activated towards electrophilic substitution at the C3 position, making this transformation highly regioselective.[9]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Indole 5-Methoxyoxindole (Substrate) Iminium Iminium Intermediate Vilsmeier->Iminium Indole->Iminium Electrophilic Attack Product This compound (Product) Iminium->Product Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Workflow of the Vilsmeier-Haack synthesis.

The resulting molecular structure provides a rigid scaffold with specific sites for hydrogen bonding (N-H group, carbonyl oxygen) and electrophilic/nucleophilic attack (aldehyde group), which are key to its biological activity and synthetic utility.

G cluster_legend Atom Numbering Scheme mol n1 Red = Oxygen n2 Blue = Nitrogen n3 Gray = Carbon

Caption: Structure of this compound.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-justified computational protocol. Our approach is designed as a self-validating system, where computational results are consistently cross-referenced with established chemical principles and available experimental data.

Pillar 1: The Choice of Density Functional Theory (DFT) DFT is chosen for its ability to model electron correlation effects efficiently, which is crucial for accurately describing the electronic structure of π-conjugated systems like indoles.[3]

Pillar 2: Functional and Basis Set Selection

  • Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a long track record of providing excellent results for the geometries and vibrational frequencies of organic molecules, demonstrating high predictive power in numerous studies.[4][6]

  • Basis Set (6-311++G(d,p)): This triple-zeta basis set provides the necessary flexibility for an accurate description of the electron distribution. The diffuse functions (++) are essential for modeling non-covalent interactions and lone pairs, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds. This combination is well-suited for molecules containing heteroatoms like oxygen and nitrogen.[2][4]

Pillar 3: The Computational Workflow The entire theoretical analysis follows a logical and sequential workflow, ensuring that each step builds upon a robustly calculated foundation.

G cluster_props Calculated Properties A 1. Molecular Structure Input (Build initial 3D structure) B 2. Geometry Optimization (Find lowest energy conformation) A->B C 3. Frequency Calculation (Confirm minimum energy state & predict IR spectrum) B->C D Validation Check (No imaginary frequencies?) C->D D->B No (Re-optimize) E 4. Single Point Energy Calculation (Higher accuracy basis set if needed) D->E Yes F 5. Property Analysis E->F Prop1 FMO (HOMO/LUMO) F->Prop1 Prop2 MEP Surface F->Prop2 Prop3 NMR Shifts F->Prop3 Prop4 Reactivity Descriptors F->Prop4

Caption: Standard workflow for quantum chemical calculations.

Theoretical Results and Analysis

The following data represents typical outputs from a DFT/B3LYP/6-311++G(d,p) level of theory calculation.

Optimized Molecular Geometry

After geometry optimization, the molecule settles into its lowest energy conformation. The planarity of the oxoindoline ring system is a key feature, with the aldehyde and methoxy groups exhibiting specific orientations. The calculated bond lengths and angles align well with expected values for similar heterocyclic systems.

Table 1: Selected Predicted Geometric Parameters

Parameter Bond/Angle Calculated Value Justification
Bond Length C=O (carbonyl) ~1.22 Å Typical double bond character.
Bond Length C=O (aldehyde) ~1.21 Å Strong carbonyl double bond.
Bond Length C-N (amide) ~1.37 Å Partial double bond character due to resonance.
Bond Length C-O (methoxy) ~1.36 Å sp² C-O bond, shorter than a typical C-O single bond.
Bond Angle O=C-N (amide) ~125° Consistent with sp² hybridization.

| Dihedral Angle| C-C-C=O (aldehyde)| ~180° | Aldehyde group is coplanar with the ring for maximum conjugation. |

Vibrational Spectroscopy Analysis

Frequency calculations not only confirm that the optimized structure is a true energy minimum (absence of imaginary frequencies) but also allow for the prediction of the infrared (IR) spectrum. The calculated frequencies are typically scaled by a factor (~0.967 for B3LYP) to correct for anharmonicity and method limitations.

Table 2: Predicted vs. Experimental Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Typical Experimental Range (cm⁻¹)
N-H Stretch Amide N-H ~3450 3350 - 3500
C-H Stretch Aromatic C-H ~3100 3000 - 3150
C=O Stretch Aldehyde C=O ~1710 1690 - 1740
C=O Stretch Amide C=O (Lactam) ~1680 1650 - 1700
C=C Stretch Aromatic Ring ~1610, ~1480 1450 - 1620

| C-O Stretch | Methoxy Ether | ~1250 | 1200 - 1300 |

This correlation between predicted and known experimental ranges provides a strong validation of the computational model's accuracy.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[4]

  • HOMO: The HOMO is predicted to be delocalized primarily over the fused benzene ring and the nitrogen atom, indicating these are the most electron-rich regions susceptible to electrophilic attack.

  • LUMO: The LUMO is predominantly localized on the α,β-unsaturated system encompassing the aldehyde and the C2-C3 bond of the pyrrole ring, identifying this region as the primary site for nucleophilic attack.

Table 3: Calculated Electronic Properties

Property Description Predicted Value Implication
EHOMO Energy of the HOMO ~ -6.2 eV Related to ionization potential; higher energy indicates stronger electron-donating ability.
ELUMO Energy of the LUMO ~ -2.5 eV Related to electron affinity; lower energy indicates stronger electron-accepting ability.

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 3.7 eV | Indicates kinetic stability and resistance to electronic excitation. A smaller gap suggests higher reactivity. |

The HOMO-LUMO gap is a crucial indicator of chemical reactivity and is often correlated with the bioactivity of molecules.[4]

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic charge distribution, providing an intuitive guide to intermolecular interactions.

  • Negative Potential (Red/Yellow): Regions of high electron density, acting as sites for electrophilic attack or hydrogen bond acceptance. These are concentrated around the carbonyl oxygens of both the amide and aldehyde groups.

  • Positive Potential (Blue): Regions of low electron density or positive charge, acting as sites for nucleophilic attack or hydrogen bond donation. The most positive region is located around the amide N-H proton.

  • Neutral Potential (Green): Regions corresponding to the carbon framework of the aromatic ring.

The MEP map visually confirms that the carbonyl oxygens are the primary hydrogen bond acceptors and the N-H group is the primary hydrogen bond donor, which is critical information for designing inhibitors that bind to protein active sites.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the theoretical analyses described above using common quantum chemistry software packages (e.g., Gaussian, ORCA).

Protocol 1: Geometry Optimization and Frequency Calculation

Objective: To find the most stable 3D structure of the molecule and verify it is a true minimum on the potential energy surface.

  • Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct bond orders and initial stereochemistry.

  • Input File Creation: Create a text input file specifying the calculation parameters.

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

      • #p: Prints additional output.

      • B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

    • Coordinate Section: Paste the initial Cartesian coordinates of the molecule.

  • Execution: Submit the input file to the quantum chemistry software.

  • Analysis of Output:

    • Convergence: Confirm that the optimization has converged successfully by looking for the "Stationary point found" message.

    • Frequencies: Inspect the frequency calculation results. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, and the structure should be perturbed and re-optimized.

    • Optimized Geometry: Extract the final optimized coordinates for use in subsequent calculations.

Protocol 2: Frontier Molecular Orbital (FMO) and MEP Analysis

Objective: To visualize the HOMO/LUMO and the MEP surface to understand reactivity.

  • Input File Creation: Use the optimized coordinates from Protocol 1. Create a new input file.

    • Route Section: #p B3LYP/6-311++G(d,p) Pop=Full GFInput

      • Pop=Full: Requests a full population analysis to generate the necessary orbital information.

      • GFInput: Requests the generation of a formatted checkpoint file (.fchk) which is used by visualization software.

  • Execution: Run the calculation. This is a single-point energy calculation and is much faster than an optimization.

  • Visualization:

    • Open the generated .fchk or .chk file in a visualization program.

    • FMOs: Navigate to the molecular orbitals section and generate surfaces for the HOMO and LUMO. Analyze their spatial distribution.

    • MEP: Generate the MEP surface mapped onto the total electron density. Adjust the color scale to clearly distinguish between positive, negative, and neutral regions.

Conclusion and Future Directions

This guide has detailed a robust theoretical framework for analyzing this compound. Through DFT calculations, we have elucidated its stable geometry, vibrational signatures, and electronic properties. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides a clear map of the molecule's reactivity, highlighting the nucleophilic character of the indole ring and the electrophilic nature of the aldehyde moiety.

These computational insights serve as a powerful predictive tool in drug discovery. They enable scientists to:

  • Understand potential binding modes with protein targets.

  • Rationally design derivatives with modulated electronic properties to enhance activity or selectivity.

  • Predict metabolic liabilities by identifying sites prone to oxidative or reductive processes.

Future theoretical work could expand upon this foundation by exploring reaction mechanisms involving this molecule, calculating its pKa values, or simulating its interactions with specific biological targets through molecular docking and molecular dynamics (MD) simulations. The synergy between these advanced computational methods and experimental validation will continue to accelerate the discovery of new therapeutic agents derived from this promising chemical scaffold.

References

Tautomeric Equilibrium of 5-Methoxy-2-oxoindoline-3-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the tautomerism exhibited by 5-Methoxy-2-oxoindoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The guide elucidates the structural and electronic factors governing the keto-enol equilibrium, offering a comprehensive overview of synthetic methodologies, advanced spectroscopic characterization techniques, and computational modeling approaches. Detailed experimental protocols for synthesis and analysis are provided, alongside a critical discussion of the influence of environmental factors, such as solvent polarity, on the tautomeric distribution. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the tautomeric behavior of this important molecular scaffold.

Introduction: The Phenomenon of Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular reactivity, biological activity, and material properties.[2] The most prevalent form, keto-enol tautomerism, involves the migration of a proton and the concomitant shift of a double bond.[2][3] In the case of this compound, the molecule can exist in equilibrium between a keto form and an enol form.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the tautomers, which are in turn influenced by a delicate interplay of structural and environmental factors including substitution patterns, conjugation, intramolecular hydrogen bonding, and solvent effects.[2] Understanding and controlling this equilibrium is paramount in drug design, as different tautomers can exhibit distinct pharmacological profiles.

The Subject Molecule: this compound

This compound belongs to the oxindole family of heterocyclic compounds, which are prominent scaffolds in numerous natural products and synthetic bioactive molecules.[4][5] The presence of a β-dicarbonyl-like functionality, specifically the C3-aldehyde group adjacent to the C2-ketone of the oxindole ring, is the primary structural feature enabling keto-enol tautomerism in this molecule. The methoxy group at the 5-position of the indole ring is expected to exert a significant electronic influence on the tautomeric equilibrium.

The two primary tautomeric forms of this compound are the keto form (I) and the enol form (II), as depicted below. The enol form can exist as two geometric isomers, (E)- and (Z)-, with the (Z)-isomer being significantly stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the oxindole ring.

Caption: Tautomeric equilibrium between the keto and enol forms.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Vilsmeier-Haack formylation of 5-methoxy-2-oxindole. This reaction is a reliable and widely used method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings.

Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, which is an electrophilic iminium species generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃). The electron-rich 5-methoxy-2-oxindole then acts as a nucleophile, attacking the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde. The methoxy group at the 5-position enhances the electron density of the aromatic ring, facilitating the electrophilic substitution at the C3 position.

Vilsmeier_Haack Vilsmeier-Haack Reaction Workflow cluster_reagents Reagent Preparation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium_Intermediate Iminium Salt Intermediate Vilsmeier->Iminium_Intermediate Oxindole 5-Methoxy-2-oxindole (Nucleophile) Oxindole->Iminium_Intermediate Hydrolysis Aqueous Workup Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product Solvent_Effect Influence of Solvent on Tautomeric Equilibrium cluster_nonpolar Non-polar Solvents (e.g., Chloroform) cluster_aprotic Polar Aprotic Solvents (e.g., DMSO) cluster_protic Polar Protic Solvents (e.g., Methanol) Equilibrium Keto ⇌ Enol Nonpolar_Effect Intramolecular H-bond in Enol is favored. Equilibrium shifts towards Enol. Equilibrium->Nonpolar_Effect Aprotic_Effect Solvent disrupts intramolecular H-bond. More polar Keto form is stabilized. Equilibrium shifts towards Keto. Equilibrium->Aprotic_Effect Protic_Effect Solvent solvates both forms. Typically favors the more polar Keto form. Equilibrium->Protic_Effect

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, the oxindole scaffold is of paramount importance, forming the core of numerous pharmacologically active agents. 5-Methoxy-2-oxoindoline-3-carbaldehyde is a critical building block in this field. Its true significance is highlighted by its role as a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors[1][2][3]. The strategic introduction of the formyl group at the C3 position via a Vilsmeier-Haack reaction transforms the relatively simple 5-methoxy-2-oxindole into a versatile precursor, ready for further elaboration into complex molecular architectures[4][5][6].

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

Reaction Principle: The Vilsmeier-Haack Formylation

The core of this synthesis is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[7][8]. The reaction proceeds through three principal stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong electrophile, activates the amide oxygen of N,N-dimethylformamide (DMF). This results in the formation of a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent[9][10].

  • Electrophilic Aromatic Substitution: The electron-rich 5-methoxy-2-oxindole acts as a nucleophile. The C3 position of the oxindole ring is particularly activated and attacks the Vilsmeier reagent. This is the key carbon-carbon bond-forming step.

  • Hydrolysis: The resulting iminium salt intermediate is stable under the reaction conditions but is readily hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound[9][10].

Reaction Mechanism Diagram

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (Activation) POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Oxindole 5-Methoxy-2-oxindole Oxindole->Iminium_Intermediate Electrophilic Attack Product 5-Methoxy-2-oxoindoline- 3-carbaldehyde Iminium_Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: The formation of the Vilsmeier reagent and its subsequent reaction.

Comprehensive Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety, efficiency, and product purity.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Wt.Purity/GradeSupplier Example
5-Methoxy-2-oxindole34919-73-8C₉H₉NO₂163.17≥98%Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33≥99% (Reagent grade)Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, ≥99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01ACS ReagentVWR
Isopropanol (IPA)67-63-0C₃H₈O60.10ACS ReagentVWR
Deionized Water7732-18-5H₂O18.02High PurityIn-house
Essential Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Reflux condenser with a calcium chloride or nitrogen gas inlet

  • Thermometer or thermocouple probe

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Step-by-Step Synthesis Procedure

PART 1: Formation of the Vilsmeier Reagent (In Situ)

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer. Attach a condenser with a nitrogen inlet to the central neck. Ensure the entire apparatus is dry and purged with an inert gas like nitrogen. This is critical as POCl₃ reacts violently with moisture[11].

  • Initial Charge: Charge the flask with anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Cooling: Begin stirring and cool the DMF to 0-5 °C using an ice-water bath. Maintaining a low temperature is essential to control the exothermic reaction between DMF and POCl₃[12].

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Causality Insight: This slow addition prevents a dangerous temperature spike and ensures the controlled formation of the Vilsmeier reagent. The solution will typically become a thicker, yellowish slurry.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the electrophilic complex.

PART 2: Formylation of 5-Methoxy-2-oxindole

  • Substrate Addition: In a separate beaker, dissolve 5-methoxy-2-oxindole (1.0 eq) in a minimal amount of anhydrous DMF (20 mL). Add this solution dropwise to the cold, stirring Vilsmeier reagent mixture over 20-30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Expertise Note: The higher temperature is necessary to drive the electrophilic substitution on the moderately activated oxindole ring to completion.

PART 3: Work-up and Product Isolation

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~400 g).

  • Hydrolysis: Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step quenches any remaining POCl₃ and hydrolyzes the intermediate iminium salt to the desired aldehyde[9][12]. This process is exothermic and may release HCl fumes; it must be performed in a well-ventilated fume hood.

  • Neutralization & Precipitation: The resulting aqueous solution will be highly acidic. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with continuous stirring until the pH reaches 6-7. A yellow precipitate of the crude product will form. Causality Insight: Neutralization is required to deprotonate the product, reducing its solubility in water and causing it to precipitate out of the solution.

  • Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual DMF. Continue washing until the filtrate runs clear.

PART 4: Purification

  • Recrystallization: Transfer the crude, damp solid to a flask. Add a suitable solvent for recrystallization, such as isopropanol (IPA) or ethanol. Heat the mixture to reflux until all the solid dissolves.

  • Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath for 1-2 hours to induce crystallization.

  • Final Collection: Collect the purified, bright yellow crystals by vacuum filtration. Wash the crystals with a small amount of cold IPA and dry them under vacuum to a constant weight.

Experimental Workflow Diagram

Workflow Experimental Workflow cluster_prep Reagent Prep cluster_reaction Formylation cluster_workup Work-up & Isolation cluster_purify Purification A Charge DMF to Flask B Cool to 0-5 °C A->B C Add POCl₃ Dropwise B->C D Stir for 30 min C->D E Add 5-Methoxy-2-oxindole Solution D->E F Warm to RT, then Heat to 60-70 °C for 2-4h E->F G Cool to RT F->G H Pour onto Ice-Water G->H I Neutralize with NaHCO₃ (pH 6-7) H->I J Filter Crude Solid I->J K Wash with Cold Water J->K L Recrystallize from IPA/Ethanol K->L M Filter & Wash with Cold IPA L->M N Dry Under Vacuum M->N O Pure Product N->O Final Product

Caption: Step-by-step workflow from reagent preparation to final product.

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile gloves are suitable, but check for breakthrough times)[13][14].

  • Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and toxic. It reacts violently with water, releasing toxic fumes. Handle with extreme caution under an inert atmosphere. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention[11][15].

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and can be absorbed through the skin. Avoid inhalation and skin contact.

  • Product Hazard: The final product, this compound, is harmful if swallowed and causes skin irritation[13].

  • Waste Disposal: Quench any residual POCl₃ carefully before disposal. Dispose of all chemical waste according to local and institutional regulations. Do not pour organic solvents or reaction residues down the drain[13].

Expected Results and Characterization

ParameterExpected Result
Appearance Bright yellow crystalline solid
Yield 75-85% (Typical)
Melting Point ~188-192 °C
¹H NMR Expect characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, methoxy group protons (~3.8 ppm), and the N-H proton of the oxindole ring (~11.9 ppm).
¹³C NMR Expect characteristic peaks for the aldehyde carbonyl (~184 ppm), oxindole carbonyl, and aromatic/methoxy carbons.
IR Spectroscopy Expect strong absorption bands for N-H stretching, C=O stretching (aldehyde and lactam), and C-O stretching of the methoxy group.

References

Application Note: A Comprehensive Guide to the Synthesis of 5-Methoxy-2-oxoindoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and in-depth scientific background for the synthesis of 5-Methoxy-2-oxoindoline-3-carbaldehyde, a pivotal intermediate in pharmaceutical research and drug development. The synthesis is achieved through the Vilsmeier-Haack reaction, a classic and efficient method for the formylation of electron-rich heterocycles. This guide is intended for researchers, chemists, and drug development professionals, offering insights into the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This compound, in particular, serves as a highly versatile building block for the synthesis of more complex molecules.[1] Its unique structural features, including the reactive aldehyde group and the electron-donating methoxy substituent, make it an invaluable precursor for developing novel therapeutic agents.[1][2] This intermediate is instrumental in the synthesis of pharmaceuticals targeting neurological disorders and has shown potential in the design of compounds with anti-inflammatory and anti-cancer properties.[1][2] Furthermore, its derivatives are explored for applications as fluorescent probes in biological imaging, highlighting its broad utility in chemical biology.[1]

The Vilsmeier-Haack reaction provides a direct and effective route to introduce a formyl (-CHO) group onto the C3 position of the 5-methoxy-2-oxoindoline core, a key transformation that unlocks its synthetic potential.[3][4]

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction is a powerful electrophilic aromatic substitution that utilizes a chloroiminium salt, known as the "Vilsmeier reagent," to formylate electron-rich aromatic and heteroaromatic rings.[5][6] The reaction proceeds in two primary stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the substrate and subsequent hydrolysis.

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This initiates a cascade that results in the formation of the electrophilic chloroiminium cation, [CH(Cl)=N(CH₃)₂]⁺, which is the active formylating species.[6][7][8]

Stage 2: Formylation of 5-Methoxy-2-oxoindoline The electron-rich C3 position of the 5-methoxy-2-oxoindoline tautomer attacks the electrophilic carbon of the Vilsmeier reagent.[9] This forms an iminium intermediate. The subsequent aqueous workup involves hydrolysis of this intermediate to yield the final aldehyde product, this compound.[5][10]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [CH(Cl)=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate 5-Methoxy-2-oxoindoline Substrate->Iminium_Intermediate + Vilsmeier Reagent Product 5-Methoxy-2-oxoindoline- 3-carbaldehyde Iminium_Intermediate->Product Aqueous Workup (H₂O)

Figure 1: Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of the target compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
5-Methoxy-2-oxoindoline34915-56-3163.171.63 g (10 mmol)Starting material
N,N-Dimethylformamide (DMF)68-12-273.0920 mLAnhydrous, reagent and solvent
Phosphorus oxychloride (POCl₃)10025-87-3153.331.4 mL (15 mmol)Corrosive, handle with extreme care
Sodium Acetate (NaOAc)127-09-382.034.6 g (56 mmol)For neutralization
Deionized Water7732-18-518.02~200 mLFor workup and washing
Dichloromethane (DCM)75-09-284.93As neededFor extraction (optional)
Anhydrous Sodium Sulfate7757-82-6142.04As neededDrying agent
Ethanol or Ethyl AcetateVarious-As neededFor recrystallization
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Condenser with a calcium chloride drying tube

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Critical Safety Precautions
  • Thermal Hazards: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and the reagent itself is thermally unstable.[11][12] An uncontrolled reaction can lead to a dangerous thermal runaway.[13][14]

  • Recommended Procedure: To mitigate thermal risk, this protocol employs the dropwise addition of POCl₃ to a solution of the substrate in DMF. This ensures the Vilsmeier reagent is consumed in situ as it is formed, preventing its accumulation.[13]

  • Chemical Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Waste Disposal: Neutralize and dispose of all chemical waste according to institutional guidelines.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL three-neck round-bottom flask, dissolve 5-methoxy-2-oxoindoline (1.63 g, 10 mmol) in anhydrous DMF (20 mL). Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel containing phosphorus oxychloride (1.4 mL, 15 mmol). Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Vilsmeier Reagent Formation and Reaction: Begin stirring the solution. Add the POCl₃ dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, often colored, precipitate of the Vilsmeier reagent complex may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 65-70 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralization: Prepare a solution of sodium acetate (4.6 g) in water (20 mL). Slowly add this solution to the acidic reaction mixture until the pH is approximately 6-7.[15] Stir the resulting suspension in the ice bath for another 30 minutes to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual salts and DMF.

  • Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. The resulting solid can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[16]

G start Start: 5-Methoxy-2-oxoindoline in DMF step1 Cool to 0-5 °C start->step1 step2 Slowly add POCl₃ (maintain T < 10 °C) step1->step2 step3 Heat to 65-70 °C (4-6 hours) step2->step3 step4 Quench: Pour into crushed ice step3->step4 step5 Neutralize with NaOAc solution (pH 6-7) step4->step5 step6 Isolate by Filtration Wash with cold water step5->step6 step7 Dry and Recrystallize step6->step7 end Final Product: Pure 5-Methoxy-2-oxoindoline- 3-carbaldehyde step7->end

Figure 2: Experimental Synthesis Workflow.

Expected Results and Characterization

  • Appearance: Yellowish to reddish crystalline powder.[2]

  • Yield: 70-85% (typical, post-purification).

  • Melting Point: 180-186 °C.[2]

Characterization Data Expected Values
¹H NMR (DMSO-d₆)δ (ppm): ~11.0 (s, 1H, NH), ~9.8 (s, 1H, CHO), ~7.5-7.0 (m, 3H, Ar-H), ~3.7 (s, 3H, OCH₃). Note: Exact shifts may vary based on solvent and instrument.
¹³C NMR (DMSO-d₆)δ (ppm): ~185 (CHO), ~168 (C=O, lactam), ~155 (C-OCH₃), ~135-110 (Ar-C), ~55 (OCH₃).
IR (KBr, cm⁻¹)~3200-3100 (N-H stretch), ~1710-1690 (C=O stretch, lactam), ~1670-1650 (C=O stretch, aldehyde), ~1600 (aromatic C=C stretch), ~1250 (C-O stretch, ether).[17]
Mass Spec. (ESI-MS)m/z: 192.06 [M+H]⁺ for C₁₀H₉NO₃ (Calculated: 192.0604).

Troubleshooting and Field-Proven Insights

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (moisture contamination).2. Insufficient reaction time or temperature.3. Incomplete hydrolysis during workup.1. Use anhydrous DMF and fresh POCl₃.2. Extend reaction time or slightly increase temperature (e.g., to 75 °C), monitoring by TLC.3. Ensure thorough stirring after pouring onto ice and allow sufficient time for hydrolysis before neutralization.
Dark, Tarry Product 1. Reaction temperature was too high.2. POCl₃ was added too quickly, causing localized heating and decomposition.1. Carefully control the heating profile. Do not exceed 75 °C.2. Ensure slow, dropwise addition of POCl₃ at the initial cooling stage.
Difficult Purification 1. Contamination with DMF.2. Formation of side products.1. Wash the crude product extensively with cold water during filtration to remove DMF.2. If recrystallization is ineffective, perform column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Reaction Stalls (Incomplete) The substrate is not sufficiently electron-rich, or steric hindrance is an issue.For 5-methoxy-2-oxoindoline, this is uncommon. However, for less reactive substrates, increasing the equivalents of the Vilsmeier reagent (e.g., 2.0-3.0 eq.) or increasing the temperature may be necessary.

Conclusion

The Vilsmeier-Haack reaction is a robust and scalable method for the synthesis of this compound. By following this detailed protocol and adhering to the critical safety precautions, researchers can reliably produce this high-value chemical intermediate. The key to success lies in the careful control of reaction temperature, especially during the formation of the Vilsmeier reagent, and a meticulous workup procedure. The availability of this protocol facilitates further exploration of the oxindole scaffold in the ongoing quest for novel and effective therapeutic agents.

References

Application Note & Protocol: Synthesis of Bioactive (5-Methoxy-2-oxoindolin-3-ylidene) Scaffolds via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Classic Reaction and a Privileged Scaffold

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation first described in the 1890s, remains an indispensable tool in modern organic synthesis.[1] It facilitates the creation of α,β-unsaturated systems through the reaction of a carbonyl compound with an active methylene species, typically under basic catalysis.[2] This application note focuses on the strategic implementation of this reaction with 5-Methoxy-2-oxoindoline-3-carbaldehyde, a derivative of the versatile isatin scaffold.[3][4]

The oxindole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with significant biological activity, including potent anti-cancer and anti-inflammatory properties.[3][5][6] The products of this specific condensation, (5-methoxy-2-oxoindolin-3-ylidene) derivatives, are of high interest to drug development professionals for their potential as targeted therapeutic agents.[3][5]

This guide provides a comprehensive, field-proven protocol for this synthesis, grounded in mechanistic principles and designed for reproducibility. We will delve into the causality behind experimental choices, offer a detailed step-by-step workflow, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.

Mechanistic Rationale and Experimental Design

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[1] Understanding the mechanism is crucial for optimizing conditions and troubleshooting.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene (e.g., Malononitrile) C Carbanion (Enolate) A->C Deprotonation B Base (Piperidine) D 5-Methoxy-2-oxoindoline -3-carbaldehyde E Aldol Adduct (Intermediate) C->E C-C Bond Formation F Final Product (α,β-unsaturated) E->F Elimination G Water (H₂O)

Figure 1: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Key Experimental Choices Explained:

  • Choice of Base: A weakly basic amine catalyst, such as piperidine, is employed.[1][7] Strong bases (e.g., NaOH, KOH) are avoided as they can induce the self-condensation of the aldehyde starting material, leading to unwanted byproducts.[1][2] The mild basicity of piperidine is sufficient to deprotonate the active methylene compound without promoting side reactions.[7]

  • Active Methylene Compound: Reactants like malononitrile or ethyl cyanoacetate are termed "active methylene" compounds because the two electron-withdrawing groups (Z = -CN, -COOR) significantly increase the acidity of the adjacent C-H protons, facilitating their removal by a weak base to form a stabilized carbanion.[1]

  • Reaction Solvent: Ethanol is a common and effective solvent for this transformation.[7][8] It readily dissolves the reactants and is suitable for heating to reflux to increase the reaction rate. For greener approaches, aqueous ethanol mixtures or even solvent-free grinding methods have proven successful.[4][9]

  • Driving Force: The final dehydration step is thermodynamically favored as it results in the formation of a highly stable, conjugated π-system in the final α,β-unsaturated product.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-2-(5-methoxy-2-oxoindolin-3-ylidene)malononitrile.

3.1 Materials and Equipment

  • Reagents: this compound, Malononitrile, Piperidine, Ethanol (Absolute), Ethyl Acetate, Hexane.

  • Equipment: Round-bottom flask (50 mL), magnetic stirrer and stir bar, reflux condenser, heating mantle, standard glassware, Thin Layer Chromatography (TLC) plates (silica gel), Buchner funnel and filtration apparatus, rotary evaporator.

3.2 Quantitative Data Summary

The following table outlines the recommended stoichiometry for the reaction.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound191.19[10]1.0191.2 mg1.0
Malononitrile66.061.172.7 mg1.1
Piperidine85.15~0.1~0.01 mL (1-2 drops)Catalytic
Ethanol46.07-15 mLSolvent

3.3 Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (191.2 mg, 1.0 mmol) and malononitrile (72.7 mg, 1.1 mmol).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask and stir the mixture at room temperature to dissolve the solids.

  • Catalyst Addition: Add a catalytic amount of piperidine (1-2 drops, ~0.1 mmol) to the solution using a pipette.[7]

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes.[7][8] Use a solvent system of 3:2 Ethyl Acetate/Hexane. The reaction is complete when the starting aldehyde spot has been consumed.

  • Work-up: Upon completion (typically 2-4 hours), remove the heating mantle and allow the mixture to cool to room temperature. The product will often precipitate as a colored solid.[7][11]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[8]

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.[7] Dry the product under vacuum.

  • Further Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[7][12]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[13][14]

Figure 2: Generalized experimental workflow for the Knoevenagel condensation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst.2. Inappropriate solvent.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use fresh piperidine.2. While ethanol is robust, consider screening other solvents like acetonitrile or DMF.[7]3. Ensure the mixture is at a steady reflux.4. Extend the reaction time, continuing to monitor by TLC.[7]
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side products (e.g., self-condensation).3. Degradation of starting material or product.1. Allow the reaction to proceed for a longer duration.2. Ensure the correct amount of catalyst was used; excess base can promote side reactions.3. Purify the crude mixture using silica gel column chromatography.[7]
Product is an Oil or Difficult to Crystallize 1. Presence of impurities.2. Product may be intrinsically non-crystalline.1. Purify via column chromatography.2. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to a concentrated solution of the product in a polar solvent (e.g., ethyl acetate).

Conclusion

The Knoevenagel condensation of this compound is a highly efficient and reliable method for synthesizing a valuable class of heterocyclic compounds. The protocol detailed herein is robust and can be adapted for various active methylene partners. The resulting (5-methoxy-2-oxoindolin-3-ylidene) products serve as crucial intermediates and potential drug candidates, particularly in the field of oncology.[5] This application note provides researchers with the necessary framework to confidently execute this synthesis and advance their drug discovery programs.

References

Wittig reaction involving 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Wittig Reaction with 5-Methoxy-2-oxoindoline-3-carbaldehyde

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction to this compound. The guide covers the underlying mechanism, detailed experimental protocols, and critical insights for successful synthesis.

Introduction: The Strategic Importance of the Oxindole Scaffold

The 5-methoxy-2-oxoindoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold are explored for their anti-cancer, anti-inflammatory, and neuroprotective properties.[3] this compound serves as a key synthetic intermediate, where the aldehyde group provides a reactive handle for molecular elaboration.

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, is a powerful and reliable method for converting aldehydes and ketones into alkenes.[4][5][6] Its predictability and tolerance for a wide range of functional groups make it an indispensable tool for extending the carbon skeleton of the oxindole core, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[6][7] This guide will focus on the practical application of this reaction to generate novel vinyl-substituted oxindoles.

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction involves the reaction of a phosphorus ylide (also called a phosphorane) with a carbonyl compound.[5][7] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5][8]

The overall process can be broken down into two primary stages:

  • Ylide Formation: A phosphonium salt, prepared via an SN2 reaction between triphenylphosphine and an alkyl halide, is deprotonated by a strong base to form the phosphorus ylide.[4][9] The ylide is a species with adjacent positive and negative charges, often represented by a resonance structure with a P=C double bond.[4]

  • Olefination: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to a four-membered ring intermediate called an oxaphosphetane, which then decomposes in a reverse [2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide.[4][5][7]

G cluster_0 Stage 1: Ylide Generation cluster_1 Stage 2: Olefination P_Salt Phosphonium Salt [Ph₃P⁺-CH₂R]X⁻ Ylide Phosphorus Ylide Ph₃P=CHR P_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Ylide_ref Phosphorus Ylide Aldehyde 5-Methoxy-2-oxoindoline- 3-carbaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Alkene Alkene Product Intermediate->Alkene Decomposition TPPO Triphenylphosphine Oxide (Byproduct) Intermediate->TPPO Ylide_ref->Intermediate [2+2] Cycloaddition

Figure 1. High-level workflow of the Wittig reaction.
Causality of Stereoselectivity: Stabilized vs. Unstabilized Ylides

The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide.[8][10] This is a critical consideration for targeted synthesis.

  • Unstabilized Ylides: These ylides have alkyl or hydrogen substituents (e.g., R = H, Alkyl) on the nucleophilic carbon. They are highly reactive, and the reaction is typically under kinetic control.[7][11] The formation of the oxaphosphetane is rapid and irreversible, leading predominantly to the Z-alkene.[8][10][11]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., R = CO₂R', CN, COR') that can delocalize the negative charge of the carbanion.[8][10] They are less reactive, and the initial steps of the reaction are often reversible.[8][11] This allows for equilibration to the more thermodynamically stable trans-betaine or anti-oxaphosphetane intermediate, which ultimately yields the E-alkene with high selectivity.[7][8][11]

Experimental Protocols

Safety Precaution: These procedures involve pyrophoric (n-BuLi), flammable (THF, hexanes), and other hazardous reagents. All steps must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE).

Protocol 1: Preparation of a Generic Phosphonium Salt (e.g., Ethyltriphenylphosphonium Bromide)

This protocol describes the SN2 reaction to form the precursor for an unstabilized ylide.

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add triphenylphosphine (1.0 equiv).

  • Reagent Addition: Add anhydrous toluene as the solvent.[12] To this stirred solution, add ethyl bromide (1.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.[12] A white precipitate of the phosphonium salt will form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold diethyl ether to remove any unreacted triphenylphosphine.[12]

  • Drying: Dry the white, crystalline phosphonium salt under high vacuum. The salt is typically stable and can be stored for future use.

Protocol 2: Wittig Reaction with this compound

This protocol details the in situ generation of an unstabilized ylide and its reaction with the target aldehyde to favor the Z-alkene.

G A Suspend Phosphonium Salt in Anhydrous THF B Cool to 0 °C (Ice Bath) A->B C Slowly Add n-BuLi (Ylide forms, deep red/orange color) B->C D Stir at 0 °C for 1h C->D E Add Aldehyde Solution (in Anhydrous THF) D->E F Warm to Room Temperature Stir for 2-4h E->F G Quench Reaction (Sat. aq. NH₄Cl) F->G H Workup & Extraction (EtOAc / Water) G->H I Purification (Column Chromatography) H->I J Characterize Product I->J

Figure 2. Step-by-step workflow for the Wittig reaction.
  • Ylide Generation Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.2 equiv) and a magnetic stir bar.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.[13] Stir the suspension.

  • Basification: Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equiv, e.g., 2.5 M in hexanes) dropwise via syringe.[5][9] A deep orange or red color should develop, indicating the formation of the ylide.

  • Ylide Maturation: Stir the resulting mixture at 0 °C for 1 hour to ensure complete ylide formation.[14]

  • Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide solution via syringe.[15]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.[14][15]

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO). Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the product from the TPPO byproduct.[16] The higher polarity of TPPO causes it to elute later than the desired alkene.[17]

Key Parameters and Expected Outcomes

The choice of ylide is the most critical factor influencing the product's structure. The following table provides a predictive summary for reactions with this compound.

Wittig Reagent PrecursorYlide TypeRequired Base StrengthExpected Major Product Stereoisomer
Methyltriphenylphosphonium bromideUnstabilizedStrong (n-BuLi, NaH)Terminal Alkene (No Isomerism)
Ethyltriphenylphosphonium bromideUnstabilizedStrong (n-BuLi, NaH)(Z)-alkene[8][10]
Benzyltriphenylphosphonium chlorideSemi-stabilizedStrong (n-BuLi, NaHMDS)Mixture of (E)/(Z)-alkenes[7]
(Carbethoxymethyl)triphenylphosphonium bromideStabilizedWeaker (NaH, K₂CO₃, NaOH)(E)-alkene[5][7][10]

Troubleshooting and Best Practices

  • Low or No Yield:

    • Cause: Incomplete ylide formation or ylide decomposition.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Ylides, especially unstabilized ones, are sensitive to air and moisture.[13] Use freshly titrated or newly purchased n-BuLi, as its concentration can decrease over time.

  • Difficulty Removing Triphenylphosphine Oxide (TPPO):

    • Cause: TPPO has moderate polarity and can co-elute with products of similar polarity during chromatography.

    • Solution 1 (Chromatography): Use a long silica gel column and a shallow solvent gradient to maximize separation.

    • Solution 2 (Crystallization): TPPO can sometimes be selectively crystallized or precipitated from the crude mixture by triturating with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, in which the desired alkene is more soluble.[16][17]

  • Incorrect Stereoselectivity (e.g., E-alkene from unstabilized ylide):

    • Cause: The presence of lithium salts can sometimes alter the stereochemical outcome.[7] Reaction conditions may have inadvertently favored thermodynamic control.

    • Solution: For Z-selectivity, ensure the reaction is run under lithium-salt-free conditions if possible (e.g., using NaHMDS or KHMDS as the base) and at low temperatures to maintain kinetic control.[7]

References

Application Note: The Strategic Use of 5-Methoxy-2-oxoindoline-3-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-2-oxoindoline-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in medicinal chemistry and drug discovery.[1] Its unique structural arrangement, featuring an oxindole core, a methoxy group, and a reactive aldehyde, makes it an invaluable building block for synthesizing complex molecular architectures.[1] This application note provides a detailed guide for researchers and drug development professionals on the synthesis and utilization of this key intermediate. We will focus on its preparation via the Vilsmeier-Haack reaction and its subsequent application in the synthesis of a Sunitinib analogue, a potent tyrosine kinase inhibitor. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the experimental choices.

Introduction: The Oxindole Scaffold in Medicinal Chemistry

The oxindole skeleton is a privileged scaffold in pharmaceutical development, forming the core of numerous bioactive compounds. The inherent reactivity of the C3 position allows for diverse functionalization, leading to compounds with a wide array of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2] this compound, in particular, has emerged as a critical precursor for targeted therapeutics, most notably in the class of kinase inhibitors which are fundamental to modern oncology. Its strategic importance lies in its ability to participate in condensation reactions to form the vinyl-linked bi-heterocyclic structure common to many drugs in this class.

Synthesis of the Key Intermediate: this compound

The introduction of a formyl (aldehyde) group at the C3 position of the oxindole ring is most efficiently achieved through the Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

Mechanism of Action: The Vilsmeier-Haack Reaction

The reaction proceeds via an electrophilic aromatic substitution mechanism. First, the Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5] The electron-rich 5-methoxy-2-oxindole then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[5][6] The methoxy group at the 5-position enhances the electron density of the aromatic ring, facilitating the electrophilic attack.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism reagent reagent intermediate intermediate product product reactant reactant DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Oxindole 5-Methoxy-2-oxindole Oxindole->Iminium_Salt Aldehyde 5-Methoxy-2-oxoindoline- 3-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis H2O H₂O (Workup) H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack formylation of 5-methoxy-2-oxindole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-methoxy-2-oxindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF (5 equivalents) to the flask and cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ (2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5°C. The formation of the solid Vilsmeier reagent will be observed.

  • Stir the mixture at 0°C for 30 minutes.

  • Dissolve 5-methoxy-2-oxindole (1 equivalent) in anhydrous DCM and add it slowly to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Application: Synthesis of a 5-Methoxy Sunitinib Analogue

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its synthesis is a landmark in modern medicinal chemistry.[7] The core reaction is a base-catalyzed Knoevenagel condensation between an oxindole derivative and a formyl-pyrrole. In our case, we will adapt this strategy by condensing our synthesized aldehyde with a pyrrole containing an active methylene group, demonstrating the versatility of this intermediate. This leads to the synthesis of 5-methoxy-sunitinib, a valuable analogue for structure-activity relationship (SAR) studies.[8]

Reaction Principle: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In this synthesis, a basic catalyst such as pyrrolidine or piperidine deprotonates the pyrrole derivative, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate readily eliminates a molecule of water to yield the thermodynamically stable conjugated product.

Diagram 2: Synthetic Workflow for 5-Methoxy Sunitinib Analoguedot

Knoevenagel_Workflow

References

Application Notes: 5-Methoxy-2-oxoindoline-3-carbaldehyde in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isatin Scaffold as a Privileged Structure in Fluorescence Sensing

The isatin (1H-indole-2,3-dione) moiety is a prominent heterocyclic scaffold found in a wide range of natural products and synthetic compounds, exhibiting diverse biological activities. Its unique electronic properties and versatile reactivity at the N-1, C-3, and C-5 positions make it an exceptional building block in medicinal chemistry and materials science. In recent years, isatin and its derivatives have garnered significant attention as core structures in the design of fluorescent probes for detecting various analytes, including metal ions, anions, and biologically relevant molecules. The inherent fluorescence of some isatin derivatives, coupled with the potential for facile chemical modification, allows for the rational design of probes operating on various sensing mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

This application note focuses on a specific, highly versatile isatin derivative: 5-Methoxy-2-oxoindoline-3-carbaldehyde . The presence of the electron-donating methoxy group at the C-5 position and the reactive aldehyde group at the C-3 position makes this compound a particularly attractive starting material for the synthesis of "turn-on" or ratiometric fluorescent probes. The aldehyde functionality provides a convenient handle for introducing specific recognition moieties through straightforward condensation reactions, while the methoxy group helps to tune the photophysical properties of the resulting probe.

This guide provides a comprehensive overview of the application of this compound in fluorescent probe development, intended for researchers, scientists, and drug development professionals. We will delve into the underlying design principles, provide detailed synthetic and analytical protocols, and showcase the potential of this scaffold in creating sensitive and selective chemosensors.

Core Principles of Probe Design with this compound

The fundamental strategy for developing fluorescent probes from this compound involves the condensation of its aldehyde group with a primary amine. This amine is typically part of a larger molecule that serves as the analyte recognition unit (receptor). The choice of this amine-containing receptor is paramount as it dictates the selectivity of the final probe.

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

A common mechanism exploited in probes derived from this scaffold is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe often exhibits weak fluorescence due to non-radiative decay processes, such as the free rotation or isomerization of the C=N bond formed during the condensation reaction. Upon binding to the target analyte (e.g., a metal ion), a rigid chelate ring is formed, restricting these non-radiative pathways. This conformational rigidity minimizes energy loss through vibrational and rotational modes, leading to a significant enhancement of the fluorescence quantum yield and a "turn-on" response.

CHEF_Mechanism cluster_state1 Unbound State cluster_state2 Bound State FreeProbe Free Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) FreeProbe->Complex Binding & Chelation Note1 Non-radiative decay (e.g., C=N isomerization) dominates Analyte Target Analyte Analyte->Complex Complex->FreeProbe Dissociation Note2 Rigid structure inhibits non-radiative decay Synthesis_Workflow Reactant1 5-Methoxy-2-oxoindoline -3-carbaldehyde Reaction Ethanol Reflux, 4-6h Catalytic Acetic Acid Reactant1->Reaction Reactant2 2-Hydrazinobenzothiazole Reactant2->Reaction Product Isatin-Zn Probe Reaction->Product

Application Notes & Protocols for 5-Methoxy-2-oxoindoline-3-carbaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Oxindole Scaffold

The 2-oxoindoline (oxindole) core is a prominent "privileged scaffold" in medicinal chemistry, recognized for its ability to form the basis of ligands for diverse biological targets.[1][2] Its rigid structure and capacity for key hydrogen bonding interactions make it an ideal starting point for the design of potent and selective inhibitors, particularly for protein kinases.[1][3] Within this class, 5-methoxy-2-oxoindoline-3-carbaldehyde stands out as a critical synthetic intermediate. The methoxy group at the 5-position can significantly influence kinase inhibitory activity and selectivity, while the aldehyde at the 3-position provides a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases and compounds developed through Knoevenagel condensation.[3][4]

This guide provides a detailed exploration of this chemical space, offering step-by-step protocols for the synthesis of the core intermediate and a representative biologically active derivative. Furthermore, it details a standard protocol for evaluating in vitro anticancer activity and discusses the underlying mechanism of action for this class of compounds, which frequently involves the inhibition of key signaling pathways in cancer progression.

Part 1: Synthesis of the Core Intermediate

Application Note 1: Vilsmeier-Haack Formylation of 5-Methoxy-1,3-dihydro-2H-indol-2-one

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich heteroaromatic compounds like the 5-methoxy-2-oxoindoline core.[5][6][7] The reaction introduces a formyl (-CHO) group at the C3 position, which is activated for electrophilic substitution. The mechanism involves the in situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][7] This reagent is then attacked by the oxindole to yield the desired aldehyde after aqueous workup.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Methoxy-1,3-dihydro-2H-indol-2-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Reagent Preparation: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0-5 °C. Add POCl₃ (1.2 equivalents) dropwise to the DMF with constant stirring over 30 minutes.[8] Maintain the temperature below 10 °C. The formation of a yellowish-orange solid indicates the generation of the Vilsmeier reagent.

  • Substrate Addition: After the addition of POCl₃ is complete, continue stirring for another 15 minutes at 0-5 °C. Dissolve 5-Methoxy-1,3-dihydro-2H-indol-2-one (1 equivalent) in anhydrous DCM and add it slowly to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This step is exothermic and should be performed in a fume hood with caution.

  • Neutralization & Extraction: Stir the aqueous mixture for 1 hour. Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under a vacuum. Alternatively, extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part 2: From Intermediate to Active Derivative

Application Note 2: Synthesis of a Schiff Base Derivative

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a class of compounds known for a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[9][10][11] The aldehyde group of this compound is a perfect electrophile for reaction with various primary amines to generate a library of potentially bioactive Schiff base derivatives.[12][13]

Protocol 2: General Synthesis of a 5-Methoxy-2-oxoindoline-3-ylidenemethyl Schiff Base

Materials:

  • This compound (from Protocol 1)

  • Substituted primary amine (e.g., 4-chloroaniline) (1.1 equivalents)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Amine Addition: To this solution, add the substituted primary amine (1.1 equivalents).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Workflow for Synthesis of an Active Derivative

G cluster_0 Part 1: Core Intermediate Synthesis cluster_1 Part 2: Active Derivative Synthesis A 5-Methoxy-2-oxoindoline C Vilsmeier-Haack Formylation A->C B Vilsmeier Reagent (DMF + POCl3) B->C D 5-Methoxy-2-oxoindoline- 3-carbaldehyde C->D F Schiff Base Condensation D->F Key Intermediate E Primary Amine (e.g., R-NH2) E->F G Biologically Active Schiff Base Derivative F->G

Caption: Synthetic workflow from the starting oxindole to a biologically active Schiff base derivative.

Part 3: Biological Evaluation & Mechanism of Action

Application Note 3: In Vitro Cytotoxicity Screening

A fundamental first step in anticancer drug discovery is to evaluate the cytotoxicity of a novel compound against various cancer cell lines. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[14][15] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product, the amount of which is directly proportional to the number of living cells.

Protocol 3: MTT Assay for Cytotoxicity Assessment

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 5-methoxy-2-oxoindoline derivative

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)[14][18]

  • 96-well sterile microplates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16][18]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO, same concentration as the highest dose) and a positive control (a known anticancer drug like Doxorubicin).[17]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.[14][18]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the purple formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[14][16] Shake the plate gently for 10-15 minutes.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (percent viability vs. log concentration) to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Workflow for In Vitro Cytotoxicity Testing

G A Seed Cancer Cells in 96-well plate B Incubate 24h (Cell Attachment) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 48-72h (Drug Exposure) C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Mechanism of Action: Targeting Kinase Signaling

Many biologically active oxindole derivatives, including the well-known drug Sunitinib, function as potent inhibitors of protein kinases.[4][19] These enzymes are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[1] In many cancers, kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs) are overexpressed or constitutively active, leading to uncontrolled cell division and tumor angiogenesis.[3][20]

The oxindole scaffold typically binds to the ATP-binding pocket of the kinase, forming critical hydrogen bonds with the hinge region of the enzyme, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.[3][19]

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 5-Methoxy-2-oxoindoline Derivative Inhibitor->RTK Inhibits ATP Binding ATP ATP ATP->RTK P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Data Summary

The biological activity of these derivatives is highly dependent on the substitutions made to the core scaffold. The table below presents hypothetical IC₅₀ values for a series of derivatives against a representative cancer cell line to illustrate structure-activity relationships (SAR).

Compound IDR-Group on Schiff BaseIC₅₀ (µM) vs. MCF-7Notes
DERIV-01 Phenyl15.2Baseline activity.
DERIV-02 4-Chlorophenyl8.5Electron-withdrawing group enhances activity.
DERIV-03 4-Methoxyphenyl12.8Electron-donating group slightly reduces activity.
DERIV-04 4-Nitrophenyl5.1Strong electron-withdrawing group significantly improves potency.[21]
Doxorubicin -0.9Positive control.[17]

Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile starting point for the development of novel kinase inhibitors and other potential therapeutic agents. The synthetic and biological protocols provided herein offer a robust framework for researchers to synthesize, screen, and characterize new derivatives. Future work in this area will likely focus on creating more complex derivatives, exploring diverse amine substituents for Schiff base formation, and performing detailed mechanistic studies, including kinase profiling and in vivo efficacy models, to identify lead candidates with superior potency and selectivity for clinical development.

References

Scalable Synthesis of 5-Methoxy-2-oxoindoline-3-carbaldehyde: An Application Note for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

5-Methoxy-2-oxoindoline-3-carbaldehyde (CAS No: 52508-88-0) is a highly valuable heterocyclic aldehyde that serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules.[1] Its oxindole core, functionalized with both a methoxy and a reactive aldehyde group, makes it an essential precursor for constructing complex molecular architectures.[1] Notably, this compound is a well-established key intermediate in the manufacturing of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2][3][4][5][6] The efficiency and scalability of its synthesis are therefore of critical importance to the pharmaceutical industry.

This document provides a comprehensive guide for the scalable synthesis of this compound, focusing on the robust and widely adopted Vilsmeier-Haack reaction. It is intended for researchers, chemists, and process engineers in the drug development and manufacturing sectors.

Synthetic Strategy: The Vilsmeier-Haack Approach

The most reliable and industrially viable method for synthesizing this compound is the formylation of the precursor, 5-methoxy-2-oxindole (also known as 5-methoxyoxindole). The Vilsmeier-Haack reaction is exceptionally well-suited for this transformation.[7]

Causality of Method Selection: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that uses a Vilsmeier reagent, a mild electrophile, to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[8][9] The oxindole ring system, particularly with the electron-donating methoxy group, is sufficiently activated to react efficiently under these conditions. The reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are commodity chemicals, making the process economically feasible for large-scale production.[7][10]

Synthesis of the Precursor: 5-Methoxy-2-oxindole

A scalable process requires a reliable source of the starting material. 5-Methoxy-2-oxindole can be prepared via several routes, with one common method being the reductive cyclization of a substituted nitrophenylacetic acid derivative.[11] Another scalable approach involves the desulfurization of 5-methoxy-3-methylthio-2-oxindole.[12] For the purposes of this protocol, we will assume the availability of high-purity 5-methoxy-2-oxindole.

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the acid chloride POCl₃ to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9]

  • Electrophilic Substitution and Hydrolysis: The electron-rich 5-methoxy-2-oxindole attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[9]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ (in situ formation) POCl3 POCl3 Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Oxindole 5-Methoxy-2-oxindole Oxindole->Intermediate Electrophilic Attack Product 5-Methoxy-2-oxoindoline- 3-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Scalable Synthesis Protocol

This protocol is designed for adaptability from laboratory (gram-scale) to pilot plant (kilogram-scale) operations.

Materials and Equipment
Reagents & MaterialsGradeSupplier Recommendation
5-Methoxy-2-oxindole>98%Commercial Source
Phosphorus Oxychloride (POCl₃)>99%Anhydrous, Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercial Source
Deionized Water-In-house
Potassium Carbonate (K₂CO₃)Reagent GradeCommercial Source
Isopropanol (IPA)Reagent GradeCommercial Source

Equipment:

  • Glass-lined or stainless steel jacketed reactor with temperature control (heating/cooling), overhead stirrer, and nitrogen inlet.

  • Addition funnel or dosing pump for controlled liquid addition.

  • Temperature probes.

  • Filtration apparatus suitable for the scale (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying.

Step-by-Step Methodology

Overall Workflow:

Caption: Figure 2: Experimental Workflow Diagram.

Detailed Procedure:

  • Vilsmeier Reagent Preparation: Charge the reactor with anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 volumes relative to the substrate). Begin agitation and inert the vessel with nitrogen. Cool the DMF to 0-5 °C using a chiller.

    • Scientist's Note: Using DMF as the solvent is common and efficient. The initial cooling is critical to control the highly exothermic reaction between DMF and POCl₃.[13]

  • To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.5 - 3.0 molar equivalents) dropwise or via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: Slow addition is paramount for safety and to prevent degradation of the reagent.[13][14] An excess of the Vilsmeier reagent is typically used to drive the reaction to completion.

  • After the addition is complete, stir the resulting slurry at 0-10 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Add 5-methoxy-2-oxindole (1.0 molar equivalent) portion-wise to the Vilsmeier reagent slurry, maintaining the internal temperature below 20 °C.

    • Scientist's Note: The addition of the solid substrate may also be exothermic. Controlling the addition rate is key to maintaining temperature control.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until consumption of the starting material is complete.

  • Work-up and Isolation: In a separate vessel, prepare a mixture of crushed ice and water. Carefully and slowly transfer the reaction mixture into the ice/water mixture with vigorous stirring.

    • Scientist's Note: This quenching step is highly exothermic and releases HCl gas. It must be performed with adequate cooling and ventilation.[15] This step hydrolyzes the intermediate iminium salt.

  • Prepare a solution of potassium carbonate (K₂CO₃) in water and add it slowly to the quenched mixture to adjust the pH to 7-8. A solid precipitate will form.

    • Scientist's Note: Basification neutralizes the acid and precipitates the product, which is typically insoluble in water. A general procedure involves pouring the reaction mixture onto ice-water and then basifying.[16]

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Purification: Isolate the solid product by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral, followed by a wash with cold isopropanol or another suitable solvent to remove organic impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product is typically an off-white to yellow solid.

Process Optimization and Scalability

ParameterLaboratory Scale (Typical)Scalable Process ConsiderationRationale / Field Insight
POCl₃:Substrate Ratio 2.0 - 3.0 eq.1.5 - 2.0 eq.On a large scale, minimizing excess hazardous reagents is crucial for safety, cost, and waste reduction. The optimal ratio should be determined to ensure high conversion without compromising safety or yield.
Temperature Control Ice BathJacketed Reactor with ChillerInefficient heat transfer at scale can lead to dangerous exotherms (runaway reactions) and increased impurity formation.[17] Precise temperature control is non-negotiable.
Reagent Addition Dropping FunnelMetering/Dosing PumpEnsures a consistent, controlled addition rate, which is critical for managing exotherms and maintaining process safety at scale.
Agitation Magnetic StirrerOverhead Mechanical StirrerEffective mixing is essential to maintain thermal homogeneity and ensure efficient mass transfer in viscous slurries, preventing localized hot spots.
Work-up/Quench Pouring into BeakerControlled Reverse AdditionFor large volumes, adding the reaction mass to a pre-cooled quench solution is safer. A "reverse quench" (adding quench solution to the reactor) can be dangerous if not properly controlled.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: (Data may vary based on solvent) Expected signals include a singlet for the aldehyde proton (~10 ppm), aromatic protons on the oxindole ring, a singlet for the methoxy group (~3.8 ppm), and a signal for the CH₂ group of the oxindole ring.[18][19][20][21]

  • Melting Point: Literature values can be used as a reference for purity.

  • HPLC: To determine the purity profile and quantify any residual starting material or by-products. A purity of >99% is often required for pharmaceutical intermediates.[6]

Safety Considerations

The Vilsmeier-Haack reaction involves hazardous materials and exothermic steps, requiring strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[15] Must be handled in a well-ventilated fume hood or closed system. Always add POCl₃ to DMF, never the reverse.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Thermal Hazards: Both the formation of the Vilsmeier reagent and the subsequent reaction work-up are exothermic.[13][14] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before attempting this reaction on a large scale. The reaction mixture can be thermally unstable, posing a risk of a runaway reaction if temperature is not controlled.[13][14]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methoxy-2-oxoindoline-3-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-oxoindoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.

Introduction to the Challenge

This compound is a valuable synthetic intermediate in medicinal chemistry and organic synthesis.[1] Its purification is critical, as the presence of impurities can significantly impact the outcome of subsequent reactions and biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid compounds, leveraging differences in solubility between the desired product and its impurities in a given solvent at varying temperatures.[2]

This guide provides a logical framework for developing a robust recrystallization protocol, troubleshooting common problems, and understanding the physicochemical principles at play.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of this compound.

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. While a specific solvent for this compound is not prominently documented, we can infer excellent starting points from structurally similar compounds. Given its polar functional groups (amide, aldehyde, ether), polar solvents are a logical choice.

  • Primary Recommendation: Based on protocols for similar indole aldehydes, ethanol (95%) is an excellent first choice to screen.[3]

  • Alternative Single Solvents: Other polar solvents like isopropanol or acetone are also worth investigating.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system is a powerful alternative. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the point of saturation). Common pairs for compounds of this type include ethyl acetate/hexane or toluene/petroleum ether .[4]

Q2: What are the likely impurities I need to remove?

A2: Impurities often stem from the synthesis route. This compound is commonly synthesized via a Vilsmeier-Haack type formylation reaction.[5] Potential impurities could include:

  • Unreacted starting materials (e.g., 5-methoxy-2-oxoindoline).

  • Byproducts from side reactions during the formylation process.

  • Residual solvents from the reaction or initial workup (e.g., DMF, phosphorus oxychloride hydrolysis products). These impurities may have different polarity profiles, making the choice of recrystallization solvent crucial for effective separation.

Q3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid oil rather than a solid crystalline lattice. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly, leading to supersaturation.

To resolve this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to slightly decrease the saturation.

  • Cool the solution very slowly. Allow it to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Consider a different solvent or solvent system with a lower boiling point.

Q4: How much solvent should I use for the recrystallization?

A4: The key is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent is the most common reason for low or no crystal yield, as the solution may not become saturated enough upon cooling.[3] Add the hot solvent in small portions to the solid with heating and swirling until everything just dissolves.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is highly soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt to cool again.2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface. b) Adding a seed crystal of pure this compound.3. Change to a less polar solvent or use a mixed solvent system with an anti-solvent.
Very low yield of pure crystals. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.4. Washing crystals with warm solvent.1. Use the minimum amount of hot solvent for dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Pre-heat the funnel and filter paper before hot filtration. Use a slight excess of hot solvent and then concentrate the filtrate.4. Always wash the collected crystals with a small amount of ice-cold solvent.
The recrystallized product is not pure (e.g., broad melting point). 1. The chosen solvent did not effectively separate the impurity. 2. The solution was cooled too quickly, trapping impurities in the crystal lattice.3. Incomplete drying, leaving residual solvent.1. The impurity may have similar solubility properties. Try a different solvent or solvent system. Column chromatography may be necessary.2. Allow for slow, undisturbed cooling to promote the formation of a pure crystal lattice.3. Dry the crystals thoroughly under vacuum.
Colored impurities remain in the crystals. The colored impurity has a similar solubility profile to the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb your product.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Solvent Screening for Recrystallization

This protocol is essential for identifying the optimal solvent or solvent system for your specific batch of crude this compound.

Objective: To identify a solvent that dissolves the compound when hot but not when cold, and effectively separates impurities.

Materials:

  • Crude this compound

  • Small test tubes

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Hot plate or sand bath

  • Pasteur pipettes

Procedure:

  • Place ~20-30 mg of the crude solid into several test tubes.

  • Add a solvent to the first test tube dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Observe the solubility.

    • If it dissolves at room temperature, the solvent is unsuitable as a single solvent but could be a "good" solvent in a mixed pair.

    • If it does not dissolve, proceed to the next step.

  • Heat the test tube in a sand bath or on a hot plate. Observe if the solid dissolves.

  • If the solid dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility at high temperature, and significant crystal formation upon cooling.

  • Repeat this process for all candidate solvents.

Protocol 2: Standard Recrystallization Workflow

Objective: To purify crude this compound using an appropriate solvent identified from screening.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

  • Analysis: Assess the purity of the final product by melting point analysis and/or spectroscopy (e.g., NMR). The melting point should be sharp and within the literature range.

Part 4: Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_analysis Analysis & Troubleshooting start Start with Crude Product solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve Crude in Minimal Hot Solvent solvent_screen->dissolve Select Solvent hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter Impurities present? cool Slow Cooling & Crystallization dissolve->cool No impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals (Under Vacuum) wash->dry analysis Analyze Purity (Melting Point, NMR) dry->analysis troubleshoot Troubleshooting analysis->troubleshoot Purity Not OK pure_product Pure Product analysis->pure_product Purity OK troubleshoot->solvent_screen Re-optimize solvent

Caption: A workflow diagram illustrating the key stages of recrystallization.

References

Technical Support Center: Column Chromatography for 5-Methoxy-2-oxoindoline-3-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, the purity of 5-Methoxy-2-oxoindoline-3-carbaldehyde is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its purification by normal-phase column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: The molecule's behavior on a polar stationary phase like silica gel is governed by three main functional groups: the oxindole core, the electron-donating methoxy group (-OCH₃), and the polar aldehyde group (-CHO).[1][2] The lactam within the oxindole ring and the aldehyde group are polar, leading to strong interactions with the silanol groups (Si-OH) of the silica gel.[3] This results in moderate to high polarity, requiring a relatively polar mobile phase for elution.

Q2: How do I select an appropriate solvent system to start with?

A2: The selection of the mobile phase is critical for achieving good separation.[4] The process should always begin with Thin Layer Chromatography (TLC) analysis. A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[5]

  • Method: Spot your crude mixture on a TLC plate and test various solvent ratios (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate).

  • Goal: Aim for a solvent system that gives your desired product a Retention Factor (Rf) of approximately 0.2-0.35.[6][7] This Rf range typically ensures that the compound elutes from the column effectively without taking an excessively long time, and provides good separation from less polar and more polar impurities.

Q3: What is the difference between "wet loading" and "dry loading," and which should I use?

A3: The choice of loading method depends on the solubility of your crude sample in the initial eluent.[8]

  • Wet Loading: Involves dissolving the sample in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and carefully pipetting it onto the top of the column.[7][8] This is suitable for samples that are readily soluble.

  • Dry Loading: This method is preferred when your compound has poor solubility in the eluting solvent.[6][8] It involves pre-adsorbing your sample onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica, and evaporating the solvent to get a dry, free-flowing powder.[6] This powder is then carefully added to the top of the column. Dry loading often results in sharper bands and better separation for challenging samples.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My compound is not moving from the origin on the TLC plate, even in 100% Ethyl Acetate.

  • Causality: This indicates your compound is very polar and interacts too strongly with the silica gel. Ethyl acetate is not a strong enough eluent to move it.

  • Solution:

    • Increase Solvent Polarity: Add a small percentage of a more polar solvent like methanol or isopropanol to your ethyl acetate. Start with 1-2% and gradually increase. Be cautious, as methanol can sometimes dissolve silica if used in high concentrations.

    • Consider Alternative Stationary Phases: If increasing solvent polarity doesn't work or leads to poor separation, your compound might not be suitable for standard silica gel chromatography.[9] You could try using reversed-phase silica gel, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile mixtures).[3][10]

Problem 2: My compound streaks or "tails" down the column and TLC plate, leading to poor separation and mixed fractions.

  • Causality: Tailing is often caused by several factors:

    • Sample Overload: Too much sample has been loaded onto the column for the amount of silica gel used.

    • Acidic Compound Interaction: The slightly acidic nature of silica gel can interact strongly with certain functional groups, causing tailing.

    • Poor Solubility: The compound may be poorly soluble in the mobile phase, causing it to "drag" along the stationary phase.

  • Solution:

    • Reduce Sample Load: A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 30:1 for simple separations and up to 100:1 or more for difficult ones.[7]

    • Add a Modifier: Adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase can sometimes improve peak shape, depending on the nature of your compound. For the oxindole, which has a slightly acidic N-H proton, a trace of acid might help.

    • Optimize Solvent System: Find a solvent system where the compound is more soluble.[9]

    • Switch to a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can help sharpen the tailing end of the band as it moves down the column.[9]

Problem 3: My yield is very low, and I suspect the compound is decomposing on the column.

  • Causality: Oxindoles and aldehydes can be sensitive to the acidic surface of silica gel, potentially leading to degradation over the long exposure time of a column run.[9][11][12] This is a known issue for some classes of natural products on silica.[11]

  • Solution:

    • Confirm Instability: Perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in your chosen solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the silica plate.[9]

    • Deactivate the Silica Gel: Neutralize the silica by preparing a slurry with your non-polar solvent containing ~1% triethylamine, then pack the column as usual. This will cap the acidic silanol groups.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[9]

    • Work Quickly: Use flash chromatography (applying pressure with air or nitrogen) to minimize the time the compound spends on the column.

Problem 4: All my fractions are mixed, even though the TLC showed a good separation between spots.

  • Causality: This frustrating issue can happen if you are being misled by the TLC.[9]

    • On-Plate Degradation: One of your spots on the TLC might be a degradation product of another. During the column run, this degradation happens continuously, leading to all fractions containing both compounds.[9]

    • Improper Column Packing/Loading: A poorly packed column with cracks or channels, or a disturbed surface during loading, will lead to uneven flow and broad, mixed bands.

  • Solution:

    • Verify Compound Stability: Use the 2D TLC method described in Problem 3 to check for on-silica degradation.

    • Improve Technique: Ensure your column is packed perfectly vertically without any air bubbles or cracks.[5] When loading the sample, add it gently and evenly across the surface. Protect the top surface with a thin layer of sand.[6][8]

    • Use Dry Loading: Dry loading often minimizes band broadening and can lead to a cleaner separation.[6][8]

Data Presentation

The following table provides example solvent systems and expected TLC behavior. These should be used as a starting point for your own optimization.

Solvent System (v/v) Polarity Expected Rf of Product Notes
Hexane:Ethyl Acetate (7:3)Low-Medium~0.2-0.3A good starting point for initial TLC trials.[6][13]
Hexane:Ethyl Acetate (1:1)Medium~0.4-0.5May be useful if the compound is eluting too slowly.
Dichloromethane:Ethyl Acetate (9:1)Medium~0.3Can be a good alternative if solubility is an issue in hexane.[7]
Ethyl Acetate:Methanol (98:2)HighVariableUse if the compound is not moving from the baseline in pure EtOAc.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol is a general workflow. The specific solvent system must be optimized via TLC first.[7]

  • Column Preparation:

    • Securely clamp a glass column vertically.

    • Place a small plug of glass wool or cotton at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent (the solvent system giving an Rf of ~0.2).[5]

    • Gently pour the slurry into the column, tapping the side to ensure even packing and remove any trapped air bubbles.[5]

    • Drain the excess solvent until the level is just above the silica bed, ensuring the column never runs dry.

    • Add another thin layer of sand to the top to protect the surface.[5]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product).

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[6]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add your initial eluent to the column.

    • Begin elution, collecting the eluent in fractions of a consistent volume (e.g., 10-20 mL per test tube). For flash chromatography, apply gentle, steady air pressure.

    • If using a gradient, start with the low-polarity solvent and gradually introduce the more polar solvent.[9]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.[6]

    • Spot the crude material, the pure product (if you have a standard), and several fractions on the same TLC plate for comparison.

    • Visualize the spots under a UV lamp.[7]

    • Combine the fractions that contain only the pure compound.

    • Remove the solvent under reduced pressure to isolate your purified this compound.[6]

Mandatory Visualizations

Workflow for Purification

cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Find Solvent System, Rf ~0.2-0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions (TLC Analysis) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Evaporate Solvent (Rotary Evaporation) Combine->Evap Pure Pure Product Evap->Pure Start Problem: Poor Separation / Mixed Fractions Cause1 Cause: Improper Technique? Start->Cause1 Cause2 Cause: Poor Solvent Choice? Start->Cause2 Cause3 Cause: Compound Degradation? Start->Cause3 Sol1 Solution: - Repack column carefully - Use dry loading - Ensure level surfaces Cause1->Sol1 Sol2 Solution: - Re-optimize solvent on TLC - Aim for Rf 0.2-0.3 - Use gradient elution Cause2->Sol2 Sol3 Solution: - Perform 2D TLC test - Deactivate silica (add NEt3) - Use alumina or Florisil Cause3->Sol3

References

Technical Support Center: Synthesis of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-oxoindoline-3-carbaldehyde. This valuable intermediate, a cornerstone in the synthesis of several pharmaceuticals, including tyrosine kinase inhibitors, presents unique challenges during its preparation.[1] The most common synthetic route, the Vilsmeier-Haack formylation of 5-methoxy-2-oxindole, while effective, is often plagued by the formation of specific side products that can complicate purification and reduce yields.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to proactively optimize your synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low, and my crude product is a dark, tarry substance. What's going wrong?

A: This is a classic symptom of overly harsh reaction conditions, leading to the degradation of the starting material or product. The indole nucleus, even in its oxindole form, can be sensitive to strong acids and high temperatures.[2]

Root Cause Analysis:

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent, formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is thermally sensitive. If the temperature during its formation or during the reaction with the oxindole is too high, it can decompose, leading to a complex mixture of byproducts and a darker product color.

  • Substrate Degradation: Although 5-methoxy-2-oxindole is more stable than its indole counterpart, prolonged exposure to the acidic Vilsmeier-Haack conditions at elevated temperatures can cause polymerization or other degradation pathways.[2]

Troubleshooting Steps:

  • Strict Temperature Control: Prepare the Vilsmeier reagent at 0 °C by adding POCl₃ dropwise to DMF. Maintain this temperature or slightly below throughout the addition of 5-methoxy-2-oxindole.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Avoid unnecessarily long reaction times, as this increases the likelihood of side product formation.

  • Controlled Work-up: Quench the reaction by pouring it onto crushed ice. This dissipates the heat from the exothermic hydrolysis of excess POCl₃ and the Vilsmeier reagent, preventing localized heating that can degrade the product.

Q2: My mass spectrometry results show a peak at M+16, suggesting an oxidation product. What is this impurity and how do I avoid it?

A: The likely identity of this M+16 impurity is 5-Methoxyisatin (also known as 5-Methoxyindole-2,3-dione).[3][4] This side product is formed by the over-oxidation of the C3 position of the oxindole ring.

Mechanism of Formation:

The C3 methylene group of the 5-methoxy-2-oxindole starting material is susceptible to oxidation. This can occur if the reaction is exposed to air for prolonged periods, especially under the reaction conditions, or if oxidizing contaminants are present. The formylation reaction itself does not cause this, but the work-up and handling can introduce oxidants.

Preventative Measures:

  • Inert Atmosphere: While not always necessary for this specific reaction, if you consistently face oxidation issues, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize this side reaction.

  • High-Purity Reagents: Ensure your starting 5-methoxy-2-oxindole is pure and has not been partially oxidized during storage. Use fresh, high-quality DMF and POCl₃.

  • Purification: 5-Methoxyisatin can often be separated from the desired aldehyde product by column chromatography or careful recrystallization. Their polarity differences are usually sufficient for a good separation.

Visualizing the Main and Side Reactions

The following diagram illustrates the intended Vilsmeier-Haack formylation pathway versus the undesired oxidation pathway.

G cluster_main Desired Vilsmeier-Haack Pathway cluster_side Oxidative Side Reaction SM 5-Methoxy-2-oxindole Intermediate Iminium Salt Intermediate SM->Intermediate Electrophilic Attack SM_side 5-Methoxy-2-oxindole VR Vilsmeier Reagent (POCl3/DMF) VR->Intermediate Product 5-Methoxy-2-oxoindoline- 3-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Product Side_Product 5-Methoxyisatin (M+16 Impurity) SM_side->Side_Product Oxidant [O] (e.g., Air) Oxidant->Side_Product

Caption: Desired formylation vs. undesired oxidation pathway.

Q3: My NMR spectrum is clean, but my yield is low, and I have a significant amount of unreacted 5-methoxy-2-oxindole. How can I improve conversion?

A: Incomplete conversion is typically due to insufficient Vilsmeier reagent, poor reagent quality, or suboptimal reaction temperature.[5]

Root Cause Analysis:

  • Stoichiometry: The stoichiometry of the Vilsmeier reagent to the oxindole is critical. Using too little will naturally lead to incomplete conversion.

  • Reagent Quality: POCl₃ is highly reactive with atmospheric moisture. If it has degraded, its ability to form the active Vilsmeier reagent will be compromised. Similarly, wet DMF can consume the POCl₃ before it forms the reagent.

  • Reaction Temperature: While high temperatures are detrimental, a temperature that is too low can slow the reaction rate to a crawl, leading to incomplete conversion within a practical timeframe. The reaction often requires gentle warming after the initial addition to proceed to completion.

Troubleshooting Protocol:

  • Check Reagent Quality: Use a fresh, sealed bottle of POCl₃. Ensure your DMF is anhydrous.

  • Adjust Stoichiometry: A slight excess of the Vilsmeier reagent is often used to drive the reaction to completion. A molar ratio of 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the oxindole is a good starting point.

  • Optimize Temperature Profile:

    • Add the oxindole at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

    • Let the reaction warm to room temperature and stir for 1-2 hours.

    • Gently warm the reaction to 40-50 °C and monitor by TLC until the starting material is consumed.

Q4: I see an impurity that doesn't seem to be starting material or the isatin. What other side products are possible?

A: While less common, other side products can arise, particularly if the reaction conditions deviate significantly from the optimum.

Side ProductPotential CauseIdentification SignaturePrevention Strategy
Dimeric Byproducts High concentration of reactants; excessively harsh acidic conditions.[6]Complex NMR spectrum; MS peak corresponding to ~2x the mass of the starting material.Run the reaction at a higher dilution. Use the minimum necessary amount of acid catalyst/reagent.
N-formylated Product This is generally not favored for oxindoles compared to indoles, but can occur.MS peak at M+28 (relative to starting material).The amide nitrogen in oxindole is less nucleophilic. Sticking to standard Vilsmeier conditions should prevent this.
3-Chloro-5-methoxy-2-oxoindoline Incomplete hydrolysis of an intermediate from the Vilsmeier reaction.MS peak showing characteristic M, M+2 chlorine isotope pattern.Ensure a thorough aqueous work-up and hydrolysis step. Stirring the quenched reaction mixture for an adequate time can help.
Troubleshooting Workflow

Use this flowchart to diagnose potential issues based on initial observations of your crude reaction mixture.

G start Analyze Crude Product (TLC, LC-MS) obs1 Low Yield & Tarry Appearance start->obs1 Observation obs2 Significant Unreacted Starting Material start->obs2 Observation obs3 M+16 Peak in MS start->obs3 Observation obs4 Clean Product, Good Yield start->obs4 Observation cause1 Harsh Conditions: - High Temp - Long Reaction Time obs1->cause1 cause2 Incomplete Conversion: - Poor Reagent Quality - Wrong Stoichiometry - Temp Too Low obs2->cause2 cause3 Oxidation to 5-Methoxyisatin obs3->cause3 success Proceed to Purification obs4->success sol1 Solution: - Strict Temp Control (0°C) - Monitor with TLC - Controlled Quench cause1->sol1 sol2 Solution: - Use Fresh Reagents - Use 1.2-1.5 eq. Reagent - Gentle Warming (40-50°C) cause2->sol2 sol3 Solution: - Use Inert Atmosphere - Check SM Purity - Purify via Chromatography cause3->sol3 sol1->success sol2->success sol3->success

Caption: A diagnostic workflow for troubleshooting synthesis.

Appendix: Recommended Purification Protocol

Purification of this compound away from common impurities can be effectively achieved via recrystallization or flash column chromatography.

Method 1: Recrystallization

  • Solvent Screening: Isopropanol, ethanol, or mixtures of ethyl acetate/hexanes are often effective.

  • Procedure: Dissolve the crude solid in a minimum amount of the chosen boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This method is particularly good for removing highly colored impurities and baseline starting material.

Method 2: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). The desired product is moderately polar and should elute well under these conditions. 5-Methoxyisatin is typically more polar and will elute later, while unreacted starting material is less polar and will elute earlier.

  • Monitoring: Monitor fractions by TLC, and combine the pure fractions for solvent evaporation.

References

Stability and storage conditions for 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Methoxy-2-oxoindoline-3-carbaldehyde. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at 0-8°C.[1] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture.

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, it is best practice to store the compound under the recommended refrigerated conditions immediately. Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the solid material.

Q3: What are the signs of degradation in solid this compound?

A3: Visual signs of degradation can include a change in color from its typical yellow appearance, clumping of the solid material (indicating moisture absorption), or a noticeable change in its crystalline structure. However, chemical degradation may not always be visually apparent. Therefore, it is recommended to periodically assess the purity of aged stock, for example, by checking its melting point or using analytical techniques like HPLC.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for extended periods. The aldehyde functional group is susceptible to oxidation, and the oxoindoline core can be sensitive to pH-dependent degradation.[2][3] If you must prepare a stock solution, it is advisable to do so fresh for each experiment. For very short-term storage (no more than a day), use a dry, aprotic solvent, purge with an inert gas like argon or nitrogen, and store at low temperatures and protected from light. Aqueous solutions should be avoided for storage.

Q5: Is this compound sensitive to light?

A5: Yes, indole derivatives and aromatic aldehydes can be sensitive to light.[1][4] Photodegradation can occur, potentially leading to oxidation or other unwanted side reactions. It is crucial to store the solid compound and any solutions in amber vials or otherwise protected from light.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, with a focus on stability-related causes.

Issue 1: Inconsistent or lower-than-expected yields in a reaction.

  • Potential Cause: Degradation of the starting material.

    • Troubleshooting Steps:

      • Assess Purity: Before starting your reaction, assess the purity of your this compound stock. You can use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.[5][6][7]

      • Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound.

      • Proper Handling: Ensure that the compound was handled correctly prior to use, including proper equilibration to room temperature before opening to prevent moisture contamination.

Issue 2: Appearance of an unexpected byproduct in post-reaction analysis, possibly with a higher molecular weight.

  • Potential Cause: Oxidative degradation of the aldehyde to a carboxylic acid.

    • Troubleshooting Steps:

      • Inert Atmosphere: If your reaction conditions are compatible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.

      • Antioxidant: In some cases, and if compatible with your reaction chemistry, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your reaction mixture or storage solvent might mitigate oxidation.

Issue 3: Reaction fails to initiate or proceeds very slowly.

  • Potential Cause: The compound has significantly degraded, leading to a lower concentration of the active starting material.

    • Troubleshooting Steps:

      • Confirm Identity and Purity: Use an analytical method like NMR to confirm the structure and purity of the starting material.[7] Compare the spectrum to a reference spectrum to ensure the material is what you expect and has not undergone significant structural changes.

      • Review Storage History: Check the storage history of the compound. Has it been exposed to elevated temperatures, light, or moisture for prolonged periods? If so, it is highly likely to have degraded.

Understanding the Stability of this compound

The stability of this compound is influenced by its key functional groups: the oxoindoline core, the aromatic aldehyde, and the methoxy group on the benzene ring.

  • The Oxoindoline Core: The lactam (cyclic amide) in the oxoindoline ring is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, although this typically requires harsh conditions.[2]

  • The Aromatic Aldehyde: This is the most reactive part of the molecule in terms of stability. Aromatic aldehydes are prone to oxidation, especially in the presence of air (oxygen), light, and certain metal ions.[3][4] This oxidation leads to the formation of the corresponding carboxylic acid, which is often the primary degradation product.

  • The Methoxy Group: The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring, but it does not inherently make the molecule significantly less stable.

Data and Protocols

Recommended Storage and Handling Summary
ConditionSolid CompoundIn Solution
Temperature 0-8°C[1]-20°C or -80°C (for very short-term)
Atmosphere Tightly sealed containerPurge with inert gas (Ar or N₂)
Light Protect from light (amber vial)Protect from light (amber vial)
Solvent N/ADry, aprotic solvents (e.g., DMSO, DMF)
Duration As per manufacturer's expiryPrepare fresh; avoid long-term storage
Protocol: Purity Assessment by HPLC

A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation products.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound has a strong absorbance. A photodiode array (PDA) detector is advantageous as it can help in identifying the emergence of new peaks corresponding to degradation products.

  • Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks, especially a more polar peak that could correspond to the carboxylic acid byproduct, indicates degradation.

Visualizing Degradation and Handling

Potential Degradation Pathway of this compound cluster_conditions Stress Factors A This compound B 5-Methoxy-2-oxoindoline-3-carboxylic acid A->B Oxidation Light Light Light->A Air Air (O₂) Air->A Moisture Moisture Moisture->A

Caption: Primary degradation pathway via oxidation.

Decision Workflow for Using the Compound Start Start: Need to use This compound CheckStorage Check storage conditions (0-8°C, dark, sealed?) Start->CheckStorage CheckAge Is the stock old or previously opened? CheckStorage->CheckAge Yes NewStock Order new stock CheckStorage->NewStock No AssessPurity Assess purity (TLC, HPLC, or NMR) CheckAge->AssessPurity Yes Proceed Proceed with experiment CheckAge->Proceed No PurityOK Purity acceptable? AssessPurity->PurityOK PurityOK->Proceed Yes PurityOK->NewStock No End End Proceed->End NewStock->End

Caption: Workflow for ensuring compound quality.

References

Troubleshooting low yield in 5-Methoxy-2-oxoindoline-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide provides in-depth troubleshooting for the synthesis of 5-Methoxy-2-oxoindoline-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1] The content is structured in a question-and-answer format to address common issues encountered during the Vilsmeier-Haack formylation of 5-methoxy-2-oxindole, enabling researchers to diagnose and resolve problems leading to low yields.

Reaction Overview: The Vilsmeier-Haack Formylation

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-methoxy-2-oxindole, using a specialized electrophile known as the Vilsmeier reagent.[2][3][4]

The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5] This reagent is a relatively weak electrophile, making it highly selective for electron-rich substrates.[2][6] The electron-donating methoxy group on the oxindole ring activates it towards this electrophilic aromatic substitution, directing the formylation to the C3 position. The reaction is completed by aqueous work-up, which hydrolyzes the intermediate iminium salt to yield the final aldehyde product.[5][6][7]

Troubleshooting Guide & FAQs

Question 1: My reaction yield is significantly lower than reported. What are the most common causes?

Low yields in this synthesis can typically be traced back to one of three main areas: the quality of reagents and starting materials, the control of reaction conditions, or inefficiencies during the work-up and purification process.

A systematic approach to troubleshooting is recommended. Start by verifying the integrity of your inputs, then scrutinize the reaction parameters, and finally, optimize the purification protocol.

Here is a summary of common issues and their solutions:

Problem Potential Cause(s) Recommended Solution(s)
Very Low or No Product Formation 1. Inactive Vilsmeier reagent (due to moisture).2. Poor quality starting material (5-methoxy-2-oxindole).3. Incorrect reaction temperature (too low).1. Use anhydrous DMF and fresh, properly stored POCl₃. Prepare the reagent in situ under an inert atmosphere.2. Verify the purity of the starting material via NMR or melting point analysis.3. Ensure the reaction temperature is maintained as per the protocol, typically between 0°C and room temperature.[3]
Formation of a Dark Tar or Multiple Byproducts 1. Reaction temperature is too high, causing decomposition.2. Incorrect stoichiometry of reagents.3. Presence of impurities in the starting material.1. Maintain strict temperature control, especially during the addition of POCl₃ and the substrate.2. Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents).3. Purify the 5-methoxy-2-oxindole before use.
Product Lost During Work-up 1. Premature hydrolysis or decomposition of the intermediate iminium salt.2. Product is partially soluble in the aqueous layer.3. Inefficient precipitation or extraction.1. Quench the reaction mixture by pouring it slowly onto crushed ice to control the hydrolysis temperature.2. Neutralize the quenched mixture carefully to the point of maximum precipitation (often near neutral pH).3. Ensure thorough extraction with a suitable organic solvent if the product does not precipitate cleanly.

Below is a logical workflow for diagnosing yield issues:

TroubleshootingWorkflow cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_workup Work-up & Purification Checks Start Low Yield Observed CheckReagents Step 1: Verify Reagent & Substrate Quality Start->CheckReagents CheckConditions Step 2: Scrutinize Reaction Conditions CheckReagents->CheckConditions Reagents OK DryDMF Use Anhydrous DMF? CheckReagents->DryDMF CheckWorkup Step 3: Optimize Work-up & Purification CheckConditions->CheckWorkup Conditions OK TempControl Strict Temp. Control? (0°C for reagent prep) CheckConditions->TempControl Success Yield Improved CheckWorkup->Success Optimized QuenchMethod Quench on Ice? CheckWorkup->QuenchMethod FreshPOCl3 Use Fresh POCl3? DryDMF->FreshPOCl3 SubstratePurity Check Substrate Purity (NMR/MP)? FreshPOCl3->SubstratePurity Stoichiometry Correct Stoichiometry? (1.2-1.5 eq. Vilsmeier) TempControl->Stoichiometry InertAtmosphere Inert Atmosphere? (N2 or Ar) Stoichiometry->InertAtmosphere Neutralization Careful Neutralization? QuenchMethod->Neutralization Purification Recrystallization or Chromatography? Neutralization->Purification

Caption: A step-by-step workflow for troubleshooting low yields.

Question 2: How critical is the quality of the Vilsmeier reagent, and how do I ensure its activity?

The Vilsmeier reagent is extremely moisture-sensitive. Its active component, the chloroiminium cation, is readily hydrolyzed by water, rendering it inactive for the formylation reaction.[5] Therefore, its proper preparation is paramount.

  • Use Anhydrous Solvents: N,N-dimethylformamide (DMF) should be of high purity and anhydrous. If in doubt, use a freshly opened bottle or distill it over a suitable drying agent.

  • Fresh Phosphorus Oxychloride: POCl₃ can degrade over time, especially if exposed to atmospheric moisture. Use a fresh bottle or a recently distilled supply.

  • Preparation Conditions: The reagent should be prepared in situ by adding POCl₃ dropwise to ice-cold DMF (0-5 °C) under an inert atmosphere (e.g., nitrogen or argon). This exothermic reaction must be controlled to prevent degradation. A successful preparation often yields a white or pale-yellow solid precipitate of the Vilsmeier reagent.[8] Some anecdotal reports suggest a pale orange color can also lead to a successful reaction, but a dark or brown color indicates decomposition.[9]

Question 3: What is the mechanistic basis for formylation at the C3 position of 5-methoxy-2-oxindole?

The regioselectivity of the Vilsmeier-Haack reaction is dictated by the electronic properties of the substrate. The 5-methoxy-2-oxindole ring system is electron-rich, a prerequisite for reacting with the weak electrophile that is the Vilsmeier reagent.[2][6]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent is attacked by the electron-rich C3 position of the oxindole. The resulting intermediate is then stabilized by resonance. Subsequent hydrolysis of the iminium salt intermediate during the aqueous work-up yields the aldehyde.

Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent IminiumIntermediate Iminium Salt Intermediate VilsmeierReagent->IminiumIntermediate Oxindole 5-Methoxy-2-oxindole Oxindole->IminiumIntermediate Electrophilic Attack (at C3 position) Product 5-Methoxy-2-oxoindoline- 3-carbaldehyde IminiumIntermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Simplified Vilsmeier-Haack reaction pathway.

Question 4: I'm struggling with the work-up. The product is difficult to precipitate or purify. What are the best practices?

The work-up stage is critical for isolating the product in high purity and yield. The hydrolysis of the intermediate iminium salt is highly exothermic and must be controlled.

  • Quenching: The reaction mixture should be poured slowly and with vigorous stirring onto a large amount of crushed ice. This dissipates heat and prevents degradation of the product.

  • Neutralization: After quenching, the acidic solution must be neutralized to precipitate the aldehyde product. A saturated solution of a mild base like sodium bicarbonate or sodium acetate is recommended.[2] Add the base portion-wise at a low temperature (0-10 °C) until precipitation is complete. Check the pH; it should be near neutral (pH 6-7).

  • Isolation: The precipitated solid can be collected by vacuum filtration, washed with cold water to remove inorganic salts, and then with a small amount of a cold non-polar solvent (like diethyl ether) to remove soluble organic impurities.

  • Purification: If the product is not sufficiently pure after precipitation, recrystallization is often effective. Suitable solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures. If recrystallization fails, column chromatography on silica gel may be necessary.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of this compound

  • Reagent Preparation (Vilsmeier Reagent):

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for an additional 30-60 minutes. A white or pale-yellow precipitate of the Vilsmeier reagent should form.

  • Formylation Reaction:

    • Dissolve 5-methoxy-2-oxindole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours (reaction progress can be monitored by TLC).

  • Work-up and Isolation:

    • Prepare a beaker with a large volume of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.

    • Cool the resulting aqueous solution in an ice bath and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

    • A yellow solid should precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold diethyl ether.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain pure this compound as a yellow crystalline solid.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

References

Technical Support Center: Byproduct Formation in Vilsmeier-Haack Formylation of 5-methoxy-2-oxindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of 5-methoxy-2-oxindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on understanding and mitigating byproduct formation. The following troubleshooting guides and frequently asked questions (FAQs) are based on a synthesis of established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Vilsmeier-Haack formylation of 5-methoxy-2-oxindole?

The primary and desired product is 5-methoxy-2-oxoindoline-3-carbaldehyde. This compound is a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals, including those with potential anti-cancer and anti-inflammatory properties.[1] The reaction introduces a formyl group (-CHO) at the C3 position of the oxindole ring, which is activated by the electron-donating methoxy group at the C5 position.

Q2: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is it and how can I prevent it?

This is likely due to polymerization or decomposition of the starting material or product under the reaction conditions. The Vilsmeier-Haack reaction, while generally mild, can be sensitive to temperature.[2]

Quick Troubleshooting:

  • Temperature Control: Ensure the reaction temperature is maintained, typically between 0°C to room temperature, depending on the specific protocol. Overheating can accelerate side reactions.[3]

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.[2]

  • Reagent Purity: Use high-purity, anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Impurities, especially water, can lead to undesired side reactions.

Q3: My NMR analysis shows signals that suggest di-formylation. Is this a common byproduct?

While less common for oxindoles compared to highly activated systems, di-formylation can occur, especially with an excess of the Vilsmeier reagent or at elevated temperatures. This would result in the formation of a product with two aldehyde groups.

To minimize di-formylation:

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (formed from DMF and POCl₃) to the 5-methoxy-2-oxindole. A slight excess of the reagent is often used, but a large excess should be avoided.

  • Temperature: Lowering the reaction temperature can improve selectivity for mono-formylation.[3]

Q4: I have isolated a chlorinated byproduct. How is this formed and how can I avoid it?

A common byproduct in Vilsmeier-Haack reactions is a chloro-substituted compound. In the case of 5-methoxy-2-oxindole, this could be the formation of a 3-chloro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde derivative. This occurs when the intermediate iminium salt is attacked by a chloride ion instead of being hydrolyzed by water during workup.

Mitigation Strategies:

  • Thorough Hydrolysis: Ensure a complete and careful aqueous workup to hydrolyze the intermediate iminium salt to the desired aldehyde.

  • Controlled Addition: The order of addition of reagents can be critical. Typically, the substrate is added to the pre-formed Vilsmeier reagent.

II. Troubleshooting Guide: In-depth Problem Solving

This section provides a more detailed approach to common issues encountered during the Vilsmeier-Haack formylation of 5-methoxy-2-oxindoles.

Problem 1: Low Yield of the Desired this compound

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. While high temperatures can cause decomposition, the reaction may be sluggish at very low temperatures.

    • Solution: Monitor the reaction progress by TLC or HPLC. If the reaction is proceeding slowly, consider a modest increase in temperature (e.g., from 0°C to room temperature) or extending the reaction time.[3]

  • Poor Reagent Quality:

    • Cause: The Vilsmeier reagent is sensitive to moisture. Old or improperly stored POCl₃ and DMF can be less effective.

    • Solution: Use freshly opened or distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried before use.

  • Suboptimal Workup:

    • Cause: The desired product may be lost during extraction or purification. The aldehyde is polar and may have some solubility in the aqueous phase.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Carefully neutralize the reaction mixture during workup, as extreme pH can affect product stability.

Problem 2: Formation of a Major, Unidentified Byproduct

When a significant and unexpected byproduct is observed, a systematic approach is necessary to identify and eliminate it.

Step-by-Step Troubleshooting:

  • Characterize the Byproduct: Isolate the byproduct using column chromatography and characterize it as thoroughly as possible using techniques like NMR, Mass Spectrometry, and IR spectroscopy. This information is crucial for proposing a possible structure and formation mechanism.

  • Consider Alternative Reaction Pathways:

    • Dimerization/Oligomerization: The electron-rich nature of the oxindole ring can sometimes lead to self-condensation reactions.

    • Reaction with Solvent: If a solvent other than DMF is used, it could potentially react with the Vilsmeier reagent or the substrate.

  • Optimize Reaction Conditions:

    • Solvent: While DMF is typically both a reagent and a solvent, in some cases, using an inert co-solvent like dichloromethane or chloroform might be beneficial.

    • Order of Addition: Experiment with adding the substrate to the Vilsmeier reagent versus the reverse. The standard procedure is to add the substrate to the pre-formed reagent.

Table 1: Summary of Common Byproducts and Mitigation Strategies
ByproductPotential CauseRecommended Solution
Polymeric/Tarry MaterialHigh temperature, prolonged reaction timeMaintain low temperature (0°C to RT), monitor reaction closely and quench promptly.
Di-formylated ProductExcess Vilsmeier reagent, high temperatureUse a controlled stoichiometry of reagents, lower the reaction temperature.
Chlorinated ByproductIncomplete hydrolysis of the intermediateEnsure thorough aqueous workup, consider the order of reagent addition.
Unreacted Starting MaterialIncomplete reaction, poor reagent qualityIncrease reaction time/temperature cautiously, use high-purity anhydrous reagents.

III. Experimental Protocols

A. Standard Protocol for Vilsmeier-Haack Formylation of 5-methoxy-2-oxindole
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick slurry. Stir the mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve 5-methoxy-2-oxindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. TLC Monitoring Protocol
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is typically a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.

IV. Mechanistic Insights & Visualizations

The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, which is the active electrophile.[4][5] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich 5-methoxy-2-oxindole.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 5-methoxy-2-oxindole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Oxindole 5-methoxy-2-oxindole Oxindole->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Diagram 2: Byproduct Formation Pathways

Byproduct_Formation cluster_desired Desired Pathway cluster_byproduct Byproduct Pathways Iminium_Intermediate Iminium Intermediate Desired_Product Desired Aldehyde Iminium_Intermediate->Desired_Product Hydrolysis (H₂O) Chlorinated_Byproduct Chlorinated Byproduct Iminium_Intermediate->Chlorinated_Byproduct Attack by Cl⁻ Polymerization Polymerization/ Decomposition Iminium_Intermediate->Polymerization High Temp./ Excess Reagent

Caption: Competing pathways leading to desired product and byproducts.

V. References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022, October 25). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from --INVALID-LINK--

  • Organic Reactions. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from --INVALID-LINK--

  • YouTube. (2021, August 17). Vilsmeier Reaction. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). Vilsmeier (‐Haack) reaction. Retrieved from --INVALID-LINK--

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Retrieved from --INVALID-LINK--

  • ResearchGate. (2000). Synthesis Using Vilsmeier Reagents. Retrieved from --INVALID-LINK--

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from --INVALID-LINK--

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from --INVALID-LINK--

  • Reddit. (2022, March 20). Vilsmeier Haack Reaction. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 5-Methoxyindole-3-carbaldehyde. Retrieved from --INVALID-LINK--

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxy-2-oxoindoline-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, chemists, and drug development professionals. As a crucial intermediate in the synthesis of various pharmaceutical agents, including the multi-targeted tyrosine kinase inhibitor Sunitinib, achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API).[1][][3]

This guide is structured to address common challenges encountered during the purification process, moving from impurity identification to practical, step-by-step resolution protocols.

Part 1: FAQs - Impurity Identification & Characterization

This section addresses the critical first step in any purification strategy: understanding the nature of the impurities in your crude material.

Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack formylation of 5-methoxy-2-oxindole is a common synthetic route.[4] This reaction, while effective, can introduce several characteristic impurities.[5][6]

  • Unreacted Starting Material: The most common impurity is the starting material, 5-methoxy-2-oxindole. Its presence indicates an incomplete reaction.

  • Vilsmeier Reagent Residues: The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7][8] Improper quenching and workup can leave behind acidic residues or residual DMF, which can complicate purification.

  • Hydrolysis Products: The intermediate iminium salt is hydrolyzed during workup to yield the final aldehyde.[8] Incomplete hydrolysis or side reactions during quenching can lead to other products.

  • Polymeric Byproducts: Electron-rich indoles can sometimes form colored, tar-like polymers under the acidic conditions of the reaction, especially if the temperature is not well-controlled.

Q2: How can I use Thin-Layer Chromatography (TLC) to quickly assess the purity of my crude product?

A2: TLC is an indispensable, rapid technique for evaluating the complexity of your crude mixture and for monitoring the progress of purification.[9]

  • Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[10] More polar compounds interact more strongly with the silica and move less, resulting in a lower Retention Factor (Rf).

  • Procedure:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a pre-selected mobile phase, such as a mixture of hexane and ethyl acetate. A good starting point is a 7:3 or 1:1 mixture.[11]

    • Visualize the separated spots using a UV lamp (254 nm).[9]

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The starting material, 5-methoxy-2-oxindole, is less polar than the product and will have a higher Rf value (it will travel further up the plate). Highly polar or polymeric impurities will remain at the baseline (Rf ≈ 0).

Q3: What key signals should I look for in the ¹H NMR spectrum to confirm the product and identify impurities?

A3: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive method for structural confirmation and purity assessment.[12] For this compound, the spectrum in a solvent like DMSO-d₆ should exhibit these characteristic signals:

  • Aldehyde Proton (CHO): A singlet at approximately δ 10.0 ppm. The presence and clean integration of this peak are primary indicators of the desired product.[4][13]

  • Amide Proton (NH): A broad singlet typically above δ 10.5 ppm.

  • Aromatic Protons: Three distinct signals for the protons on the benzene ring.

  • Methoxy Protons (OCH₃): A sharp singlet at around δ 3.8 ppm, integrating to 3 hydrogens.[14]

The most telling sign of unreacted starting material is the absence of the aldehyde proton at ~10 ppm and the presence of a singlet around δ 3.5 ppm corresponding to the C3-methylene protons of 5-methoxy-2-oxindole.

Part 2: FAQs - Troubleshooting Purification Challenges

This section provides solutions to common problems encountered during the purification workflow.

Q1: My crude product is a dark, sticky oil instead of a solid. What is the best initial approach?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts and residual solvent (DMF). A multi-step approach is recommended.

  • Solvent Removal: First, ensure all volatile solvents are removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of DMF.

  • Trituration: Attempt to solidify the material by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. A non-polar solvent like diethyl ether, hexane, or a mixture of the two is a good choice. This will wash away less polar impurities and can often induce crystallization of the product.

  • Proceed to Chromatography: If trituration fails to produce a solid or the resulting solid is still highly impure (as assessed by TLC), the next logical step is column chromatography.

Q2: I'm trying to purify by recrystallization, but the compound "oils out" or fails to crystallize. What can I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of crystallizing. This usually happens when the solution is supersaturated or contains significant impurities that inhibit crystal lattice formation.

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For a moderately polar compound like this compound, solvents like ethanol, isopropanol, or ethyl acetate might be suitable. You may need a solvent pair, such as ethyl acetate/hexane or methanol/water.

  • Troubleshooting Steps:

    • Reduce Concentration: Use more solvent to ensure the compound is not oversaturated.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling promotes oiling.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, saturated solution to induce crystallization.

    • Purity Check: If oiling persists, the material is likely too impure for recrystallization. Pre-purify a small batch by column chromatography to obtain pure seed crystals and then re-attempt the bulk recrystallization.

Q3: How do I choose the correct mobile phase for flash column chromatography and avoid common issues like streaking?

A3: Flash column chromatography is a powerful technique for separating compounds with different polarities.[10][11]

  • Mobile Phase Selection: The goal is to find a solvent system where your desired product has an Rf value between 0.2 and 0.4 on a TLC plate.[11] This provides the best separation from impurities.

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) via TLC until you achieve the target Rf.

  • Troubleshooting Streaking: Streaking on a column or TLC plate indicates a problem with solubility or interaction with the stationary phase.

    • Overloading: You have loaded too much crude material onto the column. A general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample.[10]

    • Inappropriate Loading Solvent: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble, but which is also weak as an eluent (e.g., dichloromethane). For best results, use the "dry loading" method where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.[11]

    • Compound Acidity/Basicity: The oxindole NH group is weakly acidic. If your compound is interacting too strongly with the slightly acidic silica gel, it can cause streaking. This can sometimes be remedied by adding a small amount (~0.5%) of acetic acid (if your compound is basic) or triethylamine (if your compound is acidic) to the mobile phase.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a standard normal-phase column chromatography procedure for isolating this compound.[11][15]

  • Column Preparation:

    • Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.

    • Add a protective layer of sand on top of the silica bed and drain the solvent until it is just level with the sand. Do not let the column run dry.[10]

  • Sample Loading (Dry Method Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the crude weight) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system determined by your initial TLC analysis (e.g., 8:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase as the column runs (gradient elution).

    • Collect the eluent in sequentially numbered test tubes or flasks.

  • Monitoring and Isolation:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to obtain the purified this compound.

Part 4: Visualizations and Data

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification method based on the initial state of the crude product.

Purification_Strategy start Crude Product (Post-Workup) check_solid Is it a free-flowing solid? start->check_solid check_tlc TLC shows >90% purity (one major spot)? check_solid->check_tlc Yes triturate Triturate with non-polar solvent (e.g., Ether/Hexane) check_solid->triturate No (Oil/Gunk) recrystallize Purify by Recrystallization check_tlc->recrystallize Yes column Purify by Flash Column Chromatography check_tlc->column No final_product Pure Product recrystallize->final_product column->final_product check_triturate Did it solidify and improve purity? triturate->check_triturate check_triturate->check_tlc Yes check_triturate->column No Column_Workflow prep_column 1. Pack Column (Silica Gel Slurry) dry_load 2. Prepare Dry Load (Adsorb crude onto silica) prep_column->dry_load load_sample 3. Load Sample onto Column elute 4. Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect 5. Collect Fractions elute->collect monitor_tlc 6. Monitor Fractions by TLC collect->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate finish Pure Product evaporate->finish

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers in medicinal chemistry and process development, mastering spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) is not merely a procedural step but a foundational pillar of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Methoxy-2-oxoindoline-3-carbaldehyde, a heterocyclic compound of interest due to its prevalence as a scaffold in various biologically active molecules.

This document moves beyond a simple recitation of spectral data. It is designed to offer a comparative and predictive framework, grounded in established principles of NMR spectroscopy. We will dissect the anticipated spectral features of the title compound, drawing comparisons with structurally related analogs to provide a comprehensive understanding of its spectroscopic signature. This approach is crafted to empower researchers to not only confirm the identity of their synthesized compounds but also to confidently interpret the spectra of related novel structures.

The Structural Framework: Predicting the NMR Landscape

The molecular architecture of this compound dictates a unique set of electronic environments for each proton and carbon atom, which in turn governs their respective chemical shifts and coupling patterns in an NMR experiment. Before delving into experimental data, a theoretical prediction based on first principles and substituent effects is an essential exercise in spectroscopic analysis.

The structure combines a 2-oxoindoline core, a methoxy substituent on the aromatic ring, and an aldehyde group at the 3-position. Each of these features imparts a distinct influence on the surrounding nuclei. The oxoindoline ring is characterized by a lactam functionality and an aromatic portion. The electron-donating methoxy group and the electron-withdrawing aldehyde and carbonyl groups will significantly modulate the electron density distribution across the molecule, leading to predictable upfield and downfield shifts.

Anticipated ¹H NMR Spectral Features

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methoxy protons, the aldehyde proton, the proton at the 3-position, and the N-H proton of the lactam.

  • Aromatic Protons: The benzene ring of the oxoindoline core bears three protons. The methoxy group at C5 will influence the chemical shifts of the adjacent protons at C4 and C6, while the proton at C7 will be least affected by this substituent. We anticipate a characteristic splitting pattern for this trisubstituted aromatic system.

  • Methoxy Protons: The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Aldehyde Proton: The formyl proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. This signal is expected to appear as a singlet far downfield, likely above 9.5 ppm.

  • C3-Proton: The proton at the chiral center C3 will be influenced by the adjacent aldehyde and the lactam ring. Its chemical shift and multiplicity will be dependent on the coupling with the N-H proton.

  • N-H Proton: The amide proton's chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad singlet.

Anticipated ¹³C NMR Spectral Features

The carbon-13 NMR spectrum will provide a complementary and often more resolved view of the carbon skeleton.

  • Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the lactam C2 carbon, typically found around 170-180 ppm, and another for the aldehyde C=O, which is usually more deshielded, appearing closer to 190-200 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbon bearing the methoxy group (C5) will be shifted downfield, while the other carbons will have chemical shifts influenced by their position relative to the substituents.

  • Methoxy Carbon: The carbon of the methoxy group will resonate in the typical region for such functionalities, around 55-60 ppm.

  • C3 Carbon: The chemical shift of the C3 carbon will be influenced by the adjacent carbonyl and aldehyde groups.

Comparative Analysis with Structural Analogs

In the absence of a publicly available, experimentally verified spectrum for this compound, a comparative analysis with closely related compounds provides the next best approach for spectral assignment and verification. We will consider the known spectral data for 5-methoxyindole and 5-methoxy-2-methylindole to substantiate our predictions.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
5-Methoxyindole Aromatic H's: ~6.8-7.2; Methoxy H's: ~3.8Aromatic C's: ~102-154; Methoxy C: ~56
5-Methoxy-2-methylindole Aromatic H's: ~6.7-7.1; Methoxy H's: ~3.8; Methyl H's: ~2.3Aromatic C's: ~100-153; Methoxy C: ~56; Methyl C: ~13
Predicted: this compound Aromatic H's: ~6.8-7.5; Methoxy H's: ~3.9; Aldehyde H: >9.5Aromatic C's: ~110-155; Methoxy C: ~56; C2=O: ~175; C(CHO)=O: ~195

Data for analogs sourced from publicly available spectral databases.

This comparative table highlights the expected regions for the key functional groups. The introduction of the oxo group at C2 and the carbaldehyde at C3 in our target molecule is predicted to cause a general downfield shift for the aromatic protons and carbons compared to the indole analogs, due to the increased electron-withdrawing nature of the heterocyclic ring.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is contingent on a meticulously executed experimental protocol. The following section outlines a robust methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a preferred solvent for this class of compounds due to its excellent solubilizing power and its ability to facilitate the observation of exchangeable protons like the N-H proton. Chloroform-d (CDCl₃) can also be used, but the N-H signal may be broader or not observed.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Visualizing the Analytical Workflow

To provide a clear overview of the process from sample to structural confirmation, the following workflow diagram is presented.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Compound This compound NMR_Tube NMR Tube Preparation Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID_H ¹H FID Data H1_Acq->FID_H FID_C ¹³C FID Data C13_Acq->FID_C Processing Fourier Transform, Phasing, Baseline Correction FID_H->Processing FID_C->Processing H1_Spectrum ¹H NMR Spectrum Processing->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum Processing->C13_Spectrum Analysis Chemical Shift Analysis Coupling Constant Analysis Integration H1_Spectrum->Analysis C13_Spectrum->Analysis Comparison Comparison with Analogs & Theoretical Prediction Analysis->Comparison Structure Structural Confirmation Comparison->Structure

Caption: Workflow for the NMR analysis of this compound.

Structure-Spectrum Correlation

The connectivity and spatial relationships between atoms in this compound can be visualized through a structure-correlation diagram, which maps the key atoms to their expected spectral regions.

Structure_Spectrum_Correlation cluster_structure Molecular Structure cluster_h1 ¹H NMR Regions (ppm) cluster_c13 ¹³C NMR Regions (ppm) mol H_Aromatic Aromatic H ~6.8-7.5 mol->H_Aromatic Ar-H H_Aldehyde Aldehyde H >9.5 mol->H_Aldehyde CHO H_Methoxy Methoxy H ~3.9 mol->H_Methoxy OCH₃ H_NH N-H (variable) mol->H_NH NH H_C3 C3-H ~4.0-5.0 mol->H_C3 C(3)H C_Aromatic Aromatic C ~110-155 mol->C_Aromatic Ar-C C_Aldehyde Aldehyde C=O ~195 mol->C_Aldehyde CHO C_Lactam Lactam C=O ~175 mol->C_Lactam C=O (lactam) C_Methoxy Methoxy C ~56 mol->C_Methoxy OCH₃ C_Saturated C3 & C3a ~50-80 mol->C_Saturated C3

Caption: Predicted correlation of key structural features to NMR spectral regions.

Conclusion

The comprehensive NMR analysis of this compound, as outlined in this guide, provides a robust framework for its structural characterization. By integrating theoretical predictions with comparative data from analogous structures, researchers can achieve a high degree of confidence in their spectral assignments. The detailed experimental protocol and workflow visualizations further serve to standardize the analytical process, ensuring reproducibility and accuracy. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel oxindole derivatives, facilitating the advancement of research in medicinal chemistry and related fields.

The Structural Significance of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Methoxy-2-oxoindoline-3-carbaldehyde: A Comparative Analysis for Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry. Oxindole scaffolds are prevalent in numerous natural products and pharmacologically active molecules.[1] This guide moves beyond a simple peak-listing, offering a comparative deconstruction of the spectrum against relevant precursors. By understanding how each functional group contributes to the final spectral signature, researchers can confidently verify the synthesis and purity of this and related compounds.

The molecule combines several key functional groups on an oxindole core: a lactam (cyclic amide), an aromatic ring, a methoxy ether, and an aldehyde. FT-IR spectroscopy is an exceptionally powerful and rapid technique for confirming the presence and chemical environment of these groups. It works by measuring the absorption of infrared radiation by a molecule, which induces vibrations in its covalent bonds.[2] The frequency of these vibrations is unique to the type of bond and the atoms it connects, serving as a molecular "fingerprint."

Deconstructing the FT-IR Spectrum

While a definitive experimental spectrum is contingent on sample preparation and instrumental parameters, a characteristic spectrum can be predicted based on extensive literature data for its constituent functional groups. The key is to analyze the spectrum in distinct regions.

Below is a table summarizing the expected key vibrational frequencies for this compound.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity & CharacteristicsRationale and Comparative Notes
~3200-3400N-H Stretch (Lactam)Medium-Strong, potentially broadThe position is sensitive to hydrogen bonding. In a solid state (KBr pellet or ATR), intermolecular H-bonding will broaden this peak and shift it to a lower frequency compared to a dilute solution.[3]
~3000-3100C-H Stretch (Aromatic)Medium-WeakCharacteristic of C-H bonds on the benzene ring.
~2830-2860 & ~2720-2760C-H Stretch (Aldehyde)Medium, two distinct bandsThis pair of peaks, often called a "Fermi doublet," is highly diagnostic for an aldehyde. The band near 2720 cm⁻¹ is particularly useful as it appears in a region with few other absorptions.[4][5][6][7]
~2950 & ~2850C-H Stretch (Methoxy -CH₃)Medium-WeakAsymmetric and symmetric stretching of the methyl group.
~1710-1730C=O Stretch (Lactam, Amide I)Strong, sharpThe five-membered ring introduces strain, which typically increases the C=O frequency compared to a linear secondary amide. The exact position can be influenced by conjugation and H-bonding.[3][8]
~1680-1700C=O Stretch (Aldehyde)Strong, sharpConjugation with the aromatic ring system lowers the frequency from a typical saturated aldehyde (1720-1740 cm⁻¹).[4][7] The presence of two distinct, strong carbonyl peaks is a key confirmation of the structure.
~1610, ~1500, ~1470C=C Stretch (Aromatic)Medium-Strong, multiple bandsThese absorptions are characteristic of the benzene ring skeleton.
~1250 & ~1030C-O-C Stretch (Aryl Ether)StrongAsymmetric and symmetric stretching of the methoxy group's C-O bond. The asymmetric stretch around 1250 cm⁻¹ is typically very intense.
~1550N-H Bend (Lactam, Amide II)MediumThis band arises from a coupling of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.[3]

A Comparative Guide: Building the Spectrum from Simpler Analogs

The most powerful way to validate the FT-IR spectrum is to compare it with simpler, related molecules. This approach allows for the unambiguous assignment of peaks originating from the addition of specific functional groups.

Comparison Table: Key Spectral Differences
CompoundLactam N-H Stretch (~3200 cm⁻¹)Lactam C=O Stretch (~1715 cm⁻¹)Aldehyde C-H Stretches (~2720, ~2820 cm⁻¹)Aldehyde C=O Stretch (~1690 cm⁻¹)Methoxy C-O Stretch (~1250 cm⁻¹)
2-Oxoindoline PresentPresentAbsentAbsentAbsent
5-Methoxyisatin PresentPresent (plus a ketone C=O ~1750 cm⁻¹)AbsentAbsentPresent
Benzaldehyde AbsentAbsentPresentPresentAbsent
This compound (Target) Present Present Present Present Present

This comparison clearly illustrates the diagnostic power of FT-IR. The spectrum of our target molecule is the only one that will simultaneously display all five of these characteristic features. The presence of two distinct carbonyl peaks differentiates it from 2-Oxoindoline, while the aldehyde C-H stretches distinguish it from 5-Methoxyisatin.

Visualizing the Vibrational Assignments

The following diagram illustrates the molecular structure and highlights the bonds responsible for the most significant IR absorptions.

Caption: Key vibrational modes of this compound.

Standard Operating Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure reproducible and accurate data, a standardized protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, which is common for solid powders due to its minimal sample preparation.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_post 3. Post-Processing Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (No Sample) Clean->Background Sample Apply Small Amount of Powder to Crystal Background->Sample Pressure Apply Consistent Pressure with Anvil Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Clean2 Clean Crystal & Anvil Acquire->Clean2 Process Process Data (ATR & Baseline Correction) Acquire->Process Analyze Analyze Spectrum & Assign Peaks Process->Analyze End End Analyze->End

Caption: Standard workflow for FT-IR data acquisition using the ATR method.

Protocol Steps:

  • Instrument Preparation: Ensure the spectrometer is purged and stable.

  • Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to fully evaporate.

  • Background Scan: A background spectrum must be collected. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Pressure Application: Lower the press arm (anvil) to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Apply an ATR correction algorithm if available in the software, which corrects for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from zero absorbance.

  • Analysis: Identify and label the significant peaks, comparing them against the expected values and reference spectra.

Conclusion

FT-IR spectroscopy provides an invaluable, definitive method for the structural confirmation of this compound. By systematically analyzing the key regions of the spectrum—specifically the N-H stretch, the dual aldehyde C-H stretches, the distinct lactam and conjugated aldehyde carbonyl bands, and the strong ether C-O stretch—researchers can unequivocally validate the molecular structure. A comparative approach against simpler analogs like 2-oxoindoline and 5-methoxyisatin further solidifies these assignments, providing a robust and self-validating system for quality control and reaction monitoring in a drug discovery pipeline.

References

A Comparative Guide to the Mass Spectrometry of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel or intermediate compounds are paramount. 5-Methoxy-2-oxoindoline-3-carbaldehyde, a versatile building block in medicinal chemistry, presents a unique analytical challenge due to its combination of functional groups.[1] This guide provides an in-depth comparison of mass spectrometry-based approaches for the comprehensive characterization of this molecule, moving beyond a simple recitation of methods to explain the causality behind experimental choices. Our focus is on creating self-validating systems of analysis that ensure confidence in your results.

The Analytical Imperative: Why Mass Spectrometry?

This compound's utility as a precursor in the synthesis of pharmaceuticals and bioactive molecules necessitates rigorous characterization.[1] Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[2] This guide will explore how different mass spectrometry modalities can be leveraged to confirm the identity, purity, and structure of this important synthetic intermediate.

Ionization Strategies: A Tale of Two Sources

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization source is critical and depends on the analyte's physicochemical properties. For this compound, two primary atmospheric pressure ionization techniques are worthy of comparison: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that transfers ions from a liquid phase into the gas phase.[3] Given the polar nature of the oxindole core, the carbonyl group, and the aldehyde, ESI is an excellent starting point.

  • Mechanism of Action: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase analyte ions.[4] For this compound, protonation is the most likely ionization pathway in positive ion mode, resulting in the [M+H]⁺ ion. The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this molecule amenable to protonation.

  • Causality of Choice: ESI is preferred for its gentle nature, which typically yields the intact molecular ion with minimal in-source fragmentation.[5] This is crucial for unambiguously determining the molecular weight of the parent compound.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another powerful ionization technique, particularly for molecules with moderate polarity and volatility.[3]

  • Mechanism of Action: In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent vapor, which in turn transfers charge to the analyte molecules through gas-phase reactions.[6] Similar to ESI, this often results in the formation of [M+H]⁺ ions.

  • Comparative Advantage: APCI can be more robust for analyzing samples in less pristine matrices and is sometimes less susceptible to ion suppression effects than ESI. For this compound, which has a moderate molecular weight, APCI presents a viable alternative to ESI.

Ionization TechniquePrincipleExpected Ion for this compoundAdvantagesDisadvantages
ESI Ionization from charged droplets[M+H]⁺Very gentle, minimal fragmentation, good for polar moleculesCan be susceptible to ion suppression
APCI Gas-phase chemical ionization[M+H]⁺Tolerant of a wider range of solvents and buffers, good for moderately polar moleculesCan sometimes induce more in-source fragmentation than ESI

The Power of Precision: High-Resolution Mass Spectrometry (HRMS)

To move from nominal mass to a confident elemental composition, high-resolution mass spectrometry (HRMS) is indispensable.[7] Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass analyzers provide the mass accuracy required for this level of characterization.[8]

  • Why HRMS? HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically <5 ppm).[2] This allows for the determination of the elemental formula of the molecular ion and its fragments, significantly increasing the confidence in compound identification. For this compound (C₁₀H₉NO₃), the exact mass of the protonated molecule [M+H]⁺ is 192.0655. An HRMS instrument can distinguish this from other ions with the same nominal mass but different elemental compositions.

  • QTOF vs. Orbitrap: Both QTOF and Orbitrap analyzers offer excellent HRMS capabilities. Orbitraps generally provide higher resolution, while QTOFs can offer faster acquisition speeds, which can be advantageous for coupling with fast chromatography.[8] The choice between them often depends on the specific application and available instrumentation.

Deconstructing the Molecule: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[6] In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

Based on the known fragmentation of indole and oxindole alkaloids, a predicted fragmentation pathway for this compound is proposed below.[9]

Proposed Fragmentation Pathway:

The protonated molecule at m/z 192.0655 would be expected to undergo a series of characteristic losses:

  • Loss of CO (Carbon Monoxide): A common fragmentation for oxindoles is the loss of the C2-carbonyl group as carbon monoxide (28 Da). This would result in a fragment ion at m/z 164.0706.

  • Loss of CH₃ (Methyl Radical): The methoxy group can lose a methyl radical (15 Da), leading to a fragment at m/z 177.0420. This can be followed by the loss of CO to give a fragment at m/z 149.0471.

  • Loss of CHO (Formyl Radical): The aldehyde group at the 3-position can be lost as a formyl radical (29 Da), resulting in an ion at m/z 163.0577.

The following diagram illustrates this proposed fragmentation pathway:

cluster_main Proposed Fragmentation of [M+H]⁺ cluster_frags Primary Fragments cluster_secondary Secondary Fragment 192.0655 [C₁₀H₁₀NO₃]⁺ m/z = 192.0655 (Protonated Molecule) 164.0706 [C₉H₁₀NO₂]⁺ m/z = 164.0706 192.0655->164.0706 - CO (28 Da) 177.0420 [C₉H₇NO₃]⁺ m/z = 177.0420 192.0655->177.0420 - •CH₃ (15 Da) 163.0577 [C₉H₉NO₂]⁺ m/z = 163.0577 192.0655->163.0577 - •CHO (29 Da) 149.0471 [C₈H₇NO₂]⁺ m/z = 149.0471 177.0420->149.0471 - CO (28 Da)

Caption: Proposed MS/MS fragmentation of this compound.

A Practical Approach: Experimental Protocol for LC-MS/MS Analysis

To provide a self-validating and reproducible method, the following detailed protocol for LC-MS/MS analysis is proposed.

Sample Preparation:
  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL for direct infusion or LC-MS analysis. The addition of formic acid aids in protonation.[10]

Liquid Chromatography (LC) Parameters:
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A gradient from 10% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Parameters (QTOF or Orbitrap):
  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • MS1 Scan Range: m/z 50-500

  • MS/MS: Targeted MS/MS of the [M+H]⁺ ion at m/z 192.0655.

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragments.

The following diagram outlines the overall analytical workflow:

cluster_workflow Analytical Workflow A Sample Preparation (1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) B LC Separation (C18 Reversed-Phase) A->B C ESI Ionization (Positive Mode) B->C D HRMS Analysis (Full Scan MS) C->D E Tandem MS (MS/MS of m/z 192.0655) D->E F Data Analysis (Elemental Composition & Fragmentation) E->F

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion: A Multi-faceted Approach for Confident Characterization

The robust characterization of this compound is best achieved through a synergistic application of advanced mass spectrometry techniques. The combination of soft ionization (ESI), high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) provides a self-validating workflow that confirms molecular weight, determines elemental composition, and offers deep structural insights through fragmentation analysis. By understanding the principles behind these techniques and applying a systematic experimental approach, researchers can achieve unambiguous identification and characterization of this and other vital pharmaceutical building blocks. This comprehensive analytical strategy not only ensures data integrity but also accelerates the drug discovery and development pipeline.

References

A Comparative Analysis of 5-Methoxy-2-oxoindoline-3-carbaldehyde and Structurally Related Oxoindoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxoindoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds and approved drugs.[1][2] Its rigid, planar structure, rich in hydrogen bonding capabilities, provides an excellent platform for designing molecules that can interact with a variety of biological targets. This guide offers an in-depth comparison of 5-Methoxy-2-oxoindoline-3-carbaldehyde with its unsubstituted, 5-bromo, and 5-nitro analogues. We will explore their synthetic accessibility, key physicochemical and spectral properties, and crucially, their comparative performance in preclinical anticancer assays. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the structure-activity relationships (SAR) within this important class of molecules.

The Central Role of the 2-Oxoindoline Scaffold

The 2-oxoindoline moiety is a key pharmacophore in a number of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, the growth and proliferation of cancer cells can be halted. The 2-oxoindoline scaffold, particularly when substituted at the 3-position, has proven to be an effective template for designing potent and selective kinase inhibitors.

This guide will focus on the 3-carbaldehyde substitution, a versatile functional group that can participate in various chemical reactions to generate a diverse library of derivatives. Furthermore, we will investigate how substitutions at the 5-position of the oxoindoline ring—a key vector for modifying electronic and steric properties—influence the biological activity of these compounds.

Synthetic Accessibility: The Vilsmeier-Haack Approach

The synthesis of 2-oxoindoline-3-carbaldehydes is most commonly achieved through a Vilsmeier-Haack formylation of the corresponding 2-oxindole precursor.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce the formyl group at the electron-rich 3-position of the oxindole ring.[4][5]

The choice of the starting 5-substituted-2-oxindole dictates the final product. 5-Methyloxindole, 5-bromooxindole, and 5-nitrooxindole are all commercially available or can be synthesized through established methods, making this a versatile route to a range of analogues.

Experimental Protocol: Synthesis of this compound

This protocol details the Vilsmeier-Haack formylation of 5-methyloxindole. The same general procedure can be adapted for the synthesis of the unsubstituted, 5-bromo, and 5-nitro analogues by starting with the corresponding 5-substituted-2-oxindole.

Materials:

  • 5-Methyloxindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 5-methyloxindole (1 equivalent) in anhydrous DCM. Add the solution of 5-methyloxindole to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure product.

Diagram of the Vilsmeier-Haack Reaction Workflow

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Oxindole 5-Substituted-2-oxindole Oxindole->ReactionMix DCM, 0 °C to RT Quench Quench with Ice ReactionMix->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Recrystallize Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 5-substituted-2-oxoindoline-3-carbaldehydes.

Comparative Physicochemical and Spectral Data

The substitution at the 5-position of the 2-oxoindoline ring significantly influences the molecule's electronic properties, lipophilicity, and spectral characteristics. These differences are crucial for understanding their interactions with biological targets.

PropertyThis compoundUnsubstituted-2-oxoindoline-3-carbaldehyde5-Bromo-2-oxoindoline-3-carbaldehyde5-Nitro-2-oxoindoline-3-carbaldehyde
Molecular Formula C₁₀H₉NO₃C₉H₇NO₂C₉H₆BrNO₂C₉H₆N₂O₄
Molecular Weight 191.18 g/mol 161.16 g/mol 240.06 g/mol 206.16 g/mol
¹H NMR (δ, ppm) Data not available in literatureData not available in literatureData not available in literatureData not available in literature
¹³C NMR (δ, ppm) Data not available in literatureData not available in literatureData not available in literatureData not available in literature
IR (cm⁻¹) Data not available in literatureData not available in literatureData not available in literatureData not available in literature
LogP (calculated) ~1.5~1.2~2.0~1.4

Comparative Biological Activity

The true measure of a drug candidate's potential lies in its biological activity. Here, we compare the in vitro anticancer activity of this compound and its analogues. The data presented is a compilation from various studies and, while indicative, direct comparisons should be made with caution due to potential variations in experimental conditions.

Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Lower IC₅₀ values indicate greater potency.

CompoundCell LineIC₅₀ (µM)
This compound NCI-H292 (Lung Carcinoma)~1.26 µg/mL (~6.6 µM)[8]
Unsubstituted-2-oxoindoline-3-carbaldehyde Data not available in literatureData not available in literature
5-Bromo-2-oxoindoline-3-carbaldehyde Derivative (2f) BT-549 (Breast Cancer)~0.40 µM[9]
NCI-H23 (Non-small cell lung cancer)~0.79 µM[9]
IGROV1 (Ovarian Cancer)~0.95 µM[9]
5-Nitro-2-oxoindoline-3-carbaldehyde Derivative HL60 (Leukemia)~0.067 µM[6]

Note: The data for the 5-Bromo and 5-Nitro derivatives are for closely related structures and not the simple 3-carbaldehyde. This highlights a significant data gap in the literature for direct comparison.

Kinase Inhibitory Activity

Many 2-oxoindoline derivatives exert their anticancer effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][10]

CompoundTarget KinaseIC₅₀ (nM)
This compound VEGFR-2Data not available in literature
Unsubstituted-2-oxoindoline-3-carbaldehyde VEGFR-2Data not available in literature
5-Bromo-2-oxoindoline-3-carbaldehyde Derivative VEGFR-2Data not available in literature
5-Nitro-2-oxoindoline-3-carbaldehyde Derivative VEGFR-2Data not available in literature

Note: While many complex oxoindoline derivatives are reported as potent VEGFR-2 inhibitors, specific IC₅₀ values for these simple 3-carbaldehyde precursors are not widely published, as they are typically considered intermediates for further derivatization.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of the compounds on VEGFR-2 kinase activity.

Principle: This assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal in the presence of a test compound indicates kinase inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To the wells of a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. b. To initiate the reaction, add a mixture of the substrate and ATP. c. Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection (using ADP-Glo™): a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence using a luminometer. b. The luminescent signal is inversely proportional to the amount of ADP produced and thus directly proportional to the kinase activity. c. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. d. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram of the VEGFR-2 Inhibition Assay Workflow

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Compound Dilution Incubate Incubate at 30°C Compound->Incubate Enzyme VEGFR-2 Enzyme Enzyme->Incubate Substrate Substrate & ATP Substrate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection Add Detection Reagent Add_ADP_Glo->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Discussion and Future Directions

The available data, though incomplete for a direct head-to-head comparison, suggests that substitutions at the 5-position of the 2-oxoindoline-3-carbaldehyde scaffold have a profound impact on cytotoxic activity. The electron-withdrawing nitro and bromo groups appear to confer greater potency compared to the electron-donating methoxy group, at least in the context of the derivatives studied.

The 5-methoxy group, being electron-donating, increases the electron density of the aromatic ring, which can influence the binding affinity to the target protein. In contrast, the electron-withdrawing bromo and nitro groups can alter the electronic distribution and potentially engage in different interactions within the active site of a kinase. The higher lipophilicity of the bromo-substituted derivative may also contribute to improved cell permeability.

It is evident that there is a significant need for further research to systematically evaluate the biological activities of these fundamental 2-oxoindoline-3-carbaldehyde building blocks. A study that synthesizes and tests these four compounds in parallel against a panel of cancer cell lines and a selection of relevant kinases would be invaluable for elucidating the SAR of this scaffold.

References

A Comparative Guide to the Biological Activity of 5-Methoxy-2-oxoindoline-3-carbaldehyde Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of various analogs derived from the versatile 5-Methoxy-2-oxoindoline-3-carbaldehyde scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern the anticancer potential of these compounds. We will delve into their mechanisms of action, supported by detailed experimental protocols and visual workflows, to provide a comprehensive resource for advancing cancer drug discovery.

Introduction: The this compound Scaffold

The 2-oxoindoline (or oxindole) core is a privileged structure in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1] this compound, in particular, serves as a crucial synthetic intermediate for the development of a diverse array of bioactive molecules.[2] Its unique structural features, including the electron-donating methoxy group at the 5-position and the reactive aldehyde at the 3-position, make it an ideal starting point for creating complex heterocyclic compounds with potential therapeutic applications, especially in oncology.[2] While the biological activity of the parent aldehyde is not extensively documented, its value lies in the potent and varied activities of the analogs synthesized from it. This guide will focus on a comparative analysis of these derivatives.

Comparative Biological Activity of Analogs

The functionalization of the this compound scaffold has yielded several classes of compounds with significant anticancer activity. Below, we compare the in vitro efficacy of some of these analogs against various cancer cell lines.

N(4)-Substituted Thiosemicarbazone Analogs

Condensation of 5-methoxyisatin (a close precursor to this compound) with various thiosemicarbazides has produced a series of potent anticancer agents. These compounds have demonstrated significant cytotoxicity against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 5-Methoxyisatin Thiosemicarbazone Analogs [3]

Compound IDN(4)-SubstituentMCF-7 (Breast) IC₅₀ (µM)A431 (Skin) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
MeOIstMor Morpholine2.93--
MeOIstDmMor 2,6-Dimethylmorpholine--2.52
MeOIstPyrd Pyrrolidine-0.9-

Data synthesized from multiple studies on closely related analogs.

The data suggest that the nature of the N(4)-substituent on the thiosemicarbazone moiety plays a crucial role in the anticancer potency of these analogs. For instance, the pyrrolidine-substituted analog (MeOIstPyrd ) exhibited sub-micromolar activity against the A431 skin cancer cell line.[3] Molecular docking studies have suggested that these compounds may exert their effect through the inhibition of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]

Spiro-Oxindole Derivatives

Another important class of analogs are the spiro-oxindoles, which have shown promise against breast cancer cell lines.

Table 2: In Vitro Anticancer Activity of Spiro-Oxindole Analogs [4]

Compound IDDescriptionMCF-7 (Breast) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)
Compound 6 N-benzyl, chloro-substituted3.55 ± 0.494.40 ± 0.468

Data from a study on spiro-oxindole derivatives.[4]

Compound 6, featuring an N-benzyl group and a chloro-substitution on the indolin-2-one scaffold, demonstrated potent activity against both MCF-7 and the triple-negative MDA-MB-231 breast cancer cell lines.[4] Importantly, these compounds showed no cytotoxicity towards normal mouse embryonic fibroblast (NIH/3T3) cells, indicating a degree of tumor selectivity.[4]

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of this compound analogs is often attributed to their ability to inhibit key regulators of the cell cycle and angiogenesis.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDKs are critical for cell cycle progression, and their dysregulation is a hallmark of cancer. The 2-oxoindoline scaffold is known to compete with ATP for binding to the active site of CDKs, thereby inhibiting their kinase activity and leading to cell cycle arrest.

CDK2_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition CyclinE Cyclin E Complex Cyclin E/CDK2 Active Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylates E2F E2F E2F->S Promotes Transcription pRb p-Rb (Inactive) pRb->E2F Releases Inhibitor Oxoindoline Analog Inhibitor->Complex Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by oxoindoline analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of their nutrient supply.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Cell Migration PLCg->Migration Inhibitor Oxoindoline Analog Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Overview of the VEGFR-2 signaling pathway and its inhibition by oxoindoline analogs.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the biological activity of the compounds discussed.

General Workflow for In Vitro Anticancer Screening

Workflow start Synthesized Oxoindoline Analogs step1 MTT Cell Viability Assay (Determine IC₅₀) start->step1 step2 Cell Cycle Analysis (Flow Cytometry) step1->step2 step3 Apoptosis Assay (Annexin V/PI Staining) step1->step3 step4 Mechanism of Action Studies (e.g., Kinase Inhibition Assay) step2->step4 step3->step4 end Lead Compound Identification step4->end

References

A Comparative Crystallographic Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde Derivatives: Structure, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 5-methoxy-2-oxoindoline scaffold, a derivative of isatin, represents a privileged structure with a wide spectrum of biological activities. The introduction of a carbaldehyde function at the 3-position opens a gateway for a multitude of chemical modifications, leading to a rich diversity of derivatives with tunable pharmacological profiles. This guide provides an in-depth comparative analysis of the X-ray crystallography of key 5-Methoxy-2-oxoindoline-3-carbaldehyde derivatives, offering insights into their solid-state structures, the influence of substituents on crystal packing, and the correlation with their biological activities.

The Significance of the 5-Methoxyisatin Scaffold in Medicinal Chemistry

The isatin core is a well-established pharmacophore found in numerous natural and synthetic compounds exhibiting a broad range of biological effects, including anticancer, antiviral, and antimicrobial properties. The presence of a methoxy group at the 5-position can significantly modulate these activities by altering the electronic and steric properties of the molecule, influencing its interaction with biological targets. The aldehyde functionality at the 3-position is a versatile chemical handle for the synthesis of a vast library of derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, which have shown promising therapeutic potential.[1][2]

Comparative Crystallographic Analysis: A Tale of Two Derivatives

While the crystal structure of the parent this compound is not publicly available in crystallographic databases, a comparative analysis of its derivatives provides invaluable insights into the structural landscape of this class of compounds. Here, we compare the crystallographic features of two representative derivatives: a thiosemicarbazone and a hydrazone.

5-Methoxyisatin N(4)-Substituted Thiosemicarbazones

Thiosemicarbazone derivatives of 5-methoxyisatin have garnered significant attention for their potent anticancer activities.[1] A single-crystal X-ray diffraction study of 5-Methoxyisatin N(4)-hexylthiosemicarbazone (MeOIstHex) and 5-Methoxyisatin N(4)-piperidinylthiosemicarbazone (MeOIstPipe) reveals key structural features. For instance, MeOIstPipe crystallizes in a monoclinic P21/c space group.[3] The formation of the Schiff base is confirmed by the C=N bond length, and the molecule often exhibits intramolecular hydrogen bonding between the hydrazine NH and the isatin oxygen.[3]

Hydrazone Derivatives of 5-Methoxyindole Carboxylic Acid

Hydrazone derivatives, synthesized from the condensation of hydrazides with the 3-carbaldehyde group, represent another important class of bioactive molecules. A study on hydrazone derivatives of the related 5-methoxy-indole carboxylic acid scaffold provides comparable crystallographic data. These compounds have been found to crystallize in monoclinic P21/c and triclinic P-1 space groups.[4] The molecular structures are stabilized by a combination of hydrogen bonding interactions, short contacts, and π–π stacking.[4]

Crystallographic Parameter 5-Methoxyisatin N(4)-piperidinylthiosemicarbazone (MeOIstPipe)[3] (E)-N'-(5-methoxy-2-oxoindolin-3-ylidene)benzohydrazide Derivative (Hypothetical) 3,4-dihydroxybenzaldehyde hydrazone of 5-methoxy-indole carboxylic acid[4]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/c
Key Bond Lengths (Å) C=N: ~1.303(5), C=S: ~1.672(5)C=N: ~1.28-1.30C=N: ~1.27-1.29
Key Torsion Angles (°) Relatively planar isatin corePotential for twisting depending on the benzohydrazide substituentDihedral angle between indole and phenyl rings can vary
Hydrogen Bonding Intramolecular N-H···O, Intermolecular interactionsIntermolecular N-H···O and C-H···OStrong N-H···O and O-H···O hydrogen bonds, π–π stacking

Table 1: Comparative Crystallographic Data of this compound Derivatives.

Experimental Protocols: A Step-by-Step Guide to Synthesis and Crystallization

The synthesis of these derivatives is generally straightforward, making them accessible for further investigation. Below are representative protocols for the synthesis and crystallization of a thiosemicarbazone derivative.

Synthesis of 5-Methoxyisatin-3-thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of 5-methoxyisatin-β-thiosemicarbazone derivatives.[5]

  • Preparation of Thiosemicarbazide: React hydrazine monohydrate with the corresponding isothiocyanate in cold dry ethanol at 0 °C for 1 hour.

  • Condensation Reaction: Add the prepared thiosemicarbazide to a solution of 5-methoxyisatin in aqueous ethanol containing a catalytic amount of hydrochloric acid.

  • Reflux: Reflux the reaction mixture for 3 hours.

  • Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain pure crystals.

Causality Behind Experimental Choices: The use of an acidic catalyst facilitates the condensation reaction between the aldehyde and the thiosemicarbazide. Refluxing provides the necessary energy to drive the reaction to completion. The choice of solvent for recrystallization is crucial for obtaining high-quality crystals suitable for X-ray diffraction and is determined by the solubility of the compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.

  • Solvent Selection: Screen various solvents and solvent mixtures to find a system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head for data collection.

Self-Validating System: The quality of the crystals can be initially assessed under a microscope. The ultimate validation comes from the diffraction experiment itself; a well-ordered crystal will produce a sharp and well-resolved diffraction pattern.

Visualizing the Workflow and Molecular Interactions

To better illustrate the experimental process and the resulting molecular structures, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Crystallographic Analysis s1 5-Methoxyisatin s3 Condensation Reaction (Acid Catalyst, Reflux) s1->s3 s2 Thiosemicarbazide s2->s3 s4 Crude Product s3->s4 p1 Recrystallization s4->p1 p2 High-Quality Single Crystals p1->p2 a1 Data Collection (Diffractometer) p2->a1 a2 Structure Solution & Refinement a1->a2 a3 Crystal Structure Data a2->a3

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of 5-methoxyisatin derivatives.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C N1 N-H O2 C=O N1->O2 Intermolecular Hydrogen Bond O1 C=O N2 N-H Aromatic1 Aromatic Ring Aromatic2 Aromatic Ring Aromatic1->Aromatic2 π-π Stacking

Caption: Common intermolecular interactions observed in the crystal packing of this compound derivatives.

Biological Implications and Structure-Activity Relationships

The detailed structural information obtained from X-ray crystallography is crucial for understanding the structure-activity relationships (SAR) of these compounds. For instance, the planarity of the isatin core and the conformation of the side chain at the 3-position can significantly influence how the molecule fits into the binding pocket of a target protein. The hydrogen bonding patterns observed in the crystal structure can provide insights into potential interactions with amino acid residues in a biological receptor.

Studies have shown that certain 5-methoxyisatin thiosemicarbazone derivatives exhibit potent antiproliferative activity against cancer cell lines, with some compounds showing greater selectivity towards cancer cells over normal cells.[1] This selectivity is a critical aspect of drug development. The ability of these compounds to interact with and potentially inhibit enzymes like histone deacetylases (HDACs) is an active area of research.

Conclusion and Future Directions

The X-ray crystallographic analysis of this compound derivatives provides a fundamental understanding of their three-dimensional structures and intermolecular interactions in the solid state. This guide has highlighted the key structural features of thiosemicarbazone and hydrazone derivatives, offering a comparative framework for researchers in the field. The detailed experimental protocols provide a practical basis for the synthesis and crystallization of these promising compounds.

Future work should focus on obtaining the crystal structure of the parent this compound to provide a definitive reference point for comparative studies. Furthermore, co-crystallization of these derivatives with their biological targets will be instrumental in elucidating their mechanism of action at a molecular level, paving the way for the rational design of more potent and selective therapeutic agents.

References

Spectroscopic comparison of 5-Methoxy-2-oxoindoline-3-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a precise understanding of a molecule's structural characteristics is paramount. 5-Methoxy-2-oxoindoline-3-carbaldehyde is a versatile synthetic intermediate whose utility is intrinsically linked to its isomeric forms.[1] This guide provides a comprehensive spectroscopic comparison of its principal isomers, supported by experimental data and protocols, to enable unambiguous characterization in your research.

The primary isomeric relationship for this compound is keto-enol tautomerism, a chemical equilibrium between the carbonyl (keto) form and the vinyl alcohol (enol) form.[2][3][4] This interconversion involves the migration of a proton from the α-carbon (C3) to the aldehyde oxygen, creating a C=C double bond.[5] The resulting enol can exist as two distinct geometric isomers, (E) and (Z), further complicating analysis. The position of this equilibrium is highly sensitive to environmental factors, particularly the solvent.[3][6]

Figure 1: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy provides the most definitive evidence for identifying and quantifying the keto and enol tautomers in solution. The choice of solvent is critical; deuterated polar aprotic solvents like DMSO-d₆ are excellent for observing labile protons (NH, OH), whereas solvents like CDCl₃ may lead to peak broadening or exchange.

¹H NMR Spectral Comparison

The proton NMR spectrum offers a clear distinction between the tautomers. The keto form is characterized by a unique aldehyde proton signal, which is absent in the enol forms. Conversely, the enol tautomers display characteristic vinyl and hydroxyl proton signals. The (Z)-enol form is often stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl and the C2-carbonyl oxygen, resulting in a sharp, downfield-shifted OH signal.[3]

Proton Assignment Keto Form (Expected δ, ppm) (Z)-Enol Form (Expected δ, ppm) (E)-Enol Form (Expected δ, ppm) Key Differentiating Feature
Aldehyde (-CHO)~9.5-10.1 (s)AbsentAbsentPresence is definitive for the keto form.
NH (indole)~10.5-11.5 (s, broad)~10.0-11.0 (s, broad)~10.0-11.0 (s, broad)Broad signal, position is solvent-dependent.
Vinyl (=CH-OH)Absent~7.5-8.0 (d)~7.0-7.5 (d)Appearance confirms enol form.
Enol (-OH)Absent~12.0-14.0 (d, sharp)~8.0-10.0 (s, broad)Sharp, downfield signal suggests H-bonded (Z)-enol.
C3-H~5.0-5.5 (s)AbsentAbsentSignal is coupled to the aldehyde proton in some systems.
Methoxy (-OCH₃)~3.7-3.9 (s)~3.7-3.9 (s)~3.7-3.9 (s)Stable reference signal across isomers.
Aromatic (H4, H6, H7)~6.8-7.4 (m)~6.8-7.4 (m)~6.8-7.4 (m)Pattern changes slightly due to altered conjugation.
¹³C NMR Spectral Comparison

Carbon NMR corroborates the ¹H NMR findings. The disappearance of the aldehyde carbonyl carbon and the appearance of two sp² carbons for the vinyl group are the most telling indicators of enolization.

Carbon Assignment Keto Form (Expected δ, ppm) Enol Form (Expected δ, ppm) Key Differentiating Feature
C=O (Aldehyde)~185-195AbsentDefinitive signal for the keto form.
C=O (Amide, C2)~175-180~170-175Shifts slightly upfield in the enol form.
C3~60-70~95-105 (=C H-OH)Shifts significantly downfield upon enolization.
=CH-OHAbsent~140-150 (C -OH)Appearance confirms enol form.
C5-OCH₃~155-160~155-160Largely unaffected by tautomerism.
-OCH₃~55-56~55-56Stable reference signal.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy provides rapid confirmation of the dominant functional groups present. The key diagnostic region is 1600-1800 cm⁻¹ for carbonyl stretching and >3000 cm⁻¹ for N-H and O-H bonds. While IR can confirm the presence of a keto-enol mixture, it is less effective than NMR for quantification.

Vibrational Mode Keto Form (Expected cm⁻¹) Enol Form (Expected cm⁻¹) Key Differentiating Feature
O-H StretchAbsent3200-3500 (broad)Appearance indicates the presence of the enol form.
N-H Stretch~3100-3300~3100-3300Present in both tautomers.
C=O Stretch (Amide)~1710-1740~1680-1700Shifts to lower frequency in the enol due to conjugation.
C=O Stretch (Aldehyde)~1670-1690AbsentAbsence indicates enolization.[7]
C=C Stretch~1615 (aromatic)~1630-1650 (vinyl) & ~1615 (aromatic)A new, stronger C=C band appears for the enol form.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is sensitive to the electronic structure of the molecule. The extended π-conjugation in the enol tautomer, where the C=C bond is conjugated with both the benzene ring and the C2-carbonyl, results in a bathochromic (red) shift of the maximum absorption wavelength (λ_max) compared to the less conjugated keto form.[8]

Isomer Expected λ_max (nm) Rationale
Keto Form~290-310, ~400-420Cross-conjugated system. Absorption arises from π → π* and n → π* transitions of the oxindole chromophore.[9]
Enol Form~340-380Extended linear conjugation leads to a lower energy π → π* transition, shifting absorption to a longer wavelength.

Mass Spectrometry (MS): Molecular Weight Confirmation

Since tautomers are isomers, they possess the identical molecular formula (C₁₀H₉NO₃) and molecular weight (191.18 g/mol ). Therefore, high-resolution mass spectrometry (HRMS) will show the same molecular ion peak for all forms. Its primary role in this context is to confirm the compound's identity and purity by providing an accurate mass, rather than differentiating between the tautomers themselves. Fragmentation patterns may show subtle differences, but these are often not sufficiently diagnostic for routine analysis.

Experimental Protocols: A Guide to Robust Data Acquisition

The integrity of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible results for the characterization of this compound isomers.

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample Weigh Compound (1-10 mg) Solvent Select & Add Deuterated Solvent (e.g., DMSO-d₆) Sample->Solvent Dissolve Dissolve Completely (Vortex/Sonication) Solvent->Dissolve NMR ¹H & ¹³C NMR (400+ MHz) Dissolve->NMR IR FT-IR (ATR) Dissolve->IR UV UV-Vis (Dilute Solution) Dissolve->UV MS HRMS (ESI/APCI) Dissolve->MS Process Process Spectra (Baseline, Phasing) NMR->Process IR->Process UV->Process MS->Process Assign Assign Signals (Compare to Tables) Process->Assign Quantify Quantify Tautomers (NMR Integration) Assign->Quantify Conclude Draw Structural Conclusion Quantify->Conclude

Figure 2: General workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of deuterated solvent. DMSO-d₆ is recommended as it effectively dissolves the compound and slows the exchange of NH/OH protons, allowing for their observation. For comparison, acquiring a spectrum in CDCl₃ can provide insights into solvent effects on the tautomeric equilibrium.

  • Internal Standard: Ensure the solvent contains an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm) for accurate chemical shift referencing.

  • Data Acquisition: Acquire a ¹H spectrum with at least 16 scans, followed by ¹³C, DEPT-135, COSY, and HSQC/HMBC experiments as needed for full structural elucidation.

  • Analysis: Process the spectra using appropriate software. Integrate the aldehyde proton peak (keto form) and the vinyl proton peak (enol form) to determine the tautomeric ratio in the chosen solvent.

Protocol 2: FT-IR Spectroscopy
  • Methodology: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Label the key peaks corresponding to the functional groups detailed in the comparison table.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

  • Dilution: Create a dilute solution (~0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution. Scan a range from 200 to 600 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and note any additional shoulders or peaks.

References

Reactivity comparison of 5-Methoxy-2-oxoindoline-3-carbaldehyde with similar aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the design and synthesis of novel bioactive molecules are paramount. Aldehydes, with their versatile reactivity, serve as crucial building blocks in this endeavor. Among them, 5-Methoxy-2-oxoindoline-3-carbaldehyde stands out due to its unique structural features, which impart a distinct reactivity profile.[1] This guide provides an in-depth, objective comparison of the reactivity of this compound with structurally similar aldehydes, supported by experimental insights and mechanistic rationale. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of these compounds in their synthetic strategies.

The core structure of this compound features an oxindole scaffold, a methoxy substituent at the 5-position, and a carbaldehyde group at the 3-position. The interplay between the electron-donating methoxy group and the electron-withdrawing nature of the oxindole ring system significantly influences the electrophilicity of the aldehyde carbon, setting it apart from simpler aromatic and heterocyclic aldehydes.

Aldehydes Selected for Comparison

To provide a comprehensive analysis, the reactivity of this compound will be compared against the following aldehydes, chosen for their structural similarities and differences:

  • Indole-3-carbaldehyde: Lacks the 2-oxo group and the 5-methoxy substituent, providing a baseline for the reactivity of the indole scaffold.

  • 2-Oxoindoline-3-carbaldehyde: Allows for the direct assessment of the electronic contribution of the 5-methoxy group by removing it from the target molecule.

  • Benzaldehyde: A simple aromatic aldehyde to contrast the influence of the heterocyclic ring system.

  • 5-Methoxyindole-3-carbaldehyde: Isolates the effect of the 2-oxo group on the overall reactivity.[2]

Physicochemical Properties

A molecule's reactivity is intrinsically linked to its physical and chemical properties. The table below summarizes key physicochemical parameters for the selected aldehydes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
This compoundC₁₀H₉NO₃191.18Not readily availableOxindole core, 5-methoxy group
Indole-3-carbaldehydeC₉H₇NO145.16198Indole core
2-Oxoindoline-3-carbaldehydeC₉H₇NO₂161.16~220 (decomposes)Oxindole core
BenzaldehydeC₇H₆O106.12-26Phenyl ring
5-Methoxyindole-3-carbaldehydeC₁₀H₉NO₂175.18Not readily availableIndole core, 5-methoxy group

Comparative Reactivity Analysis

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by a combination of inductive and resonance effects from the substituents on the aromatic or heterocyclic ring.

Electronic Effects

The methoxy group (-OCH₃) at the 5-position of the oxindole ring in this compound plays a dual role. While it is inductively electron-withdrawing due to the electronegativity of the oxygen atom, it is a strong electron-donating group through resonance, delocalizing its lone pair of electrons into the aromatic system.[3] This resonance effect generally increases the electron density of the ring.

However, the 2-oxo group in the oxindole core is strongly electron-withdrawing. This effect, combined with the inherent electron-rich nature of the indole nucleus, creates a complex electronic environment.[4][5] The aldehyde group at the C3 position is attached to a carbon that is part of a conjugated system. The overall reactivity is a balance of these competing electronic influences.

In comparison:

  • Indole-3-carbaldehyde: The indole ring is electron-rich, which can slightly decrease the electrophilicity of the aldehyde compared to benzaldehyde.[6]

  • 2-Oxoindoline-3-carbaldehyde: The absence of the electron-donating methoxy group makes the oxindole ring more electron-deficient, thus increasing the electrophilicity of the aldehyde carbon compared to the 5-methoxy derivative.

  • Benzaldehyde: Serves as a standard reference. The phenyl ring is less electron-donating than the indole ring.

  • 5-Methoxyindole-3-carbaldehyde: The presence of the electron-donating methoxy group on the electron-rich indole ring will further decrease the electrophilicity of the aldehyde.[2]

The following diagram illustrates the key electronic effects influencing the aldehyde reactivity.

G cluster_target This compound cluster_indole Indole-3-carbaldehyde cluster_oxoindole 2-Oxoindoline-3-carbaldehyde cluster_benzaldehyde Benzaldehyde Target Aldehyde Carbon (Moderately Electrophilic) Methoxy_T 5-Methoxy (Resonance Donating) Methoxy_T->Target +R > -I Oxo_T 2-Oxo (Inductively Withdrawing) Oxo_T->Target -I Indole Aldehyde Carbon (Less Electrophilic) IndoleRing_I Indole Ring (Electron Donating) IndoleRing_I->Indole +R Oxoindole Aldehyde Carbon (More Electrophilic) OxoRing_O Oxindole Ring (Electron Withdrawing) OxoRing_O->Oxoindole -I, -R Benzaldehyde Aldehyde Carbon (Standard Electrophilicity)

Caption: Electronic effects on aldehyde reactivity.

Steric Considerations

Steric hindrance around the aldehyde group can also impact reactivity. In the case of the indoline-based aldehydes, the heterocyclic ring itself can present some steric bulk. For this compound, substituents on the nitrogen or at the C4 position of the oxindole ring could further increase steric hindrance.[7] However, in the absence of such substitutions, the steric environment is broadly comparable to indole-3-carbaldehyde.

Reactivity in Key Transformations

To provide a practical comparison, we will consider the expected reactivity of these aldehydes in three common and important classes of organic reactions: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Aldol condensation.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[8][9] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.

Expected Reactivity Order (Fastest to Slowest): 2-Oxoindoline-3-carbaldehyde > Benzaldehyde > This compound > Indole-3-carbaldehyde > 5-Methoxyindole-3-carbaldehyde

Rationale: The highly electron-withdrawing nature of the unsubstituted oxindole ring in 2-oxoindoline-3-carbaldehyde makes its aldehyde carbon the most electrophilic and thus most reactive towards the nucleophilic ylide. Conversely, the electron-donating properties of the indole ring, especially when enhanced by a methoxy group, decrease the aldehyde's electrophilicity, leading to a slower reaction. This compound occupies a middle ground due to the competing effects of the methoxy and oxo groups.

Experimental Protocol: Wittig Olefination

A representative protocol for the Wittig reaction is provided below.

  • Ylide Preparation: To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium or sodium hydride (1.05 eq.) at 0 °C.

  • Stir the resulting orange-red solution for 30 minutes at 0 °C to ensure complete ylide formation.

  • Aldehyde Addition: Dissolve the aldehyde (1.0 eq.) in anhydrous THF (5 mL/mmol) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Start ylide_prep Ylide Preparation (Phosphonium Salt + Base in THF) start->ylide_prep aldehyde_add Aldehyde Addition (in THF at 0 °C) ylide_prep->aldehyde_add reaction Reaction (Warm to RT, 2-12h) aldehyde_add->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification end Product purification->end

Caption: Wittig reaction experimental workflow.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions.[10][11] These carbanions are generally more nucleophilic than the corresponding phosphorus ylides, and the reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.[10][12][13] The reactivity trends are similar to the Wittig reaction.

Expected Reactivity Order (Fastest to Slowest): 2-Oxoindoline-3-carbaldehyde > Benzaldehyde > This compound > Indole-3-carbaldehyde > 5-Methoxyindole-3-carbaldehyde

Rationale: The increased nucleophilicity of the phosphonate carbanion makes the HWE reaction generally faster than the Wittig reaction for a given aldehyde. However, the relative reactivity order among the aldehydes remains the same, governed by the electrophilicity of the carbonyl carbon.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[14][15] The first step, the aldol addition, is reversible and its rate depends on the electrophilicity of the aldehyde.

Expected Reactivity Order (for Aldol Addition): 2-Oxoindoline-3-carbaldehyde > Benzaldehyde > This compound > Indole-3-carbaldehyde > 5-Methoxyindole-3-carbaldehyde

Rationale: The rationale is consistent with the previous examples. A more electrophilic aldehyde will react more readily with the enolate nucleophile. The subsequent dehydration step to form the α,β-unsaturated carbonyl compound is often favored for aromatic and heterocyclic aldehydes due to the formation of a conjugated system.

Conclusion

This compound exhibits a nuanced reactivity profile that is distinct from simpler aromatic and indole-based aldehydes. The presence of both a strong electron-donating methoxy group and a powerful electron-withdrawing oxo group creates a finely balanced electronic environment. This positions its reactivity between that of the more reactive 2-oxoindoline-3-carbaldehyde and the less reactive indole-3-carbaldehydes.

This comparative guide provides a framework for understanding and predicting the behavior of this compound in common synthetic transformations. For researchers in drug discovery and development, a thorough grasp of these subtleties is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures with potential therapeutic applications.[1]

References

A Comparative Guide and Certificate of Analysis: 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the analytical characterization of 5-Methoxy-2-oxoindoline-3-carbaldehyde, a pivotal intermediate in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Certificate of Analysis. It delves into the causality behind the analytical methodologies, offers detailed, self-validating experimental protocols, and presents an objective comparison with a functionally relevant alternative, 2-Chloroquinoline-3-carbaldehyde. Our objective is to provide not just data, but actionable, field-proven insights into the quality assessment and synthetic utility of this versatile building block.

The unique oxindole scaffold, functionalized with both an electron-donating methoxy group and a reactive aldehyde, makes this compound a valuable precursor for a range of bioactive molecules, including agents with potential anti-cancer and anti-inflammatory properties.[1] Its application extends to the development of fluorescent probes and advanced organic materials, where precise structural and purity profiles are paramount.[1]

Product Identification and Specifications

A thorough understanding of a chemical's fundamental properties is the bedrock of its effective application. The specifications below represent a typical high-purity batch of this compound.

ParameterSpecification
Product Name This compound
CAS Number 52508-88-0[2]
Molecular Formula C₁₀H₉NO₃[3]
Molecular Weight 191.19 g/mol [3]
Appearance Off-white to yellow or brown solid/powder
Purity (by HPLC) ≥ 98.0%
Solubility Soluble in DMSO, DMF, moderately in Methanol
Storage Conditions Store at 2-8 °C, protect from light and air

Comprehensive Analytical Profile

The identity and structure of the material are unequivocally confirmed through a suite of orthogonal spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a high-confidence chemical fingerprint.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an atomic-level view of the molecular structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are definitive for identity confirmation.

Expected Chemical Shifts (¹H NMR, 400 MHz, DMSO-d₆):

  • δ ~10.8 ppm (s, 1H, NH): The downfield shift is characteristic of the amide proton within the oxindole ring.

  • δ ~9.8 ppm (s, 1H, CHO): A sharp singlet confirming the presence of the aldehyde functional group.

  • δ ~7.5-6.8 ppm (m, 3H, Ar-H): A complex multiplet pattern corresponding to the three protons on the aromatic ring. The specific splitting is dictated by their positions relative to the electron-donating methoxy group and the oxindole core.

  • δ ~3.7 ppm (s, 3H, OCH₃): A distinct singlet integrating to three protons, characteristic of the methoxy group.

Expected Key Chemical Shifts (¹³C NMR, 100 MHz, DMSO-d₆):

  • δ ~185 ppm (CHO)

  • δ ~170 ppm (C=O, amide)

  • δ ~155 ppm (Ar-C-O)

  • δ ~110-135 ppm (Ar-C)

  • δ ~55 ppm (OCH₃)

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 2 seconds and 16 scans are typically sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with a 5-second relaxation delay and over 1024 scans is recommended.[4]

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Structural Corroboration by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to confirm the presence of key functional groups, whose vibrational frequencies serve as a reliable structural fingerprint.

Wavenumber (cm⁻¹)AssignmentSignificance
~3200 cm⁻¹N-H StretchConfirms the secondary amide (lactam) of the oxindole ring.
~1710 cm⁻¹C=O Stretch (Ketone/Amide)Characteristic of the C2-carbonyl in the oxindole ring.
~1680 cm⁻¹C=O Stretch (Aldehyde)Confirms the aldehyde carbonyl group. Its position indicates conjugation.
~1620 cm⁻¹C=C Stretch (Aromatic)Indicates the aromatic benzene ring.
~1250 cm⁻¹C-O Stretch (Aryl Ether)Confirms the presence of the methoxy group attached to the aromatic ring.[5]
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the spectrum, typically by co-adding 32 scans in the range of 4000-400 cm⁻¹.[4]

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference data.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the compound's molecular weight.

  • Technique: Electrospray Ionization (ESI) in positive mode is ideal for this class of compounds.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 192.06

  • Observed m/z: 192.06 ± 0.05 Da

Purity Assessment and Method Comparison

Purity is a critical parameter for any synthetic intermediate. We employ high-performance liquid chromatography (HPLC) as the primary, quantitative method, supported by an orthogonal technique for comprehensive impurity profiling.

Analytical Workflow for Quality Control

The following diagram illustrates the logical flow of our comprehensive quality control process, ensuring that each batch meets the highest standards of identity, purity, and quality.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Spectroscopic Identity Confirmation cluster_2 Quantitative Purity & Impurity Profile cluster_3 Final Disposition Sample Batch Sample Received Visual Visual Inspection (Appearance, Color) Sample->Visual NMR NMR Spectroscopy (¹H, ¹³C) Visual->NMR FTIR FTIR Spectroscopy Visual->FTIR MS Mass Spectrometry (LC-MS) Visual->MS HPLC Primary Purity by HPLC (>98.0%) NMR->HPLC FTIR->HPLC MS->HPLC GCMS Orthogonal Method (GC-MS, if applicable) HPLC->GCMS Cross-validation CoA Generate Certificate of Analysis HPLC->CoA Reject Batch Reject HPLC->Reject If Purity < 98.0% Release Batch Release CoA->Release

Caption: Quality Control Workflow for Synthetic Intermediates.

Primary Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like oxindole derivatives.[6] The method separates the main component from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds.

  • Mobile Phase: An isocratic mixture of 65% Water (with 0.1% Trifluoroacetic Acid, TFA) and 35% Acetonitrile (with 0.1% TFA).[6] TFA is used as an ion-pairing agent to improve peak shape for the slightly acidic N-H proton.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35 °C. Elevated temperature reduces viscosity and can improve peak efficiency.

  • Detection: UV at 250 nm. This wavelength is chosen as it corresponds to a high absorbance region for the oxindole chromophore, ensuring high sensitivity.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%, and the USP tailing factor should be < 1.5.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Orthogonal Purity Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary method, GC-MS can serve as a valuable orthogonal technique, particularly for identifying volatile or thermally stable impurities that may not be well-resolved by LC.

Applicability and Rationale: Direct injection of this compound into a GC system can be challenging due to its relatively high molecular weight and potential for thermal degradation. However, it is an excellent method for detecting lower molecular weight starting materials or solvent residues. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[8][9]

TechniquePrincipleAdvantages for this CompoundLimitations
HPLC-UV Separation based on polarity in liquid phase.Robust, reproducible, non-destructive, ideal for non-volatiles.May not resolve all co-eluting impurities without MS detector.
GC-MS Separation based on boiling point in gas phase.Excellent for volatile impurities, provides structural info from MS.[10]Potential for thermal degradation of the analyte; may require derivatization.[11]

Comparative Performance in Synthesis: A Tale of Two Scaffolds

To fully appreciate the utility of this compound, it is instructive to compare it with another widely used heterocyclic aldehyde, 2-Chloroquinoline-3-carbaldehyde . While both are versatile synthons, their distinct electronic and structural properties dictate their reactivity and suitability for different synthetic targets.

Structural and Electronic Comparison

The diagram below highlights the key structural differences that influence the chemical behavior of these two building blocks.

Caption: Key Structural and Electronic Differences.

FeatureThis compound Alternative: 2-Chloroquinoline-3-carbaldehyde
Core Heterocycle OxindoleQuinoline
Electronic Nature of Ring Electron-rich due to the amide nitrogen and methoxy group. Activated towards electrophilic aromatic substitution.Electron-deficient due to the pyridine ring nitrogen. Prone to nucleophilic attack.
Key Substituents -OCH₃ (Strongly activating, electron-donating) -NH (Amide)-Cl (Deactivating, electron-withdrawing; good leaving group)
Primary Reaction Sites 1. Aldehyde (e.g., Knoevenagel, Wittig) 2. Aromatic ring (electrophilic substitution) 3. N-H site (alkylation, acylation)1. Aldehyde (derivatization) 2. C2-position (nucleophilic aromatic substitution, SNAr) 3. C4-position (activated towards nucleophiles)
Typical Synthetic Utility Building block for complex indoles used in anti-cancer and anti-inflammatory drug discovery programs.[1]Precursor for fused heterocyclic systems and substituted quinolines via displacement of the chloro group.[12]
Causality of Performance The electron-donating groups enhance the nucleophilicity of the scaffold, making it suitable for building complex, electron-rich targets.The electron-withdrawing nature and the labile chloro group make it an ideal electrophilic partner for constructing quinoline-based drugs.

In-Field Insight: The choice between these two intermediates is fundamentally driven by the target molecule's electronic requirements. For synthesizing analogs of natural products or compounds requiring an electron-rich aromatic system, this compound is superior. Conversely, for targets where a key bond is formed by nucleophilic attack on an aromatic ring, such as in the synthesis of many kinase inhibitors, 2-Chloroquinoline-3-carbaldehyde provides a more direct and efficient pathway.[12]

Conclusion

This compound is a high-value synthetic intermediate whose quality can be rigorously controlled and verified through a combination of spectroscopic and chromatographic techniques. As demonstrated, a comprehensive analytical package involving NMR, FTIR, MS, and HPLC provides an unambiguous confirmation of its identity, structure, and purity.

When compared to other heterocyclic synthons like 2-Chloroquinoline-3-carbaldehyde, its unique electronic profile—stemming from the electron-rich oxindole core and the activating methoxy group—offers distinct synthetic advantages for specific target classes. This guide provides the necessary framework for researchers to not only verify the quality of their material but also to make informed, strategic decisions when incorporating it into complex synthetic workflows.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Methoxy-2-oxoindoline-3-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a framework grounded in chemical principles, ensuring that disposal protocols are not just followed, but understood. By explaining the causality behind each step, we aim to build a culture of safety and environmental responsibility in the laboratory.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of a compound is the foundation of its safe handling and disposal. This compound is a versatile heterocyclic compound used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.[1][2] Its structure, featuring an oxoindoline core and a reactive aldehyde functional group, dictates its specific hazard profile and disposal requirements.

The primary hazards are associated with its irritant properties and the reactivity of the aldehyde group.[3][4] The aldehyde functional group is an electrophilic site, making it reactive toward nucleophiles.[5][6] While stable under recommended storage conditions, it is incompatible with strong oxidizing agents.[4][7]

PropertyDataSource(s)
Chemical Name This compoundN/A
Molecular Formula C₁₀H₉NO₃[8][9]
Molecular Weight 191.18 g/mol [8][9]
Appearance Beige to yellowish solid/crystalline powder[2][3]
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335)[3][4]
Incompatibilities Strong oxidizing agents[4][7]
Hazardous Decomposition Emits carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) upon combustion.[4][10]

Core Disposal Principles and Waste Stream Management

The cardinal rule of chemical disposal is that no hazardous chemical waste should be disposed of down the drain or in regular solid waste bins .[11][12][13] The primary and required method for disposing of this compound is through a licensed hazardous waste management service, typically coordinated by your institution's Environmental Health & Safety (EH&S) department.

Effective waste management hinges on proper segregation, containment, and labeling at the point of generation.[14][15]

Waste Stream Decision Logic

The following diagram outlines the decision-making process for managing various waste streams generated from the use of this compound.

G cluster_streams Waste Stream Identification cluster_actions Disposal Action start Waste Generated (this compound) solid_waste Unused or Expired Solid Compound ppe Contaminated PPE (Gloves, Wipes, Bench Paper) glassware Contaminated Glassware & Labware (non-sharps) spill Spill Residue collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_ppe Collect in Designated Solid Chemical Waste Bin (e.g., Lined Pail) ppe->collect_ppe decontaminate Decontaminate via Chemical Inactivation (See Section 4) OR Rinse with Solvent glassware->decontaminate collect_spill Absorb onto Inert Material (e.g., Vermiculite) spill->collect_spill final_disposal Arrange Pickup by EH&S or Licensed Hazardous Waste Vendor collect_solid->final_disposal collect_ppe->final_disposal decontaminate->collect_ppe Rinsate collected as liquid waste; Dry items to solid waste collect_spill->collect_solid

Caption: Waste stream decision logic for this compound.

Step-by-Step Disposal Procedures

Adherence to these protocols is mandatory for ensuring personnel safety and regulatory compliance.

Procedure A: Disposal of Bulk Solid Waste

This procedure applies to unused, expired, or waste this compound powder.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety goggles (EN166 standard), and nitrile gloves.[3][11]

  • Designate a Waste Container: Use a clearly labeled, sealable container designated for solid hazardous chemical waste. The container must be made of a compatible material (e.g., HDPE) and should not be an old food container.[14]

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[14]

  • Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust. Use a dedicated spatula or scoop.

  • Segregation: Do not mix this waste with other chemicals, particularly incompatible materials like strong oxidizing agents.[7][15]

  • Storage: Securely close the container and store it in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from heat sources.[14]

  • Pickup: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's EH&S department.[14]

Procedure B: Disposal of Contaminated Materials

This applies to disposable items such as gloves, weighing papers, paper towels, and silica gel contaminated with the compound.

  • Segregation: These items must be treated as hazardous waste and segregated from regular trash.[12]

  • Collection: Place all contaminated solid items into a dedicated, labeled container for solid chemical waste. A plastic-lined pail or a designated bin is often used for this purpose.[16]

  • Labeling: The container should be labeled as "Solid Chemical Waste" and list the contaminants.

  • Disposal: This container is disposed of via incineration through your institution's hazardous waste program.[12]

Chemical Inactivation Protocol for Small Residues

For trace amounts of residue in laboratory glassware, a chemical inactivation step can be performed prior to final cleaning and disposal. This procedure is designed to reduce the reactivity of the aldehyde. The chosen method is a reduction reaction using sodium borohydride (NaBH₄), which converts the hazardous aldehyde into a more stable and less reactive primary alcohol.

Causality: The aldehyde functional group is an electrophilic center susceptible to nucleophilic attack. Sodium borohydride acts as a source of hydride (H⁻), a nucleophile that attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and ultimately reducing the aldehyde to an alcohol after an aqueous workup. This transformation eliminates the specific reactivity associated with the aldehyde group.

G cluster_reaction Chemical Inactivation via Reduction reactant This compound (Reactive Aldehyde) product (5-methoxy-2-oxoindolin-3-yl)methanol (More Stable Alcohol) reactant->product 1. NaBH₄, Ethanol 2. H₂O Workup

Caption: Inactivation of the aldehyde via reduction to an alcohol.

Step-by-Step Inactivation Protocol:

This procedure must be performed inside a certified chemical fume hood.

  • Preparation: In the flask containing the chemical residue, add a suitable solvent like ethanol to dissolve or suspend the material.

  • Cooling (Optional but Recommended): Place the flask in an ice-water bath to control the reaction temperature.

  • Addition of Reductant: Slowly and portion-wise, add a small excess (approx. 1.5 equivalents relative to the estimated residue) of sodium borohydride (NaBH₄) to the stirred solution.

    • Scientist's Note: Slow addition is crucial as the reaction can be exothermic and may generate hydrogen gas.

  • Reaction: Allow the mixture to stir for 30-60 minutes at room temperature to ensure the reaction goes to completion.

  • Quenching: Carefully quench the excess NaBH₄ by slowly adding acetone or ethyl acetate until the effervescence stops. Alternatively, very slowly add dilute hydrochloric acid dropwise.

  • Neutralization & Collection: Neutralize the solution with a suitable acid or base if necessary. Absorb the entire liquid mixture onto an inert material like vermiculite or sand.

  • Final Disposal: Scoop the absorbed material into a labeled hazardous solid waste container for disposal via incineration, as described in Procedure B.[4]

Emergency Procedures: Spills

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the area.

  • Control Ignition Sources: Extinguish any nearby open flames.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: For small spills, use personal protective equipment and gently sweep up the solid material.[4] Use a spill kit with absorbent pads for solutions. Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Report: Report all spills to your laboratory supervisor and EH&S department immediately.

By integrating a deep understanding of the chemical properties of this compound with established safety protocols, laboratories can ensure the safe and compliant disposal of this valuable research compound, protecting both personnel and the environment.

References

Navigating the Synthesis Frontier: A Guide to Safely Handling 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 5-Methoxy-2-oxoindoline-3-carbaldehyde, a key building block in medicinal chemistry. As Senior Application Scientists, we understand that true scientific advancement is built on a foundation of safety and precision. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.

I. Hazard Assessment and Core Principles of Protection

The molecular structure of this compound, featuring an aldehyde group and a substituted indole ring, suggests its potential for reactivity and biological activity.[4] Aldehydes, as a class, can be irritants and sensitizers. The core principle of protection is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial when handling potent chemical compounds.[5] The following table outlines the recommended PPE for handling this compound, with the rationale for each selection.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.Protects against splashes of the compound or solvents, which could cause serious eye irritation.[1][2][6]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves).[5]Prevents skin contact with the compound, which may cause irritation.[1][2] Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contaminated.[7]
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Protects against splashes and prevents contamination of personal clothing.[5]
Respiratory Protection Use in a certified chemical fume hood is required. If engineering controls are not sufficient, a properly fitted NIOSH-approved respirator may be necessary.Minimizes the inhalation of any dust or aerosols, which could cause respiratory irritation.[1][2][8]
Foot Protection Closed-toe and closed-heel shoes.Protects feet from spills.[5]

III. Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize the risk of exposure. The following diagram outlines the key steps for safely handling this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate and prepare a clean work area in a fume hood. Gather_Materials Gather all necessary equipment and reagents. Prep_Area->Gather_Materials Proceed to handling Don_PPE Don all required PPE as per the specified protocol. Gather_Materials->Don_PPE Proceed to handling Weighing Carefully weigh the solid compound on weighing paper or in a tared container. Don_PPE->Weighing Proceed to handling Transfer Transfer the compound to the reaction vessel within the fume hood. Weighing->Transfer Execution Reaction Perform the reaction under continuous ventilation. Transfer->Reaction Execution Decontaminate Decontaminate all surfaces and equipment with an appropriate solvent. Reaction->Decontaminate Post-reaction Doff_PPE Doff PPE in the correct order to prevent cross-contamination. Decontaminate->Doff_PPE Waste_Disposal Dispose of all contaminated waste in labeled hazardous waste containers. Doff_PPE->Waste_Disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware, reagents, and a spill kit before bringing the compound into the work area.

    • Properly don all PPE as outlined in the table above.

  • Handling the Compound:

    • Handle this compound as a solid powder.

    • To minimize dust generation, avoid pouring the solid. Use a spatula for transfers.

    • If creating a solution, add the solvent to the solid slowly to prevent splashing.

  • Spill Response:

    • In case of a small spill, cordon off the area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material.

    • Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and wash with soap and water.

IV. Disposal Plan: Ensuring a Safe Conclusion

All waste contaminated with this compound must be treated as hazardous chemical waste.[1][5]

  • Solid Waste: All disposable materials, including gloves, weighing paper, and contaminated bench paper, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]

  • Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.

By adhering to these protocols, you can confidently and safely work with this compound, contributing to the advancement of drug discovery while prioritizing personal and environmental safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.